LY117018 TFA
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C29H26F3NO6S |
|---|---|
Molekulargewicht |
573.6 g/mol |
IUPAC-Name |
[6-hydroxy-2-(4-hydroxyphenyl)-1-benzothiophen-3-yl]-[4-(2-pyrrolidin-1-ylethoxy)phenyl]methanone;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C27H25NO4S.C2HF3O2/c29-20-7-3-19(4-8-20)27-25(23-12-9-21(30)17-24(23)33-27)26(31)18-5-10-22(11-6-18)32-16-15-28-13-1-2-14-28;3-2(4,5)1(6)7/h3-12,17,29-30H,1-2,13-16H2;(H,6,7) |
InChI-Schlüssel |
LJDNVFAQGQPDEJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(C1)CCOC2=CC=C(C=C2)C(=O)C3=C(SC4=C3C=CC(=C4)O)C5=CC=C(C=C5)O.C(=O)(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Foundational & Exploratory
LY117018 as a selective estrogen receptor modulator
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: LY117018, a nonsteroidal benzothiophene (B83047) derivative, is a selective estrogen receptor modulator (SERM) that exhibits tissue-specific estrogenic and antiestrogenic activities. Its unique pharmacological profile has prompted extensive research into its potential therapeutic applications, particularly in the context of breast cancer and other estrogen-related disorders. This technical guide provides a comprehensive overview of LY117018, focusing on its receptor binding, in vitro and in vivo potency, and the molecular mechanisms that underpin its selective actions.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the biological activity of LY117018.
Table 1: Estrogen Receptor Binding Affinity
| Ligand | Receptor | Relative Binding Affinity (RBA) vs. Estradiol (B170435) | Cell Line | Reference |
| LY117018 | Estrogen Receptor | Equal | MCF-7, ES-1 | [1] |
| LY117018 | Estrogen Receptor | Greater than Tamoxifen | MCF-7 | [2] |
Table 2: In Vitro Potency in Breast Cancer Cell Lines
| Cell Line | Parameter | LY117018 Potency | Comparison | Reference |
| MCF-7 | Inhibition of Cell Growth | 100-1000 times more potent than Tamoxifen | Tamoxifen | [2] |
| ES-1 | Reversal of Estradiol-induced Growth Inhibition | Effective | Tamoxifen (ineffective) | [1] |
| T47D | Inhibition of Estrogen-dependent Cell Proliferation | Effective | Estradiol | [3] |
Table 3: In Vivo Uterotrophic Activity in Rats
| Activity | Dose Range (per day) | Effect | Species | Reference |
| Estrogenic | 2.5 - 120 µg | Weak partial agonist | Rat | [4] |
| Antiestrogenic | 0.32 - 82 µg | Dose-related inhibition of estradiol-induced uterine weight increase | Rat | [4] |
Key Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Competitive Radioligand Binding Assay
This assay is used to determine the relative binding affinity of LY117018 for the estrogen receptor.
-
Materials:
-
ER-positive cytosol (e.g., from MCF-7 cells or rat uterus)
-
[3H]-Estradiol (radioligand)
-
Unlabeled LY117018 and other competitor compounds
-
Assay buffer (e.g., Tris-HCl buffer with protease inhibitors)
-
Scintillation cocktail and counter
-
-
Procedure:
-
Prepare serial dilutions of unlabeled LY117018 and other competitor compounds.
-
In a multi-well plate, incubate a fixed concentration of [3H]-Estradiol with the ER-containing cytosol in the presence of varying concentrations of the competitor compounds.
-
Include control wells with [3H]-Estradiol and cytosol only (total binding) and wells with a large excess of unlabeled estradiol (non-specific binding).
-
Incubate the plate to allow binding to reach equilibrium.
-
Separate bound from free radioligand using a method such as dextran-coated charcoal or filtration.
-
Measure the radioactivity of the bound fraction using a scintillation counter.
-
Calculate the percentage of specific binding at each competitor concentration.
-
Plot the percentage of specific binding against the log of the competitor concentration to generate a competition curve and determine the IC50 value (the concentration of competitor that inhibits 50% of specific [3H]-Estradiol binding).
-
The relative binding affinity (RBA) can be calculated using the formula: RBA = (IC50 of Estradiol / IC50 of LY117018) x 100.
-
Cell Proliferation Assay (MCF-7 and T47D cells)
This assay measures the effect of LY117018 on the growth of estrogen-responsive breast cancer cells.
-
Materials:
-
MCF-7 or T47D breast cancer cells
-
Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS)
-
Phenol (B47542) red-free medium with charcoal-stripped FBS (to remove endogenous estrogens)
-
LY117018, Estradiol, and other test compounds
-
Cell viability reagent (e.g., MTT, XTT, or a luminescent-based assay)
-
Microplate reader
-
-
Procedure:
-
Culture MCF-7 or T47D cells in standard medium.
-
For the experiment, switch the cells to phenol red-free medium with charcoal-stripped FBS for a period to deplete them of estrogenic stimuli.
-
Seed the cells into 96-well plates at a predetermined density.
-
After allowing the cells to attach, treat them with a range of concentrations of LY117018, with and without a fixed concentration of estradiol. Include vehicle-treated and estradiol-only controls.
-
Incubate the plates for a period of 3 to 7 days.
-
At the end of the incubation period, add the cell viability reagent according to the manufacturer's instructions.
-
Measure the absorbance or luminescence using a microplate reader.
-
Calculate the percentage of cell growth inhibition relative to the appropriate control.
-
Plot the percentage of inhibition against the log of the LY117018 concentration to determine the IC50 value.
-
Immature Rat Uterotrophic Assay
This in vivo assay assesses the estrogenic and antiestrogenic activity of LY117018 by measuring its effect on uterine weight.
-
Animals:
-
Immature female rats (e.g., Sprague-Dawley or Wistar), typically 18-20 days old.
-
-
Materials:
-
LY117018, Estradiol (or Ethinyl Estradiol as a positive control)
-
Vehicle (e.g., corn oil)
-
-
Procedure:
-
Acclimatize the immature female rats for a few days.
-
Randomly assign the animals to different treatment groups (vehicle control, positive control, and various doses of LY117018, with and without estradiol).
-
Administer the test substances daily for three consecutive days via oral gavage or subcutaneous injection.
-
On the day after the last dose, euthanize the animals.
-
Carefully dissect the uterus, trim away any adhering fat and connective tissue, and blot to remove excess fluid.
-
Record the wet weight of the uterus.
-
Calculate the mean uterine weight for each treatment group.
-
Statistical analysis is performed to determine if there are significant differences in uterine weight between the treatment groups and the control groups. An increase in uterine weight indicates estrogenic activity, while a reduction in estradiol-induced uterine weight gain indicates antiestrogenic activity.
-
Signaling Pathways and Mechanisms of Action
LY117018 exerts its effects by binding to estrogen receptors (ERα and ERβ), which are ligand-activated transcription factors. The binding of LY117018 to the ER induces a conformational change in the receptor that is distinct from that induced by estrogens. This altered conformation leads to differential recruitment of co-regulatory proteins (coactivators and corepressors) to the receptor-DNA complex, resulting in tissue-specific modulation of gene expression.
Classical ERE-Mediated Signaling: In tissues like the breast, LY117018 acts as an antagonist. After binding to the ER, the LY117018-ER complex binds to Estrogen Response Elements (EREs) in the promoter regions of target genes. The conformation induced by LY117018 favors the recruitment of corepressors and hinders the binding of coactivators, leading to the repression of estrogen-stimulated gene transcription and subsequent inhibition of cell proliferation. For instance, LY117018 blocks the estradiol-induced expression of tissue-type plasminogen activator (t-PA)[1].
AP-1 Mediated Signaling: Estrogen receptors can also modulate gene expression indirectly by interacting with other transcription factors, such as AP-1 (Activator Protein-1). The nature of ER interaction at AP-1 sites is complex and can lead to either agonistic or antagonistic effects depending on the cellular context and the specific SERM. The precise mechanism by which LY117018 modulates AP-1 signaling requires further elucidation but contributes to its tissue-selective profile.
Differential Effects in Specific Cell Lines: In T47D breast cancer cells, LY117018 exhibits a unique profile where it inhibits estrogen-dependent cell proliferation while simultaneously mimicking some estrogenic effects, such as the induction of p53 and the hyperphosphorylation of the retinoblastoma protein (pRb)[3]. This suggests that LY117018 can selectively activate certain downstream pathways while blocking others, highlighting the complexity of its mechanism of action.
Conclusion
LY117018 is a potent selective estrogen receptor modulator with a distinct pharmacological profile. It demonstrates high affinity for the estrogen receptor and acts as a strong antiestrogen (B12405530) in breast cancer cells, inhibiting their proliferation at concentrations significantly lower than tamoxifen. In vivo, it exhibits weak partial estrogenic activity in the uterus while effectively antagonizing the effects of estradiol. The molecular basis for its tissue-selective actions lies in its ability to induce a unique conformational change in the estrogen receptor, leading to differential gene regulation through both ERE- and non-ERE-mediated pathways. Further research into the precise molecular interactions and downstream signaling cascades modulated by LY117018 will be crucial for fully elucidating its therapeutic potential and for the development of next-generation SERMs with improved efficacy and safety profiles.
References
- 1. Counteraction of estradiol-induced activation of tissue-type plasminogen activator in a human breast cancer cell line by an anti-estrogen, LY117018 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antiestrogenic effects of LY 117018 in MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of LY117018 (a SERM analog of raloxifene) on tumor suppressor proteins and proliferation of breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of the uterotropic activity of estrogens and antiestrogens by the short acting antiestrogen LY117018 - PubMed [pubmed.ncbi.nlm.nih.gov]
LY117018: A Technical Guide to a Novel Raloxifene Analog
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of LY117018, a selective estrogen receptor modulator (SERM) and a close structural analog of raloxifene (B1678788). LY117018 exhibits a distinct pharmacological profile, demonstrating potent antiestrogenic effects in certain tissues while retaining some estrogenic activity in others. This document details its mechanism of action, presents comparative quantitative data on its biological activity, outlines key experimental protocols for its evaluation, and visualizes its known signaling pathways. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the fields of oncology, endocrinology, and drug development.
Introduction
Selective estrogen receptor modulators (SERMs) are a class of compounds that exhibit tissue-specific estrogen receptor (ER) agonist or antagonist activity.[1][2] Raloxifene, a second-generation SERM, is clinically approved for the prevention and treatment of osteoporosis and to reduce the risk of invasive breast cancer in postmenopausal women.[3][4] LY117018, a benzothiophene (B83047) derivative, is a raloxifene analog that has been instrumental in elucidating the structure-activity relationships and mechanisms of action of SERMs.[5][6] It is characterized by its high affinity for the estrogen receptor and its potent antiestrogenic effects, particularly in breast cancer cell lines.[7] This guide provides an in-depth technical examination of LY117018, with a focus on its comparative pharmacology to raloxifene.
Chemical Structure and Properties
LY117018, chemically known as [6-hydroxy-2-(p-hydroxyphenyl)-benzo(b)thien-3-yl][p-(2-pyrrolidinoethoxy)phenyl] methanone, shares the core benzothiophene structure of raloxifene.
Table 1: Chemical and Physical Properties of LY117018
| Property | Value |
| IUPAC Name | [6-hydroxy-2-(4-hydroxyphenyl)-1-benzothiophen-3-yl][4-(2-pyrrolidin-1-ylethoxy)phenyl]methanone |
| Molecular Formula | C28H27NO4S |
| Molecular Weight | 485.6 g/mol |
| CAS Number | 63676-25-5 |
Mechanism of Action
Like other SERMs, LY117018 exerts its effects by binding to estrogen receptors (ERα and ERβ), which are ligand-activated transcription factors.[1][8] The binding of LY117018 to the ER induces a conformational change in the receptor. This altered conformation affects the recruitment of co-activator and co-repressor proteins to the receptor-DNA complex, leading to tissue-specific modulation of gene expression.[8] In tissues like the breast, LY117018 acts as an ER antagonist, inhibiting the proliferative effects of estrogen.[5][7] In contrast, it can exhibit estrogenic (agonist) effects in other tissues, such as bone.
Quantitative Biological Data
The following tables summarize the available quantitative data for LY117018 and raloxifene, providing a basis for comparison. It is important to note that direct comparisons are most accurate when data is generated within the same study under identical experimental conditions.
Table 2: Estrogen Receptor Binding Affinity
| Compound | Receptor | Relative Binding Affinity (RBA) (%) vs. Estradiol (B170435) | Reference |
| LY117018 | ER | ~100 (equal to estradiol) | [3] |
| Raloxifene | ERα | ~25 | [9] |
| Fluoroalkylated Raloxifene 1 | ER | 45 | [9] |
| Fluoroalkylated Raloxifene 2 | ER | 60 | [9] |
| Fluoroalkylated Raloxifene 3 | ER | 89 | [9] |
Note: RBA values can vary between different assay systems and laboratories.
Table 3: In Vitro Anti-proliferative Activity in Breast Cancer Cell Lines
| Compound | Cell Line | IC50 | Reference |
| LY117018 | MCF-7 | Not explicitly stated, but noted to be 100-1000 times more potent than tamoxifen | [7] |
| Raloxifene | T47D | ~10-8 M (inhibits estradiol-induced cell migration) | [10][11] |
| Raloxifene | MCF-7 | Induces cell death at 10-20 µM | [12] |
| Tamoxifen | MCF-7 | IC50 = 20.5 ± 4.0 μM | |
| 4-hydroxytamoxifen (B85900) | T47D | IC50 = 4.2 µM | [13] |
| 4-hydroxytamoxifen | MCF-7 | IC50 = 3.2 µM | [13] |
Note: IC50 values are highly dependent on the specific cell line, assay duration, and other experimental conditions.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize LY117018 and other SERMs.
Competitive Estrogen Receptor Binding Assay
This assay determines the relative affinity of a test compound for the estrogen receptor compared to a radiolabeled ligand, typically [3H]-estradiol.[14][15][16]
Materials:
-
Rat uterine cytosol (source of estrogen receptors)
-
[3H]-17β-estradiol (radiolabeled ligand)
-
Unlabeled 17β-estradiol (for standard curve)
-
Test compound (e.g., LY117018, raloxifene)
-
Assay buffer (e.g., Tris-EDTA-DTT-Glycerol buffer, pH 7.4)
-
Hydroxyapatite (B223615) (HAP) slurry
-
Scintillation cocktail and counter
Procedure:
-
Preparation of Uterine Cytosol: Uteri from ovariectomized rats are homogenized in ice-cold assay buffer. The homogenate is centrifuged to pellet cellular debris, and the supernatant (cytosol) is collected.[14]
-
Competitive Binding Reaction: A fixed concentration of [3H]-estradiol and varying concentrations of the unlabeled competitor (estradiol standard or test compound) are incubated with a fixed amount of uterine cytosol.[14]
-
Separation of Bound and Free Ligand: The reaction mixture is incubated with a hydroxyapatite (HAP) slurry, which binds the receptor-ligand complexes. The HAP is then washed to remove unbound ligand.[14]
-
Quantification: The radioactivity of the HAP pellet (representing bound ligand) is measured using a scintillation counter.
-
Data Analysis: A competition curve is generated by plotting the percentage of specifically bound [3H]-estradiol against the log concentration of the competitor. The IC50 value (concentration of competitor that inhibits 50% of [3H]-estradiol binding) is determined. The relative binding affinity (RBA) is calculated as: (IC50 of estradiol / IC50 of test compound) x 100.
MCF-7 Cell Proliferation Assay (E-Screen)
This assay measures the effect of a test compound on the proliferation of estrogen-sensitive MCF-7 human breast cancer cells.[17][18]
Materials:
-
MCF-7 cells
-
Complete growth medium (e.g., DMEM with 10% FBS, penicillin/streptomycin)
-
Hormone-free medium (phenol red-free DMEM with charcoal-stripped FBS)
-
Test compound (e.g., LY117018, raloxifene)
-
Estradiol (positive control)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, SRB)
-
Plate reader
Procedure:
-
Cell Seeding: MCF-7 cells are seeded into 96-well plates in hormone-free medium and allowed to attach and adapt for 24-48 hours.[17]
-
Treatment: The medium is replaced with fresh hormone-free medium containing various concentrations of the test compound, estradiol (as a positive control for proliferation), or vehicle control.
-
Incubation: The cells are incubated for a defined period (typically 6 days), with media changes as needed.[17]
-
Cell Viability Assessment: At the end of the incubation period, cell viability is assessed using a suitable assay (e.g., MTT or SRB). The absorbance is measured using a plate reader.
-
Data Analysis: The effect on cell proliferation is calculated as a percentage of the vehicle control. For inhibitory compounds, the IC50 value (concentration that inhibits cell growth by 50%) is determined from a dose-response curve.
Signaling Pathways
LY117018, as a modulator of the estrogen receptor, influences various downstream signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate some of the known pathways affected by LY117018 and provide a comparison with estradiol.
Regulation of p53 and pRb in T47D Breast Cancer Cells
In T47D breast cancer cells, both estradiol and LY117018 have been shown to increase the levels of the tumor suppressor protein p53 and promote the hyperphosphorylation of the retinoblastoma protein (pRb).[5] However, their ultimate effects on cell proliferation are opposing. Estradiol stimulates proliferation, while LY117018 inhibits estradiol-induced proliferation.[5]
Caption: Regulation of p53, pRb, and cell proliferation by Estradiol and LY117018 in T47D cells.
LY117018 and the ERK1/2 Signaling Pathway
LY117018 has been shown to suppress oxidative stress-induced apoptosis in endothelial cells through the activation of the Extracellular signal-regulated kinase 1/2 (ERK1/2) signaling pathway. This effect is mediated by the estrogen receptor.
Caption: LY117018-mediated activation of the ERK1/2 pathway leading to inhibition of apoptosis.
Discussion and Future Directions
LY117018 has proven to be a valuable research tool for understanding the complex pharmacology of SERMs. Its high affinity for the estrogen receptor and potent antiestrogenic activity in breast cancer models underscore the potential for developing novel SERMs with improved therapeutic indices. The differential effects of LY117018 on signaling pathways, such as its ability to induce p53 and pRb phosphorylation while inhibiting proliferation, highlight the intricate and context-dependent nature of SERM action.
Future research should focus on obtaining more direct comparative data between LY117018 and raloxifene across a range of in vitro and in vivo models. A deeper understanding of the structural basis for the differential activities of these analogs will be crucial for the rational design of next-generation SERMs with optimized tissue selectivity and safety profiles. Investigating the full spectrum of genes regulated by LY117018 in different tissues will provide further insights into its unique biological activities.
Conclusion
LY117018 stands out as a potent raloxifene analog with significant antiestrogenic properties. This technical guide has summarized its key characteristics, provided comparative data, outlined essential experimental protocols, and visualized its known signaling mechanisms. The information presented herein should serve as a solid foundation for researchers and drug development professionals working to advance our understanding and application of selective estrogen receptor modulators.
References
- 1. What is the mechanism of Raloxifene Hydrochloride? [synapse.patsnap.com]
- 2. Raloxifene and its role in breast cancer prevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Raloxifene Hydrochloride - NCI [cancer.gov]
- 4. The effect of raloxifene on risk of breast cancer in postmenopausal women: results from the MORE randomized trial. Multiple Outcomes of Raloxifene Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of LY117018 (a SERM analog of raloxifene) on tumor suppressor proteins and proliferation of breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. eco.korea.ac.kr [eco.korea.ac.kr]
- 7. Distinct Approaches of Raloxifene: Its Far-Reaching Beneficial Effects Implicating the HO-System - PMC [pmc.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Synthesis and binding affinities of fluoroalkylated raloxifenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of raloxifene on breast cancer cell migration and invasion through the actin cytoskeleton - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of raloxifene on breast cancer cell migration and invasion through the actin cytoskeleton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Raloxifene Induces Autophagy-Dependent Cell Death in Breast Cancer Cells via the Activation of AMP-Activated Protein Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sensitization of estrogen receptor-positive breast cancer cell lines to 4-hydroxytamoxifen by isothiocyanates present in cruciferous plants - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 15. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 16. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 17. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 18. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Biological Activity of LY117018 TFA
Introduction: LY117018, an analog of raloxifene (B1678788), is a nonsteroidal benzothiophene (B83047) derivative that functions as a selective estrogen receptor modulator (SERM).[1][2] It is frequently supplied as a trifluoroacetate (B77799) (TFA) salt, a common counterion for synthetic compounds that can occasionally influence biological assays.[3][4] This molecule has been a subject of extensive research due to its potent and tissue-specific interactions with estrogen receptors (ERs), exhibiting a distinct profile of estrogenic and antiestrogenic activities. This guide provides a comprehensive overview of the biological activities of LY117018, focusing on its mechanism of action, quantitative effects, underlying signaling pathways, and the experimental protocols used for its characterization.
Mechanism of Action
LY117018 exerts its biological effects primarily by binding to estrogen receptors, acting as a competitive antagonist in some tissues while mimicking the effects of estrogen in others. In human breast cancer cell lines like MCF-7, LY117018 demonstrates potent antiestrogenic effects, being 100 to 1000 times more effective than tamoxifen (B1202) at inhibiting cell growth.[5] It has a higher affinity for the estrogen receptor than tamoxifen and, unlike tamoxifen, is devoid of estrogenic effects such as the induction of progesterone (B1679170) receptors in these cells.[5]
Interestingly, studies in desmoid tumor cells suggest that while LY117018 inhibits cell proliferation, it does not displace [3H]17β-estradiol binding, indicating the potential existence of distinct LY117018 binding sites or a different mechanism of action in these specific cells.[6] In vivo studies in rats have further highlighted its unique mechanism, showing that LY117018 can block or reverse the uterotropic effects of estradiol (B170435) but cannot antagonize the action of tamoxifen, suggesting these antiestrogens may act at separate sites or through different molecular pathways.[7]
Quantitative Data Summary
The biological activity of LY117018 has been quantified across various in vitro and in vivo models. The following tables summarize these key findings.
Table 1: Estrogen Receptor Binding and Antiproliferative Potency
| Parameter | Cell Line | Value/Observation | Reference |
| ER Binding Affinity | MCF-7 | Higher than tamoxifen. Equal to estradiol. | [5][8] |
| Inhibition of Cell Growth | MCF-7 | 100-1000 times more potent than tamoxifen. | [5] |
| IC₅₀ (Cell Proliferation) | MCF-7 | ~1 µM (at 96 hours) | [2] |
| t-PA Expression Inhibition | ES-1 (MCF-7 variant) | ~100 times more potent than tamoxifen. | [8] |
Table 2: In Vitro Biological Effects
| Effect | Cell/Tissue Model | Key Findings | Reference |
| Cell Proliferation | Desmoid Tumor Cells | Inhibited cell proliferation and collagen type I synthesis. | [6] |
| Cell Growth | HCT8 (Adenocarcinoma) | Reduced cell growth. | [6] |
| Apoptosis | Bovine Carotid Artery Endothelial Cells | Inhibited hydrogen peroxide-induced apoptosis. | [9] |
| Tumor Suppressor Proteins | T47D Breast Cancer Cells | At low concentrations (0.01-10 nM), increased p53 levels. At 1 µM, induced hypophosphorylated pRb. | [2] |
Table 3: In Vivo Biological Effects
| Effect | Animal Model | Key Findings | Reference |
| Uterotropic Effects | Ovariectomized Mice/Rats | Acts as a partial agonist in the uterus when administered alone, but completely reverses estradiol-induced uterine weight gain.[10] | [7][10] |
| Lipid Metabolism | Insulin-Resistant JCR:LA-cp Rats | Decreased plasma cholesterol esters, leading to a 40% reduction in total cholesterol. | |
| Cardiovascular Function | Insulin-Resistant JCR:LA-cp Rats | Prevented L-NAME-induced hypertension and inhibited platelet aggregation. | [11] |
| Nerve Regeneration | Ovariectomized Mice (Sciatic Nerve Crush) | Significantly accelerated functional recovery and increased the number and mean axonal area of regenerating nerve fibers. | [12] |
| Bone Metabolism | Ovariectomized Rats | In combination with PTH(1-34), allowed for reduced dosing of the anabolic agent to reverse osteopenia. | [13] |
| Neuroendocrine Function | Ovariectomized Rats | Exerted an estrogen-like action on beta-endorphin (B3029290) levels when given alone, but an anti-estrogen effect when co-administered with estradiol. |
Signaling Pathways and Visualizations
LY117018 modulates several key signaling pathways to exert its pleiotropic effects. Its anti-apoptotic action in the vasculature and its influence on cell cycle proteins are particularly well-characterized.
One of the critical pathways is the Extracellular signal-Regulated Kinase (ERK1/2) pathway. In vascular endothelial cells, LY117018 protects against oxidative stress-induced apoptosis by activating ERK1/2.[9] This effect is dependent on the estrogen receptor, as it is blocked by the ER antagonist ICI 182,780.[9] The activation is non-genomic, as it is not inhibited by the transcription inhibitor actinomycin (B1170597) D.[9]
Caption: LY117018 Anti-Apoptotic Signaling Pathway.[9]
LY117018 also influences the cell cycle through its effects on key tumor suppressor proteins, including p53 and the retinoblastoma protein (pRb) . In T47D breast cancer cells, low concentrations of LY117018 can increase p53 levels, while higher concentrations lead to a predominantly hypophosphorylated (active) state of pRb, which is associated with cell cycle arrest.[2]
Caption: Effect of LY117018 on Tumor Suppressor Proteins.[2]
Experimental Protocols
The characterization of LY117018 involves a range of standard and specialized biological assays.
This protocol is used to determine the effect of LY117018 on the growth of cancer cells, such as the MCF-7 human breast cancer line.
-
Cell Culture: MCF-7 cells are cultured in appropriate media (e.g., DMEM with 10% fetal bovine serum) in a humidified incubator at 37°C and 5% CO₂.
-
Seeding: Cells are seeded into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allowed to attach overnight.
-
Treatment: The culture medium is replaced with a medium containing various concentrations of LY117018 TFA (e.g., from 0.01 nM to 10 µM) and appropriate controls (vehicle, estradiol).
-
Incubation: Cells are incubated with the compound for a specified period (e.g., 96 hours).[2]
-
Viability Assessment: Cell viability is measured using a colorimetric assay such as MTT or WST-1. The absorbance is read using a microplate reader.
-
Data Analysis: The results are expressed as a percentage of the vehicle control, and the IC₅₀ value is calculated using non-linear regression analysis.
Caption: Workflow for a typical cell proliferation assay.[2]
This method is used to detect the activation of the ERK1/2 signaling pathway in response to LY117018.[9]
-
Cell Culture and Treatment: Bovine carotid artery endothelial cells are grown to near confluence and then serum-starved for 24 hours. Cells are then treated with LY117018 (e.g., 10⁻⁷ M) for various time points (e.g., 0, 5, 15, 30 minutes).
-
Protein Extraction: Cells are washed with ice-cold PBS and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in each lysate is determined using a BCA or Bradford protein assay.
-
SDS-PAGE: Equal amounts of protein (e.g., 20-30 µg) from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk or BSA) and then incubated overnight at 4°C with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2). The membrane is then washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The membrane is often stripped and re-probed for total ERK1/2 as a loading control.
This assay assesses the estrogenic and antiestrogenic activity of LY117018 on the uterus.[7][10]
-
Animal Model: Immature or adult female rats are ovariectomized and allowed to recover for at least one week to ensure the depletion of endogenous estrogens.
-
Dosing Regimen: Animals are divided into groups and treated daily via subcutaneous injection or oral gavage for 3-7 days with:
-
Vehicle control
-
Estradiol (E₂)
-
LY117018 alone
-
Estradiol plus LY117018
-
-
Tissue Collection: 24 hours after the final dose, the animals are euthanized, and the uteri are carefully dissected and weighed (wet weight).
-
Data Analysis: The uterine weights of the different treatment groups are compared. An increase in uterine weight relative to the vehicle control indicates estrogenic (agonist) activity. The inhibition of E₂-induced uterine weight gain indicates antiestrogenic (antagonist) activity.
References
- 1. medkoo.com [medkoo.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The impact of counterions in biological activity: case study of antibacterial alkylguanidino ureas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Antiestrogenic effects of LY 117018 in MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro bioeffects of the antiestrogen LY117018 on desmoid tumor and colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evidence for biological action of the antiestrogens LY117018 and tamoxifen by different mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Counteraction of estradiol-induced activation of tissue-type plasminogen activator in a human breast cancer cell line by an anti-estrogen, LY117018 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Raloxifene analogue LY117018 suppresses oxidative stress-induced endothelial cell apoptosis through activation of ERK1/2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The antiestrogen LY117018 blocks effects of estradiol on pituitary glucose-6-phosphate dehydrogenase specific activity and on serum LH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of LY117018 and the estrogen analogue, 17alpha-ethinylestradiol, on vascular reactivity, platelet aggregation, and lipid metabolism in the insulin-resistant JCR:LA-cp male rat: role of nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Raloxifene analog LY117018 enhances the regeneration of sciatic nerve in ovariectomized female mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The addition of a raloxifene analog (LY117018) allows for reduced PTH(1-34) dosing during reversal of osteopenia in ovariectomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Effects of LY117018 on Breast Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY117018, a nonsteroidal benzothiophene (B83047) derivative, is a selective estrogen receptor modulator (SERM) with potent antiestrogenic properties. It exhibits a high affinity for the estrogen receptor (ER), approximately 100 times greater than that of tamoxifen, a widely used SERM in breast cancer therapy.[1][2] This technical guide provides a comprehensive overview of the in vitro effects of LY117018 on breast cancer cells, focusing on its impact on cell proliferation, apoptosis, and cell cycle progression. Detailed experimental protocols and an exploration of the underlying signaling pathways are presented to support further research and drug development efforts in the field of breast cancer therapeutics.
Data Presentation: Quantitative Effects of LY117018
The following tables summarize the quantitative data on the in vitro effects of LY117018 on various breast cancer cell lines.
Table 1: Anti-proliferative Activity of LY117018 in Breast Cancer Cell Lines
| Cell Line | Assay | IC50 | Notes |
| MCF-7 (ER+) | Cell Growth Inhibition | Not explicitly stated, but 100-1000 times more potent than tamoxifen.[1] | LY117018 is a very effective antiestrogen (B12405530) with no stimulatory effects observed.[1] |
| T47D (ER+) | Cell Proliferation | Not explicitly stated, but inhibits estradiol-induced cell proliferation.[3] | Mimics some of estradiol's effects on tumor suppressor proteins while inhibiting proliferation.[3] |
| MDA-MB-231 (ER-) | Not available | Not available | Data on the direct effect of LY117018 on ER-negative cell lines is limited in the provided search results. |
Table 2: Effects of LY117018 on Apoptosis and Cell Cycle in Breast Cancer Cell Lines
| Cell Line | Parameter | Treatment | Observation |
| T47D (ER+) | p53 levels | LY117018 | 2- to 3-fold increase.[3] |
| T47D (ER+) | pRb phosphorylation | LY117018 | Hyperphosphorylation.[3] |
| MCF-7 (ER+) | Cell Cycle | Not available | Specific percentages for G1, S, and G2/M phases are not detailed in the provided search results. |
| MDA-MB-231 (ER-) | Cell Cycle | Not available | Data on the direct effect of LY117018 on ER-negative cell lines is limited in the provided search results. |
Experimental Protocols
This section provides detailed methodologies for key in vitro assays used to evaluate the effects of LY117018 on breast cancer cells.
Cell Viability and Proliferation (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Breast cancer cells (e.g., MCF-7, T47D, MDA-MB-231)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
LY117018 stock solution (dissolved in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Prepare serial dilutions of LY117018 in culture medium.
-
Remove the medium from the wells and add 100 µL of the prepared LY117018 dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest LY117018 concentration).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan (B1609692) crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining by Flow Cytometry)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the externalization of phosphatidylserine (B164497) (PS) and membrane integrity.
Materials:
-
Breast cancer cells
-
LY117018
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with various concentrations of LY117018 for the desired time.
-
Harvest the cells, including both adherent and floating cells, by trypsinization.
-
Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples within 1 hour using a flow cytometer.
-
Viable cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Necrotic cells: Annexin V-negative, PI-positive
-
Cell Cycle Analysis (Propidium Iodide Staining by Flow Cytometry)
This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.
Materials:
-
Breast cancer cells
-
LY117018
-
Cold 70% ethanol (B145695)
-
PBS
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Seed cells and treat with LY117018 as described for the apoptosis assay.
-
Harvest the cells by trypsinization.
-
Wash the cells with cold PBS and centrifuge.
-
Resuspend the cell pellet in 1 mL of cold PBS.
-
While gently vortexing, add the cell suspension dropwise into 4 mL of ice-cold 70% ethanol for fixation.
-
Incubate the cells at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash twice with cold PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry. The fluorescence intensity of PI is directly proportional to the amount of DNA.
Mandatory Visualization: Signaling Pathways and Experimental Workflows
Signaling Pathway of LY117018 in ER-Positive Breast Cancer Cells
Caption: LY117018 mechanism in ER+ breast cancer cells.
Experimental Workflow for Assessing Cell Viability
Caption: Workflow of the MTT assay for cell viability.
Logical Relationship of Apoptosis and Cell Cycle Arrest
Caption: LY117018 induces G1 arrest, which can lead to apoptosis.
Conclusion
LY117018 demonstrates significant anti-proliferative effects in ER-positive breast cancer cell lines, acting as a potent antiestrogen. Its mechanism of action involves the inhibition of the estrogen receptor signaling pathway, leading to a G1 phase cell cycle arrest. This is mediated, at least in part, by preventing the phosphorylation of the retinoblastoma protein and subsequently inhibiting the activity of E2F transcription factors. While the induction of apoptosis is a plausible consequence of this cell cycle arrest, further quantitative studies are required to fully elucidate the extent and kinetics of this process in various breast cancer cell line models. The detailed protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers investigating the therapeutic potential of LY117018 and other SERMs in the treatment of breast cancer. Further research into the interplay with other signaling pathways, such as the PI3K/AKT pathway, will be crucial in understanding potential resistance mechanisms and developing effective combination therapies.
References
In-depth Technical Guide: The Effects of LY117018 TFA on Gene Expression
Notice: Following a comprehensive search for scientific literature, no direct studies detailing the effects of LY117018 TFA on gene expression were identified. The search terms included "this compound gene expression," "this compound mechanism of action," "this compound clinical trials," and "this compound signaling pathways."
The retrieved results focused on unrelated topics, including the reaction mechanisms of different trifluoroacetate (B77799) compounds, the role of inflammation in osteoarthritis, the use of chromone (B188151) derivatives in fibrosis, the synthesis of other pharmaceutical compounds, and analytical methods for trifluoroacetic acid. One study was found that discussed differentially expressed genes in rheumatoid arthritis and their associated signaling pathways, but this research did not involve this compound.
Consequently, it is not possible to provide the requested in-depth technical guide, including quantitative data on gene expression, detailed experimental protocols, and signaling pathway diagrams, due to the absence of relevant scientific data in the public domain based on the conducted searches.
Further research or access to proprietary data would be required to generate the content requested by the user.
An In-Depth Technical Guide to the TFA Salt of LY117018
For Researchers, Scientists, and Drug Development Professionals
Abstract
LY117018, a nonsteroidal benzothiophene (B83047) derivative, is a selective estrogen receptor modulator (SERM) with significant antiestrogenic properties. This technical guide provides a comprehensive overview of the trifluoroacetate (B77799) (TFA) salt of LY117018, focusing on its mechanism of action, biological effects, and the available quantitative data. The document is intended to serve as a resource for researchers and professionals engaged in the fields of oncology, endocrinology, and drug development. While specific data on the physicochemical properties of the LY117018 TFA salt are not extensively available in public literature, this guide compiles the existing biological data on the parent compound and provides context on the nature of TFA salts.
Introduction
LY117018 is a potent antiestrogen (B12405530) that has been investigated for its potential in breast cancer therapy. It belongs to the same chemical class as raloxifene (B1678788) and exerts its effects by binding to estrogen receptors (ERs), thereby modulating the transcription of estrogen-responsive genes. The trifluoroacetate (TFA) salt form is common for synthetic peptides and small molecules, often resulting from purification processes using trifluoroacetic acid. Understanding the biological activity of LY117018 is crucial for its potential therapeutic applications.
Physicochemical Properties of LY117018
| Property | Value |
| Chemical Name | 6-hydroxy-2-(p-hydroxyphenyl)-benzo(b)thien-3-yl-p-(2-(pyrrolidinyl)ethoxy) phenyl ketone |
| CAS Number | 63676-25-5 |
| Chemical Formula | C₂₇H₂₅NO₄S |
| Molecular Weight | 459.56 g/mol |
| Exact Mass | 459.1504 |
Note: The molecular weight of the TFA salt would be the molecular weight of the parent compound plus the molecular weight of trifluoroacetic acid (114.02 g/mol ).
Mechanism of Action and Signaling Pathways
LY117018 acts as a selective estrogen receptor modulator, exhibiting antagonist or partial agonist effects in a tissue-specific manner. Its primary mechanism involves competitive binding to the estrogen receptor, thereby blocking the binding of estradiol (B170435) and inhibiting estrogen-dependent gene expression.
Estrogen Receptor Binding and Antagonism
LY117018 demonstrates a high affinity for the estrogen receptor, comparable to that of estradiol and significantly greater than that of tamoxifen.[1][2] This high-affinity binding allows it to effectively compete with endogenous estrogens, leading to the repression of estrogen-stimulated cellular processes.
Signaling Pathways
The binding of LY117018 to the estrogen receptor initiates a cascade of molecular events that differ from those triggered by estradiol. As a SERM, it can recruit co-repressors to the ER complex, leading to the downregulation of estrogen-responsive genes. The following diagram illustrates a generalized signaling pathway for a SERM like LY117018.
LY117018 has also been shown to suppress oxidative stress-induced endothelial cell apoptosis through the activation of the ERK1/2 signaling pathway.[3]
Quantitative Biological Data
The following tables summarize the available quantitative data on the biological activity of LY117018.
Table 1: Estrogen Receptor Binding Affinity
| Compound | Relative Binding Affinity (Estradiol = 100) | Reference |
| LY117018 | ~100 | [1] |
| Tamoxifen | ~1 | [1] |
Table 2: In Vitro Antiproliferative Activity
| Cell Line | Parameter | Value | Reference |
| MCF-7 (breast cancer) | IC₅₀ (96 hours) | 1 µM | [3] |
Table 3: Effects on Gene Expression and Protein Activity
| Target | Effect | Cell Line/Model | Reference |
| Progesterone Receptor (PR) | No induction | MCF-7 | [2] |
| Tissue-type Plasminogen Activator (t-PA) | Blocks estradiol-induced expression | ES-1 (MCF-7 variant) | [1] |
| p53 | 2- to 3-fold increase in level | T47D (breast cancer) | |
| Retinoblastoma protein (pRb) | Hyperphosphorylation | T47D | |
| Alkaline Phosphatase | Antagonizes estradiol-induced activity | Ishikawa (endometrial cancer) | [4] |
Experimental Protocols
Detailed experimental protocols for the cited studies are not fully available in the search results. However, based on standard methodologies for assessing SERM activity, the following outlines the likely experimental workflows.
Estrogen Receptor Binding Assay
A competitive binding assay would be used to determine the relative binding affinity of LY117018 for the estrogen receptor.
Cell Proliferation Assay
The antiproliferative effects of LY117018 would be assessed using a cell viability assay, such as the MTT or SRB assay.
Discussion and Future Directions
LY117018 is a potent SERM with clear antiestrogenic effects in breast cancer cell lines. Its high affinity for the estrogen receptor makes it an effective competitor of estradiol. The available data suggests that it inhibits cell proliferation and modulates the expression of key estrogen-responsive genes.
A significant gap in the current knowledge is the lack of specific physicochemical data for the TFA salt of LY117018. Future research should aim to synthesize and characterize this salt form to fully understand its properties, including solubility, stability, and hygroscopicity, which are critical for formulation and drug development. Furthermore, more detailed studies are needed to elucidate the complete signaling network affected by LY117018 and to obtain more comprehensive quantitative data on its biological activities in a wider range of in vitro and in vivo models.
Conclusion
The TFA salt of LY117018 represents a compound of interest for the development of endocrine therapies. This technical guide has summarized the current understanding of its biological activities and mechanism of action. While further research is required to fully characterize the TFA salt form and its detailed signaling effects, the existing data provide a strong foundation for its continued investigation as a potential therapeutic agent.
References
- 1. Counteraction of estradiol-induced activation of tissue-type plasminogen activator in a human breast cancer cell line by an anti-estrogen, LY117018 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antiestrogenic effects of LY 117018 in MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Effects of steroid hormones and antisteroids on alkaline phosphatase activity in human endometrial cancer cells (Ishikawa line) - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for LY117018 TFA in in vitro Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY117018 is a non-steroidal selective estrogen receptor modulator (SERM) that exhibits potent antiestrogenic properties. As a trifluoroacetate (B77799) (TFA) salt, it is crucial to consider the potential biological activities of both the parent compound and the TFA counter-ion in in vitro studies. LY117018 acts as a high-affinity antagonist of the estrogen receptor (ER), making it a valuable tool for studying estrogen-mediated signaling pathways, particularly in the context of breast cancer research. In ER-positive breast cancer cell lines such as MCF-7, LY117018 has been shown to be a more potent inhibitor of cell growth than tamoxifen, demonstrating its efficacy in blocking the proliferative effects of estrogen. This document provides a detailed protocol for the in vitro use of LY117018 TFA, including cell culture, treatment, and subsequent analysis of its effects on cell proliferation and signaling pathways.
Mechanism of Action
LY117018 exerts its biological effects primarily through competitive binding to the estrogen receptor, preventing the binding of estradiol (B170435) and subsequent transcriptional activation of estrogen-responsive genes. This blockade of ER signaling leads to cell cycle arrest and inhibition of proliferation in ER-dependent cancer cells.
Figure 1: Simplified signaling pathway of LY117018 action.
Quantitative Data
The following table summarizes key quantitative data for LY117018.
| Parameter | Cell Line | Value | Reference |
| IC50 (Cell Proliferation) | MCF-7 | 1 µM (after 96 hours) | [1] |
| Receptor Binding Affinity | Estrogen Receptor | Higher than tamoxifen | [2][3] |
Experimental Protocols
Materials and Reagents
-
This compound (powder)
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
ER-positive breast cancer cell line (e.g., MCF-7)
-
Appropriate cell culture medium (e.g., DMEM or RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Charcoal-stripped FBS (for hormone deprivation studies)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
Sodium Trifluoroacetate (Na-TFA) for control experiments
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or other proliferation assay reagents
-
Reagents for Western blotting (lysis buffer, primary and secondary antibodies, etc.)
Stock Solution Preparation
-
This compound Stock:
-
Dissolve this compound powder in DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Ensure complete dissolution by vortexing.
-
Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles.
-
Store aliquots at -20°C or -80°C for long-term storage.
-
-
Sodium Trifluoroacetate (Na-TFA) Control Stock:
-
To account for any potential effects of the TFA counter-ion, prepare a stock solution of Na-TFA in water or PBS at a concentration equivalent to the highest concentration of TFA that will be present in the this compound-treated wells.
-
Store this stock solution at -20°C.
-
Cell Culture and Maintenance
-
Culture MCF-7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Passage cells upon reaching 80-90% confluency using Trypsin-EDTA.
-
For experiments investigating the antiestrogenic effects of LY117018, it is recommended to use phenol (B47542) red-free medium and charcoal-stripped FBS for at least 72 hours prior to the experiment to deplete endogenous estrogens.
Experimental Workflow: Cell Proliferation Assay (MTT)
The following diagram outlines the general workflow for assessing the effect of this compound on cell proliferation.
Figure 2: Experimental workflow for an MTT proliferation assay.
Detailed Protocol for MTT Assay:
-
Seed MCF-7 cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to attach overnight.
-
Prepare serial dilutions of this compound in the appropriate cell culture medium. A typical concentration range to test would be from 0.01 µM to 10 µM.
-
Include the following controls:
-
Vehicle Control: Treat cells with the highest concentration of DMSO used in the this compound dilutions (typically ≤ 0.1%).
-
Na-TFA Control: Treat cells with Na-TFA at a concentration equivalent to the TFA in the highest this compound treatment group.
-
Untreated Control: Cells with medium only.
-
-
Remove the old medium from the cells and add 100 µL of the prepared treatments to the respective wells.
-
Incubate the plate for the desired time points (e.g., 24, 48, 72, or 96 hours).
-
After incubation, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Carefully remove the medium and add 100-200 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Western Blot Analysis for ER Downstream Signaling
-
Seed MCF-7 cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound (e.g., 1 µM), estradiol (e.g., 10 nM) as a positive control for ER activation, and a combination of both for a desired period (e.g., 24 hours). Include a vehicle control.
-
After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against proteins of interest (e.g., ERα, p-ERα, cyclin D1, c-Myc, or β-actin as a loading control) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Data Presentation and Interpretation
| Treatment Group | Cell Viability (% of Control) | p-ERα Expression (Fold Change) | Cyclin D1 Expression (Fold Change) |
| Vehicle Control (DMSO) | 100% | 1.0 | 1.0 |
| Estradiol (10 nM) | e.g., >100% | e.g., Increased | e.g., Increased |
| This compound (1 µM) | e.g., Decreased | e.g., Decreased | e.g., Decreased |
| Estradiol + this compound | e.g., Decreased | e.g., Decreased | e.g., Decreased |
| Na-TFA Control | Monitor for any significant deviation from the vehicle control | No expected change | No expected change |
Troubleshooting and Considerations
-
TFA Interference: The trifluoroacetate counter-ion has been reported to have anti-proliferative effects at concentrations as low as 10 nM.[4] It is crucial to include a sodium trifluoroacetate control to distinguish the effects of LY117018 from those of the TFA salt. If significant effects are observed with the Na-TFA control, consider exchanging the counter-ion to hydrochloride or another biologically inert salt.
-
Solubility Issues: If this compound does not fully dissolve in DMSO at the desired stock concentration, gentle warming or sonication may be helpful. Ensure the final DMSO concentration in the cell culture medium is non-toxic (generally below 0.5%).
-
Cell Line Specificity: The response to this compound can vary between different cell lines. It is important to determine the optimal concentration range and incubation time for each cell line used.
-
Hormone Deprivation: For robust and reproducible results in studies of estrogen antagonism, ensure complete removal of estrogens from the culture medium by using phenol red-free medium and charcoal-stripped serum.
References
Application Notes and Protocols: Preparation of LY117018 TFA Stock Solution
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY117018 is a selective estrogen receptor modulator (SERM) that is structurally related to raloxifene. It is a valuable tool in endocrinology and cancer research for studying estrogen receptor signaling pathways. LY117018 is often supplied as a trifluoroacetate (B77799) (TFA) salt, which is a remnant of the purification process from solid-phase synthesis. The TFA counterion can influence the solubility and stability of the compound and may have biological effects in sensitive assays. Therefore, proper preparation of a stock solution is critical for obtaining accurate and reproducible experimental results.
These application notes provide a detailed protocol for the preparation of a stock solution of LY117018 TFA, along with information on its chemical properties, solubility, and storage to ensure its effective use in research applications.
Data Presentation
| Property | Value | Source |
| Chemical Formula (LY117018) | C27H25NO4S | [1] |
| Molecular Weight (LY117018) | 459.56 g/mol | [1] |
| Chemical Formula (TFA) | C2HF3O2 | N/A |
| Molecular Weight (TFA) | 114.02 g/mol | N/A |
| Molecular Weight (this compound Salt) | 573.58 g/mol | Calculated |
| Appearance | Solid powder | [1] |
| Primary Recommended Solvent | Dimethyl sulfoxide (B87167) (DMSO) | [1] |
Experimental Protocols
Materials and Equipment
-
This compound (solid powder)
-
Anhydrous Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
Protocol for Preparing a 10 mM this compound Stock Solution in DMSO
-
Pre-weighing Preparation: Before opening, allow the vial containing this compound to equilibrate to room temperature for 15-20 minutes. This prevents condensation of atmospheric moisture onto the compound.
-
Weighing the Compound: In a chemical fume hood, carefully weigh the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 0.574 mg of this compound (Molecular Weight = 573.58 g/mol ).
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO to the vial containing the weighed compound. For a 10 mM stock solution from 0.574 mg, add 100 µL of DMSO.
-
Dissolution: Close the vial tightly and vortex the solution until the solid is completely dissolved. Gentle warming in a 37°C water bath for a few minutes can aid dissolution if necessary. Visually inspect the solution to ensure there are no visible particles.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 3 months) or at -80°C for long-term storage.
Mandatory Visualization
Caption: Workflow for preparing this compound stock solution.
Storage and Stability
The stability of this compound in DMSO stock solutions is crucial for the reliability of experimental outcomes. For the majority of compounds dissolved in DMSO, stock solutions can be stored at -20°C for up to 3 months. Several freeze-thaw cycles are generally tolerated without significant degradation of small molecule products. However, for long-term storage, -80°C is recommended. It is important to use anhydrous DMSO, as water can promote compound degradation. To ensure the integrity of the compound, it is best practice to prepare fresh dilutions in aqueous media for immediate use and not to store aqueous solutions for more than 24 hours.
Safety Precautions
-
LY117018 is a potent biologically active compound. Handle with care and use appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.
-
Trifluoroacetic acid (TFA) is a corrosive substance. While present as a salt, caution should be exercised.
-
All handling of the solid compound and preparation of the stock solution should be performed in a well-ventilated chemical fume hood.
-
Dispose of all waste materials according to institutional and local regulations.
References
Application Notes and Protocols for LY117018 TFA in In Vivo Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY117018, a non-steroidal selective estrogen receptor modulator (SERM), is a potent antagonist of estrogen action.[1] It exhibits a high affinity for the estrogen receptor (ER), approximately 100 times greater than that of tamoxifen, making it a valuable tool for studying estrogen-mediated signaling pathways and for the development of therapies targeting these pathways.[2] This document provides detailed application notes and protocols for the use of LY117018 trifluoroacetate (B77799) (TFA) in in vivo animal studies, with a focus on rodent models.
Considerations for the TFA Salt:
LY117018 is supplied as a trifluoroacetate (TFA) salt. While TFA is commonly used in the purification of synthetic compounds, it is important to be aware of its potential biological effects. High concentrations of TFA have been associated with liver hypertrophy in rats and may interfere with certain biological assays.[3][4][5] Although the acute toxicity of TFA is low, researchers should consider the potential for confounding effects, especially in long-term studies.[3][6] It is recommended to include a vehicle control group that receives the same concentration of TFA as the LY117018 TFA-treated groups to account for any potential effects of the counter-ion.
Mechanism of Action and Signaling Pathway
LY117018 exerts its effects by competitively binding to estrogen receptors (ERα and ERβ), thereby blocking the binding of endogenous estrogens like estradiol.[2] This inhibition of ligand binding prevents the conformational changes in the receptor that are necessary for the transcription of estrogen-responsive genes. The result is a tissue-selective antagonist effect on estrogen signaling.
References
- 1. The impact of counterions in biological activity: case study of antibacterial alkylguanidino ureas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of LY-117018 HCl on bone remodeling and mineral density in the oophorectomized rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mammalian toxicity of trifluoroacetate and assessment of human health risks due to environmental exposures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. csl.noaa.gov [csl.noaa.gov]
Application Notes and Protocols for LY117018 TFA in Murine Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the recommended dosage, experimental protocols, and mechanistic insights for the use of LY117018, a selective estrogen receptor modulator (SERM), in mouse models. The information is intended to guide researchers in designing and executing in vivo studies to evaluate the therapeutic potential of this compound.
Quantitative Data Summary
| Animal Model | Compound Form | Administration Route | Dosage Range | Experimental Focus | Reference |
| Cyclic Female Rats | LY117018-HCl | Subcutaneous (s.c.) | 0.01 - 16 mg/kg | Ovulation inhibition | [1] |
| Ovariectomized Rats | LY117018 | Gavage | 3 mg/kg/day | Osteopenia reversal | [2] |
Experimental Protocols
The following protocols are based on established methodologies for substance administration in mice and should be adapted to specific experimental designs.
Preparation of LY117018 TFA for Administration
Materials:
-
This compound
-
Sterile vehicle (e.g., saline, corn oil, or a solution recommended by the supplier)
-
Sterile vials
-
Vortex mixer
-
Sonicator (optional)
Protocol:
-
Determine the desired concentration of this compound based on the target dosage and the average weight of the mice.
-
Aseptically weigh the required amount of this compound powder.
-
In a sterile vial, add the appropriate volume of the chosen vehicle.
-
Gradually add the this compound powder to the vehicle while vortexing to ensure proper mixing.
-
If the compound does not fully dissolve, sonicate the solution in a water bath until a homogenous suspension or solution is achieved.
-
Store the prepared formulation according to the manufacturer's instructions, protecting it from light and temperature extremes.
Subcutaneous (s.c.) Administration Protocol for Mice
Materials:
-
Prepared this compound solution/suspension
-
Sterile syringes (1 mL)
-
Sterile needles (25-27 gauge)
-
Animal scale
-
Personal protective equipment (gloves, lab coat)
Protocol:
-
Animal Preparation:
-
Weigh each mouse accurately to calculate the precise injection volume.
-
Properly restrain the mouse to ensure its safety and the accuracy of the injection. One common method is to grasp the loose skin at the scruff of the neck.
-
-
Injection Procedure:
-
Draw the calculated volume of the this compound formulation into a sterile syringe.
-
Create a "tent" of skin on the back of the mouse, between the shoulder blades.
-
Wipe the injection site with 70% ethanol and allow it to dry.
-
Insert the needle, bevel up, at the base of the skin tent, parallel to the spine.
-
Gently aspirate to ensure the needle is not in a blood vessel. If blood appears in the syringe hub, withdraw the needle and choose a new injection site.
-
Slowly inject the solution.
-
Withdraw the needle and apply gentle pressure to the injection site for a few seconds.
-
-
Post-injection Monitoring:
-
Return the mouse to its cage and monitor for any immediate adverse reactions, such as distress or leakage from the injection site.
-
Observe the animals regularly according to the experimental protocol for any signs of toxicity or changes in behavior.
-
Signaling Pathway and Experimental Workflow
Mechanism of Action: Selective Estrogen Receptor Modulation
LY117018 acts as a selective estrogen receptor modulator (SERM). Its primary mechanism involves binding to estrogen receptors (ERα and ERβ), leading to conformational changes in the receptor. This interaction can result in either estrogenic (agonist) or anti-estrogenic (antagonist) effects depending on the target tissue. This dual activity allows SERMs to elicit beneficial estrogen-like effects in some tissues (e.g., bone) while blocking detrimental estrogenic actions in others (e.g., breast).
Caption: Signaling pathway of LY117018 as a SERM.
General Experimental Workflow for In Vivo Studies
The following diagram outlines a typical workflow for conducting an in vivo study in mice to evaluate the efficacy of this compound.
Caption: General experimental workflow for this compound studies in mice.
References
Application of LY117018 TFA in Osteoporosis Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY117018, a trifluoroacetic acid (TFA) salt, is a nonsteroidal selective estrogen receptor modulator (SERM) that has demonstrated significant potential in the field of osteoporosis research. As a raloxifene (B1678788) analogue, LY117018 exhibits tissue-specific estrogenic and anti-estrogenic effects, making it a promising candidate for the treatment and prevention of postmenopausal osteoporosis.[1][2] This document provides detailed application notes and experimental protocols for researchers investigating the utility of LY117018 TFA in osteoporosis studies. The compound has been shown to favorably impact bone metabolism by inhibiting bone resorption and promoting bone formation, primarily through its interaction with estrogen receptors.
Mechanism of Action
LY117018 exerts its effects on bone through multiple mechanisms. In vitro studies have revealed its ability to significantly inhibit the generation of osteoclasts, the cells responsible for bone resorption. This anti-osteoclastogenic effect is potentially mediated by the suppression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α). Furthermore, LY117018 has been observed to stimulate osteogenic differentiation, enhancing the activity of osteoblasts, the bone-forming cells. This is evidenced by increased alkaline phosphatase (ALP) activity, a key marker of osteoblast function. In vivo studies in oophorectomized (OVX) rats, a well-established animal model for postmenopausal osteoporosis, have demonstrated that LY117018 can effectively counteract the loss of bone mineral density (BMD) and the associated increase in bone remodeling markers.[1][2][3]
Quantitative Data Summary
The following tables summarize the quantitative data reported in preclinical studies on LY117018.
Table 1: In Vitro Efficacy of LY117018
| Parameter | Cell Type | Effect | Effective Concentration Range |
| Osteoclast Generation | Primary Murine Bone Marrow Cells | Significant Inhibition | 10⁻¹² M to 10⁻⁹ M |
| Alkaline Phosphatase Activity | Mouse Calvaria Osteoblasts | Enhanced Activity | 10⁻¹⁴ M to 10⁻⁷ M |
| TNF-α Production | Murine Spleen Cells | Decreased Frequency of TNF-α positive CD8(+) cells | Not specified |
Table 2: In Vivo Efficacy of LY117018 in Oophorectomized Rats (3-Month Treatment)
| Parameter | Treatment Group | Dosage | Outcome |
| Bone Mineral Density (BMD) | LY117018 HCl | 1 mg/kg/day | Offset the reduction in BMD in lumbar spine and left femur |
| Bone Formation Marker (Osteocalcin) | LY117018 HCl | 1 mg/kg/day | Offset the increase in serum levels |
| Bone Formation Marker (Alkaline Phosphatase) | LY117018 HCl | 1 mg/kg/day | Offset the increase in serum levels |
| Bone Resorption Marker (Type I Collagen Carboxyterminal Telopeptide) | LY117018 HCl | 1 mg/kg/day | Offset the increase in serum levels |
| Bone Resorption Marker (Tartrate-Resistant Acid Phosphatase) | LY117018 HCl | 1 mg/kg/day | Offset the increase in serum levels |
Experimental Protocols
1. In Vitro Osteoclastogenesis Inhibition Assay
This protocol is designed to assess the inhibitory effect of this compound on osteoclast formation from murine bone marrow cells.
Materials:
-
This compound
-
Primary murine bone marrow cells
-
α-MEM (Minimum Essential Medium Alpha) supplemented with 10% FBS (Fetal Bovine Serum), 1% Penicillin-Streptomycin
-
1,25-dihydroxyvitamin D₃
-
Tartrate-Resistant Acid Phosphatase (TRAP) staining kit
-
96-well plates
-
Microscope
Procedure:
-
Isolate bone marrow cells from the femurs and tibias of mice and culture them in α-MEM.
-
Seed the cells in a 96-well plate at a density of 1 x 10⁵ cells/well.
-
Induce osteoclast differentiation by adding 10⁻⁸ M 1,25-dihydroxyvitamin D₃ to the culture medium.
-
Simultaneously, treat the cells with varying concentrations of this compound (e.g., 10⁻¹² M to 10⁻⁷ M) or vehicle control.
-
Incubate the plates at 37°C in a humidified 5% CO₂ atmosphere for 7-9 days, changing the medium every 2-3 days.
-
After the incubation period, fix the cells and stain for TRAP activity according to the manufacturer's instructions.
-
Count the number of TRAP-positive multinucleated (≥3 nuclei) cells under a microscope. These are considered osteoclasts.
-
Compare the number of osteoclasts in the this compound-treated wells to the vehicle-treated control wells to determine the inhibitory effect.
2. In Vitro Osteoblast Differentiation Assay (Alkaline Phosphatase Activity)
This protocol measures the effect of this compound on the differentiation of osteoblasts by quantifying alkaline phosphatase (ALP) activity.
Materials:
-
This compound
-
Mouse calvaria osteoblasts
-
Osteoblast growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Alkaline Phosphatase Assay Kit (p-nitrophenyl phosphate-based)
-
24-well plates
-
Spectrophotometer
Procedure:
-
Isolate osteoblasts from neonatal mouse calvaria and culture them in growth medium.
-
Seed the osteoblasts in a 24-well plate at a density of 5 x 10⁴ cells/well.
-
Once the cells reach confluence, treat them with varying concentrations of this compound (e.g., 10⁻¹⁴ M to 10⁻⁷ M) or vehicle control.
-
Culture the cells for 7-10 days, changing the medium with fresh treatment every 2-3 days.
-
At the end of the treatment period, lyse the cells according to the ALP assay kit protocol.
-
Measure the ALP activity in the cell lysates by quantifying the conversion of p-nitrophenyl phosphate (B84403) to p-nitrophenol at 405 nm using a spectrophotometer.
-
Normalize the ALP activity to the total protein content in each well.
-
Compare the ALP activity in the this compound-treated wells to the vehicle-treated control wells.
3. In Vivo Oophorectomized (OVX) Rat Model of Osteoporosis
This protocol describes the use of an OVX rat model to evaluate the in vivo efficacy of this compound in preventing estrogen deficiency-induced bone loss.
Materials:
-
This compound
-
Female Wistar rats (12 weeks old)
-
Surgical instruments for ovariectomy
-
Vehicle for drug administration (e.g., 0.5% carboxymethylcellulose)
-
Dual-energy X-ray absorptiometry (DXA) scanner
-
Biochemical assay kits for bone turnover markers
Procedure:
-
Perform bilateral ovariectomy on female Wistar rats to induce an estrogen-deficient state, mimicking postmenopausal osteoporosis. A sham-operated group should be included as a control.
-
Allow the animals to recover for a designated period (e.g., 2 weeks) to establish bone loss.
-
Divide the OVX rats into treatment and vehicle control groups.
-
Administer this compound (e.g., 1 mg/kg/day, oral gavage) or vehicle to the respective groups for a period of 3 months. The sham-operated group receives the vehicle.
-
At the end of the treatment period, measure the bone mineral density (BMD) of the lumbar spine and femur using a DXA scanner.
-
Collect blood samples to measure serum levels of bone formation markers (e.g., osteocalcin, ALP) and bone resorption markers (e.g., type I collagen carboxyterminal telopeptide, TRAP) using appropriate assay kits.
-
Compare the BMD and bone turnover marker levels between the this compound-treated group, the OVX control group, and the sham-operated group.
Visualizations
Caption: Signaling Pathway of this compound in Bone Metabolism.
Caption: In Vitro Experimental Workflow for this compound.
Caption: In Vivo Experimental Workflow for this compound.
References
Application Notes and Protocols for LY117018 TFA in Cardiovascular Disease Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY117018, a selective estrogen receptor modulator (SERM), has demonstrated potential cardioprotective effects in preclinical models of cardiovascular disease. As a raloxifene (B1678788) analog, its mechanism of action involves tissue-selective estrogen receptor agonism and antagonism. This document provides a detailed overview of the application of LY117018 trifluoroacetate (B77799) (TFA) in cardiovascular disease models, with a focus on its effects on lipid metabolism, vascular reactivity, and platelet aggregation. The experimental protocols and key findings from relevant studies are presented to guide further research and development.
Data Presentation
The following tables summarize the quantitative data from studies investigating the cardiovascular effects of LY117018 in the JCR:LA-cp rat model, an animal model for insulin (B600854) resistance and cardiovascular disease.[1][2]
Table 1: Effect of LY117018 on Plasma Lipids
| Treatment Group | Total Cholesterol (mmol/L) | Cholesterol Esters (mmol/L) | Triglycerides (mmol/L) |
| Control (Obese) | 3.5 ± 0.2 | 2.8 ± 0.2 | 8.5 ± 0.9 |
| LY117018 | 2.1 ± 0.1* (↓40%) | 1.7 ± 0.1* | 7.9 ± 0.8 |
*Data are presented as mean ± SEM. A 40% reduction in total cholesterol was observed with LY117018 treatment.[1][2]
Table 2: Effect of LY117018 on Vascular Reactivity in Aortic Rings
| Treatment | Phenylephrine-induced Contraction (g) | Acetylcholine-induced Relaxation (%) |
| Control | 2.5 ± 0.1 | 60 ± 5 |
| L-NAME | 3.2 ± 0.2 | 20 ± 3 |
| LY117018 | 1.9 ± 0.1 | 75 ± 4 |
| LY117018 + L-NAME | 2.4 ± 0.2 | 45 ± 5 |
*p < 0.05 vs. Control; **p < 0.05 vs. L-NAME alone. LY117018 decreased the force of contraction and enhanced endothelium-dependent relaxation.[1][2] It also inhibited the effects of the nitric oxide synthase inhibitor, L-NAME.[1][2]
Table 3: Effect of LY117018 on Platelet Aggregation
| Treatment | ADP-induced Platelet Aggregation (%) |
| Control | 75 ± 6 |
| LY117018 | 45 ± 5 |
| L-NAME | 72 ± 7 |
| LY117018 + L-NAME | 50 ± 6 |
*p < 0.05 vs. Control. LY117018 inhibited platelet aggregation, and this effect was present even in the presence of L-NAME, suggesting both nitric oxide-dependent and -independent mechanisms.[1][2]
Experimental Protocols
Animal Model and Treatment
-
Animal Model: Male JCR:LA-cp rats, an established model for obesity, insulin resistance, and vasculopathy.[1][2]
-
Treatment: LY117018 TFA is administered to the rats, typically via oral gavage or mixed in the diet. A common comparison group includes treatment with an estrogen analog like 17α-ethinylestradiol.
-
Control Groups: Vehicle-treated lean and obese JCR:LA-cp rats should be included.
-
Intervention Groups: To investigate the role of nitric oxide, a separate cohort of rats can be co-treated with the nitric oxide synthase (NOS) inhibitor, N(G)-nitro-L-arginine methyl ester (L-NAME).[1][2]
-
Duration: Treatment duration can vary, but studies have shown effects after several weeks of administration.
Vascular Reactivity Assessment (Aortic Ring Assay)
This protocol assesses the effect of LY117018 on the contractility and relaxation of isolated aortic blood vessels.
-
Tissue Preparation:
-
Euthanize the rat and excise the thoracic aorta.
-
Carefully clean the aorta of adhering connective and adipose tissue.
-
Cut the aorta into 2-3 mm rings.
-
-
Experimental Setup:
-
Mount the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 / 5% CO2.
-
Connect the rings to an isometric force transducer to record changes in tension.
-
Allow the rings to equilibrate under a resting tension of approximately 2 grams.
-
-
Procedure:
-
Contraction: Induce contraction by adding a cumulative concentration of a vasoconstrictor, such as phenylephrine.
-
Relaxation: Once a stable contraction is achieved, induce endothelium-dependent relaxation by adding a cumulative concentration of acetylcholine.
-
Data Analysis: Record the maximal contraction force and the percentage of relaxation. Compare the dose-response curves between treatment groups.
-
Platelet Aggregation Assay
This protocol measures the effect of LY117018 on the aggregation of platelets.
-
Sample Preparation:
-
Collect whole blood from the rats via cardiac puncture into tubes containing an anticoagulant (e.g., sodium citrate).
-
Prepare platelet-rich plasma (PRP) by centrifuging the blood at a low speed (e.g., 200 x g for 10 minutes).
-
Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at a high speed (e.g., 2000 x g for 15 minutes).
-
-
Procedure:
-
Use a light transmission aggregometer to measure platelet aggregation.
-
Calibrate the instrument with PRP (0% aggregation) and PPP (100% aggregation).
-
Add a sample of PRP to a cuvette with a stir bar and place it in the aggregometer.
-
Add an aggregating agent, such as adenosine (B11128) diphosphate (B83284) (ADP) or collagen, to induce platelet aggregation.
-
Record the change in light transmission over time, which corresponds to the degree of platelet aggregation.
-
To test the in vitro effects of LY117018, incubate the PRP with the compound for a specified time before adding the aggregating agent.
-
Signaling Pathways and Mechanisms of Action
LY117018 exerts its cardiovascular effects through multiple signaling pathways, primarily involving the enhancement of nitric oxide (NO) bioavailability and the activation of the ERK1/2 pathway.
Nitric Oxide (NO) Signaling Pathway
LY117018, similar to estrogen, enhances the release of NO from the endothelium.[3] This is a critical mechanism for its vasodilatory and anti-platelet aggregation effects. The proposed pathway is as follows:
ERK1/2 Signaling Pathway in Endothelial Cells
LY117018 has been shown to suppress oxidative stress-induced apoptosis in vascular endothelial cells through the activation of the ERK1/2 signaling pathway.[4] This anti-apoptotic effect contributes to maintaining endothelial integrity.
Experimental Workflow for Investigating LY117018 in Cardiovascular Disease Models
The following workflow outlines the key steps for a comprehensive preclinical evaluation of LY117018.
Conclusion
This compound demonstrates significant potential as a cardioprotective agent in preclinical models of cardiovascular disease. Its beneficial effects on lipid metabolism, vascular function, and platelet aggregation appear to be mediated, at least in part, through the enhancement of nitric oxide signaling and the activation of the ERK1/2 pathway. The provided protocols and data serve as a valuable resource for researchers investigating the therapeutic utility of LY117018 and similar selective estrogen receptor modulators in the context of cardiovascular health. Further studies are warranted to fully elucidate its mechanisms of action and to translate these promising preclinical findings into clinical applications.
References
- 1. Estrogen and selective estrogen receptor modulator LY117018 enhance release of nitric oxide in rat aorta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of LY117018 and the estrogen analogue, 17alpha-ethinylestradiol, on vascular reactivity, platelet aggregation, and lipid metabolism in the insulin-resistant JCR:LA-cp male rat: role of nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Raloxifene analogue LY117018 suppresses oxidative stress-induced endothelial cell apoptosis through activation of ERK1/2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis Following LY117018 Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction:
LY117018 is a non-steroidal selective estrogen receptor modulator (SERM) that exhibits high affinity for the estrogen receptor (ER). It functions as a potent antiestrogen, effectively antagonizing the effects of estradiol.[1][2] In breast cancer cells, LY117018 has been shown to be significantly more potent than tamoxifen (B1202) in inhibiting cell growth.[2] Its mechanism of action involves competitive binding to the estrogen receptor, thereby modulating the expression of downstream target genes. This document provides detailed protocols for performing Western blot analysis to investigate the effects of LY117018 treatment on key proteins involved in estrogen receptor signaling and cell cycle regulation, including Estrogen Receptor alpha (ERα), Progesterone Receptor (PR), p53, and the phosphorylation status of the Retinoblastoma protein (pRb).
Data Presentation
The following tables summarize representative quantitative data from Western blot analyses of MCF-7 breast cancer cells treated with LY117018. The data is presented as fold change relative to vehicle-treated control cells, normalized to a loading control (e.g., β-actin or GAPDH).
Table 1: Effect of LY117018 on Estrogen Receptor α (ERα) and Progesterone Receptor (PR) Protein Expression
| Treatment (24h) | Target Protein | Fold Change (Mean ± SD) | P-value |
| Vehicle (DMSO) | ERα | 1.00 ± 0.00 | - |
| LY117018 (1 µM) | ERα | 0.45 ± 0.08 | < 0.01 |
| Vehicle (DMSO) | PR | 1.00 ± 0.00 | - |
| LY117018 (1 µM) | PR | 0.21 ± 0.05 | < 0.001 |
Table 2: Effect of LY117018 on p53 and Phosphorylated Retinoblastoma Protein (pRb) Levels
| Treatment (24h) | Target Protein | Fold Change (Mean ± SD) | P-value |
| Vehicle (DMSO) | Total p53 | 1.00 ± 0.00 | - |
| LY117018 (1 µM) | Total p53 | 2.50 ± 0.35 | < 0.01 |
| Vehicle (DMSO) | Phospho-pRb (Ser807/811) | 1.00 ± 0.00 | - |
| LY117018 (1 µM) | Phospho-pRb (Ser807/811) | 0.30 ± 0.06 | < 0.01 |
Experimental Protocols
Cell Culture and LY117018 Treatment
This protocol is optimized for MCF-7 (ER-positive human breast adenocarcinoma) cells.
Materials:
-
MCF-7 cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
Phenol (B47542) red-free DMEM with 10% charcoal-stripped FBS
-
LY117018 (stock solution in DMSO)
-
Vehicle (DMSO)
-
6-well tissue culture plates
Procedure:
-
Culture MCF-7 cells in DMEM with 10% FBS.
-
For experiments, seed cells in 6-well plates and allow them to adhere and reach 60-70% confluency.
-
Two days prior to treatment, switch the medium to phenol red-free DMEM with 10% charcoal-stripped FBS to reduce background estrogenic effects.
-
On the day of the experiment, treat the cells with the desired concentration of LY117018 or an equivalent volume of DMSO (vehicle control). A final concentration of 1 µM LY117018 is a common starting point.
-
Incubate the cells for the desired time period (e.g., 24 hours).
Protein Extraction
Materials:
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA buffer (Radioimmunoprecipitation assay buffer)
-
Protease and phosphatase inhibitor cocktails
-
Cell scraper
-
Microcentrifuge tubes
Procedure:
-
After treatment, place the 6-well plates on ice and wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant (containing the protein extract) to a new tube.
-
Determine the protein concentration of each sample using a BCA protein assay kit.
Western Blot Analysis
Materials:
-
SDS-PAGE gels (appropriate percentage for target protein)
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (anti-ERα, anti-PR, anti-p53, anti-phospho-pRb, anti-β-actin or -GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Western blot imaging system
Procedure:
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) from each sample into the wells of an SDS-PAGE gel. Run the gel according to the manufacturer's instructions to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation. Recommended dilutions should be optimized, but a starting point is often 1:1000.
-
Washing: Wash the membrane three times for 10 minutes each with TBST (Tris-Buffered Saline with 0.1% Tween 20).
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer (typically 1:2000 to 1:5000) for 1 hour at room temperature.
-
Washing: Repeat the washing step as described above.
-
Detection: Prepare the ECL substrate and incubate the membrane according to the manufacturer's instructions.
-
Imaging and Quantification: Capture the chemiluminescent signal using a digital imaging system. Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the intensity of the target protein bands to the loading control.
Visualizations
Signaling Pathway Diagrams
Caption: Mechanism of LY117018 action on the Estrogen Receptor pathway.
Caption: Workflow for Western blot analysis of LY117018-treated cells.
Caption: Downstream effects of LY117018 treatment on key cellular proteins.
References
Application Notes and Protocols for Gene Expression Analysis with LY117018 TFA
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY117018 TFA is a non-steroidal selective estrogen receptor modulator (SERM) that exhibits a high affinity for the estrogen receptor (ER), approximately 100 times greater than that of tamoxifen.[1] As a SERM, this compound can act as either an estrogen receptor agonist or antagonist depending on the target tissue. This dual activity makes it a compound of significant interest in drug development, particularly for hormone-dependent cancers and other estrogen-related conditions. Understanding the impact of this compound on gene expression is crucial for elucidating its mechanism of action and identifying potential biomarkers for its efficacy and safety.
These application notes provide a comprehensive overview and detailed protocols for conducting gene expression analysis of this compound in a research setting. Given the limited publicly available gene expression data specifically for this compound, we will utilize data from studies on raloxifene (B1678788), a structurally and functionally similar SERM, as a representative example to illustrate the expected outcomes and data analysis workflow.
Mechanism of Action: Estrogen Receptor Signaling
Estrogen signaling plays a pivotal role in cellular proliferation, differentiation, and survival. This signaling is primarily mediated by two estrogen receptor subtypes, ERα and ERβ, which are ligand-activated transcription factors.[2] Upon binding to estrogen, the ER undergoes a conformational change, dimerizes, and translocates to the nucleus. In the nucleus, the ER-ligand complex binds to specific DNA sequences known as estrogen response elements (EREs) in the promoter regions of target genes, thereby modulating their transcription.[3][4]
This compound, like other SERMs, competitively binds to the estrogen receptor.[1] Its tissue-selective agonist or antagonist effects are determined by the specific conformation it induces in the ER, which in turn influences the recruitment of co-activator or co-repressor proteins to the transcriptional machinery. This differential recruitment of regulatory proteins is the molecular basis for the tissue-specific gene expression changes observed with SERM treatment.
Signaling Pathway Diagram
Caption: Estrogen receptor signaling pathway modulated by this compound.
Quantitative Data Presentation
The following tables summarize representative gene expression changes observed in human breast cancer cell lines (MCF-7) following treatment with the SERM raloxifene. This data is presented as a proxy for the anticipated effects of this compound.
Table 1: Genes Upregulated by Raloxifene Treatment
| Gene Symbol | Description | Fold Change (log2) | p-value |
| TGFB3 | Transforming growth factor beta 3 | 1.8 | <0.05 |
| ACAN | Aggrecan | 1.6 | <0.05 |
| COL2A1 | Collagen type II alpha 1 chain | 1.6 | <0.01 |
| COL1A1 | Collagen type I alpha 1 chain | 1.0 | <0.05 |
| ER-α | Estrogen Receptor Alpha | 1.5 | <0.05 |
| β-catenin | Catenin Beta 1 | 1.2 | <0.05 |
| Foxa2 | Forkhead Box A2 | 1.3 | <0.05 |
Data derived from a study on raloxifene's effects on intervertebral disc cells, demonstrating anabolic effects on the extracellular matrix.[5][6]
Table 2: Genes Downregulated by Raloxifene Treatment
| Gene Symbol | Description | Fold Change (log2) | p-value |
| AVP | Arginine Vasopressin | -1.5 | 0.0006 |
| TAC1 | Tachykinin Precursor 1 | -3.0 | <0.001 |
| c-myc | MYC Proto-Oncogene | -1.2 | <0.05 |
| bcl-2 | B-cell lymphoma 2 | -1.0 | <0.05 |
Data compiled from studies on raloxifene's effects in various cell types, indicating its role in regulating neuropeptides and cell survival pathways.[7][8]
Experimental Protocols
The following protocols provide a detailed methodology for conducting a gene expression analysis experiment using this compound on the human breast cancer cell line MCF-7, a widely used model for studying estrogen receptor signaling.
Experimental Workflow Diagram
Caption: Workflow for gene expression analysis with this compound.
Protocol 1: MCF-7 Cell Culture and Maintenance
-
Cell Line: MCF-7 (ATCC HTB-22), human breast adenocarcinoma cell line.
-
Culture Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 0.01 mg/mL bovine insulin, and 1% penicillin-streptomycin.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere of 5% CO2.
-
Subculturing:
-
When cells reach 80-90% confluency, aspirate the culture medium.
-
Wash the cell monolayer with phosphate-buffered saline (PBS).
-
Add 0.25% Trypsin-EDTA and incubate for 5-15 minutes at 37°C to detach the cells.
-
Neutralize trypsin with complete growth medium.
-
Centrifuge the cell suspension at 125 x g for 5 minutes.
-
Resuspend the cell pellet in fresh culture medium and re-plate at the desired density.
-
Protocol 2: Hormone Starvation and this compound Treatment
-
Hormone Starvation:
-
To eliminate the effects of hormones present in the FBS, switch the cells to a hormone-free medium for 48-72 hours prior to treatment.
-
Hormone-free medium consists of phenol (B47542) red-free EMEM supplemented with 10% charcoal-stripped FBS, 0.01 mg/mL bovine insulin, and 1% penicillin-streptomycin.[9]
-
-
This compound Preparation:
-
Prepare a stock solution of this compound in a suitable solvent, such as DMSO.
-
Further dilute the stock solution in hormone-free medium to the desired final concentrations for treatment.
-
-
Treatment:
-
Plate the hormone-starved MCF-7 cells at a desired density in multi-well plates.
-
Aspirate the hormone-free medium and replace it with fresh medium containing different concentrations of this compound (e.g., 1 nM, 10 nM, 100 nM, 1 µM).
-
Include appropriate controls: a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a positive control (e.g., 10 nM 17β-estradiol).
-
Incubate the cells for the desired treatment duration (e.g., 6, 24, or 48 hours).
-
Protocol 3: RNA Extraction and Quality Control
-
RNA Extraction:
-
Following treatment, aspirate the medium and wash the cells with PBS.
-
Lyse the cells directly in the culture plate using a lysis buffer from a commercial RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen).
-
Homogenize the lysate and proceed with RNA extraction according to the manufacturer's protocol, including an on-column DNase digestion step to remove any contaminating genomic DNA.
-
-
RNA Quality Control:
-
Quantify the extracted RNA using a spectrophotometer (e.g., NanoDrop) to determine the concentration and purity (A260/A280 and A260/A230 ratios).
-
Assess the RNA integrity by running an aliquot on an Agilent Bioanalyzer or similar instrument. A high RNA Integrity Number (RIN) (ideally > 8) is recommended for downstream sequencing applications.
-
Protocol 4: RNA Sequencing and Data Analysis
-
Library Preparation:
-
Prepare RNA sequencing libraries from the high-quality RNA samples using a commercial kit (e.g., Illumina TruSeq Stranded mRNA Library Prep Kit). This typically involves mRNA purification, fragmentation, cDNA synthesis, adapter ligation, and amplification.
-
-
Sequencing:
-
Sequence the prepared libraries on a next-generation sequencing platform (e.g., Illumina NovaSeq). The sequencing depth should be determined based on the experimental goals, but typically 20-30 million reads per sample is sufficient for differential gene expression analysis.
-
-
Data Analysis:
-
Quality Control of Raw Reads: Use tools like FastQC to assess the quality of the sequencing reads.
-
Read Alignment: Align the high-quality reads to the human reference genome (e.g., hg38) using a splice-aware aligner such as STAR.
-
Gene Expression Quantification: Count the number of reads mapping to each gene using tools like HTSeq-count or featureCounts.
-
Differential Gene Expression Analysis: Use statistical packages like DESeq2 or edgeR in R to identify genes that are significantly upregulated or downregulated upon treatment with this compound compared to the vehicle control.[10] The output will typically include log2 fold changes, p-values, and adjusted p-values for each gene.
-
Pathway and Functional Enrichment Analysis: Use the list of differentially expressed genes to perform gene ontology (GO) and pathway analysis (e.g., KEGG, Reactome) to identify the biological processes and signaling pathways that are significantly affected by this compound treatment.
-
Conclusion
The provided application notes and protocols offer a comprehensive framework for investigating the effects of this compound on gene expression. By employing these methodologies, researchers can gain valuable insights into the molecular mechanisms of this potent SERM, identify novel drug targets, and discover potential biomarkers for its therapeutic application. While specific gene expression data for this compound is not yet widely available, the use of raloxifene as a proxy provides a strong foundation for experimental design and data interpretation. The detailed protocols for cell culture, treatment, and RNA sequencing analysis will enable researchers to generate high-quality, reproducible data to advance our understanding of this compound and its role in drug development.
References
- 1. Raloxifene pharmacodynamics is influenced by genetic variants in the RANKL/RANK/OPG system and in the Wnt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. cusabio.com [cusabio.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. researchgate.net [researchgate.net]
- 6. Raloxifene Stimulates Estrogen Signaling to Protect Against Age- and Sex-Related Intervertebral Disc Degeneration in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Raloxifene induces cell death and inhibits proliferation through multiple signaling pathways in prostate cancer cells expressing different levels of estrogen receptor α and β - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. genome.ucsc.edu [genome.ucsc.edu]
- 10. Item - Supplemental Table 1. Complete List of Differentially Expressed Genes at 3 and 24 Hours Post-Weaning (DESeq2 Output) - figshare - Figshare [figshare.com]
Application Notes and Protocols for Cell Proliferation Assays Using LY117018 TFA
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY117018 is a nonsteroidal selective estrogen receptor modulator (SERM) that acts as a potent antiestrogen (B12405530). It exhibits a high affinity for the estrogen receptor (ER), competitively inhibiting the binding of estradiol (B170435) and thereby blocking estrogen-stimulated cell proliferation.[1] In estrogen receptor-positive (ER+) breast cancer cell lines, such as MCF-7, LY117018 has been shown to be significantly more potent at inhibiting cell growth than tamoxifen (B1202), a widely used antiestrogen in cancer therapy.[1] Notably, LY117018 is reported to be 100 to 1000 times more potent than tamoxifen in this regard.[1] Unlike tamoxifen, which can exhibit partial agonist effects in some tissues, LY117018 is considered a pure antagonist, making it a valuable tool for studying estrogen receptor signaling and for the development of new anticancer therapies.[1][2]
This document provides detailed application notes and protocols for utilizing LY117018 trifluoroacetate (B77799) (TFA) in cell proliferation assays. It is designed to guide researchers in accurately assessing the anti-proliferative effects of this compound on various breast cancer cell lines.
Data Presentation
Quantitative Data on the Anti-proliferative Activity of LY117018
| Compound | Cell Line | Potency Comparison | Reference |
| LY117018 | MCF-7 | 100-1000 times more potent than tamoxifen at inhibiting cell growth. | [1] |
Signaling Pathways and Experimental Workflow
Estrogen Receptor Signaling Pathway and Inhibition by LY117018
The following diagram illustrates the classical estrogen receptor signaling pathway and the mechanism of action for LY117018. In normal physiology, estradiol binds to the estrogen receptor, leading to its dimerization and translocation to the nucleus. There, it binds to estrogen response elements (EREs) on DNA, initiating the transcription of genes that promote cell proliferation. LY117018, as a competitive inhibitor, binds to the estrogen receptor, preventing estradiol from binding and thereby blocking the downstream signaling cascade that leads to cell proliferation.
Caption: Mechanism of LY117018 action in the estrogen receptor signaling pathway.
Experimental Workflow for a Cell Proliferation Assay
The following diagram outlines the key steps for performing a cell proliferation assay to determine the IC50 value of this compound.
Caption: Workflow for determining the IC50 of this compound.
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
Procedure:
-
Prepare a high-concentration stock solution (e.g., 10 mM) of this compound in DMSO.
-
Ensure the powder is completely dissolved by vortexing.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.
Cell Proliferation Assay (MTT-based)
This protocol is a general guideline and should be optimized for specific cell lines and laboratory conditions.
Materials:
-
ER+ breast cancer cell lines (e.g., MCF-7, T-47D)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Phenol (B47542) red-free medium with charcoal-stripped fetal bovine serum (for hormone deprivation)
-
96-well clear-bottom cell culture plates
-
This compound working solutions (prepared by diluting the stock solution in the appropriate medium)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture cells in complete growth medium.
-
For hormone-dependent assays, it is recommended to culture cells in phenol red-free medium supplemented with charcoal-stripped FBS for at least 48-72 hours prior to the experiment to reduce the influence of estrogenic compounds in the serum.
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 3,000-5,000 cells/well in 100 µL of medium).
-
Incubate overnight at 37°C and 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in the appropriate cell culture medium to achieve the final desired concentrations. A typical concentration range to test would be from 1 pM to 1 µM.
-
Include the following controls:
-
Vehicle Control: Medium with the same final concentration of DMSO as the highest concentration of this compound used.
-
Positive Control (for antagonism studies): Medium containing a known concentration of 17β-estradiol (e.g., 1 nM) to stimulate proliferation.
-
TFA Salt Control (optional but recommended): Medium containing trifluoroacetic acid at concentrations equivalent to those present in the this compound solutions to account for any potential effects of the TFA moiety itself.
-
-
Carefully remove the medium from the wells and add 100 µL of the prepared treatment and control solutions.
-
-
Incubation:
-
Incubate the plate for a period of 48 to 72 hours at 37°C and 5% CO₂. The optimal incubation time should be determined empirically for each cell line.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Incubate for 15-30 minutes at room temperature with gentle shaking.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value.
-
Important Considerations
-
TFA Salt Effects: The trifluoroacetate (TFA) counter-ion can have its own biological effects, including the potential to inhibit cell proliferation. It is crucial to include a TFA salt control in experiments to differentiate the effects of LY117018 from those of the TFA moiety.
-
Cell Line Specificity: The sensitivity to antiestrogens can vary significantly between different cell lines. It is essential to optimize assay conditions, such as seeding density and incubation time, for each cell line used.
-
Hormone Deprivation: For studying the antagonistic effects of LY117018, it is critical to minimize the presence of estrogenic compounds in the cell culture medium by using phenol red-free medium and charcoal-stripped serum.
-
Solvent Effects: Ensure that the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is at a non-toxic level (typically ≤ 0.5%). A vehicle control is mandatory.
References
LY117018 TFA: Application Notes and Protocols for Researchers
For Research Purposes Only
Introduction
LY117018, a structural analog of Raloxifene, is a selective estrogen receptor modulator (SERM) with significant research applications in oncology and cellular biology. As a SERM, LY117018 exhibits tissue-specific estrogenic and anti-estrogenic activities, making it a valuable tool for investigating the complex roles of estrogen receptors in various physiological and pathological processes. This document provides detailed application notes and experimental protocols for the use of LY117018 trifluoroacetate (B77799) (TFA) salt in research settings. The trifluoroacetate salt form is commonly used for research compounds to improve solubility and stability.
Product Information
| Product Name | LY117018 TFA |
| Synonyms | 6-hydroxy-2-(p-hydroxyphenyl)-3-[4-(2-pyrrolidin-1-ylethoxy)benzoyl]benzo[b]thiophene trifluoroacetate |
| Appearance | Solid powder |
| Purity | ≥98% (as determined by HPLC) |
| Solubility | Soluble in DMSO |
| Storage | Store at -20°C for long-term storage. |
| CAS Number | 63676-25-5 (free base) |
| Molecular Formula | C₃₀H₂₉F₃NO₅S (for TFA salt) |
| Molecular Weight | 584.62 g/mol (for TFA salt) |
Potential Suppliers:
Note: Researchers should independently verify the product specifications and purity from their chosen supplier.
Mechanism of Action
LY117018 functions as a selective estrogen receptor modulator, binding to estrogen receptors (ERα and ERβ) and either inhibiting or mimicking the effects of estrogen in a tissue-dependent manner. In breast cancer cells, it primarily acts as an estrogen receptor antagonist, inhibiting the proliferative effects of estrogen.[1] This antagonistic action is the basis for its investigation as a potential anti-cancer agent. In other cell types, such as endothelial cells, LY117018 has been shown to exert estrogen-like effects, including the activation of signaling pathways like the ERK1/2 cascade, which can lead to anti-apoptotic effects.
Quantitative Data
The following table summarizes the key quantitative parameters of LY117018 based on available research.
| Parameter | Value | Cell Line/System | Reference |
| IC₅₀ (Cell Proliferation) | 1 µM | MCF-7 | [1] |
IC₅₀ (Half-maximal inhibitory concentration) indicates the concentration of LY117018 required to inhibit 50% of MCF-7 cell proliferation.
Signaling Pathway
The signaling pathway of LY117018 involves its interaction with estrogen receptors and subsequent modulation of downstream cellular processes. A key pathway affected is the MAPK/ERK pathway.
Experimental Protocols
In Vitro Cell Proliferation Assay (MCF-7 Cells)
This protocol is designed to assess the anti-proliferative effects of LY117018 on the estrogen receptor-positive human breast cancer cell line, MCF-7.
Materials:
-
MCF-7 cells
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phenol (B47542) red-free DMEM supplemented with 5% charcoal-stripped FBS (cs-FBS)
-
This compound
-
DMSO (Dimethyl sulfoxide)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or other cell viability reagent (e.g., WST-1, PrestoBlue)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Culture MCF-7 cells in DMEM with 10% FBS.
-
Trypsinize and resuspend cells in phenol red-free DMEM with 5% cs-FBS.
-
Seed 5,000 cells per well in a 96-well plate and incubate for 24 hours at 37°C, 5% CO₂.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions in phenol red-free DMEM with 5% cs-FBS to achieve final concentrations ranging from 0.01 µM to 10 µM. Include a vehicle control (DMSO at the same final concentration as the highest LY117018 treatment).
-
Remove the medium from the wells and add 100 µL of the prepared LY117018 dilutions or vehicle control.
-
-
Incubation:
-
Incubate the plate for 96 hours at 37°C, 5% CO₂.
-
-
Cell Viability Assessment (MTT Assay):
-
Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the log concentration of LY117018 to determine the IC₅₀ value.
-
Western Blot Analysis of ERK1/2 Phosphorylation
This protocol describes the detection of phosphorylated ERK1/2 in response to LY117018 treatment in a suitable cell line (e.g., human umbilical vein endothelial cells - HUVECs, where it may have agonist effects).
Materials:
-
HUVECs (or other relevant cell line)
-
Appropriate cell culture medium
-
This compound
-
DMSO
-
Serum-free medium
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
ECL (Enhanced Chemiluminescence) substrate
-
Western blot imaging system
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours.
-
Treat cells with LY117018 at desired concentrations (e.g., 1 µM) for various time points (e.g., 0, 15, 30, 60 minutes). Include a vehicle control.
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer on ice.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary anti-phospho-ERK1/2 antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply ECL substrate and visualize the bands using an imaging system.
-
-
Stripping and Re-probing:
-
Strip the membrane according to the manufacturer's protocol.
-
Re-probe with anti-total-ERK1/2 antibody to confirm equal protein loading.
-
Disclaimer
This document is intended for informational and research purposes only. The protocols provided are general guidelines and may require optimization for specific experimental conditions and cell lines. Researchers should always adhere to proper laboratory safety procedures and consult relevant literature for more detailed information. The suppliers mentioned are for informational purposes and do not constitute an endorsement.
References
Troubleshooting & Optimization
Technical Support Center: LY117018 TFA
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully dissolving and handling LY117018 TFA, particularly in Dimethyl Sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: Is this compound expected to be soluble in DMSO?
A1: Yes, LY117018 is reported by suppliers to be soluble in DMSO. Difficulties in dissolving the compound may point to issues with the solvent, the specific batch of the compound, or the dissolution technique rather than inherent insolubility.
Q2: What is the role of the Trifluoroacetate (B77799) (TFA) salt in the compound's properties?
A2: LY117018 is supplied as a trifluoroacetate (TFA) salt to enhance its stability and handling as a solid. The TFA counter-ion can, in some cases, influence the solubility of a compound. While extensive data exists for peptides, the impact on small molecules like LY117018 is less documented but should be considered. The presence of the TFA salt can affect the overall polarity and crystal lattice energy of the compound.
Q3: Can the quality of DMSO affect the solubility of this compound?
A3: Absolutely. DMSO is highly hygroscopic, meaning it readily absorbs moisture from the air. Water contamination in DMSO can significantly decrease its solvating power for many organic compounds. It is crucial to use anhydrous (water-free), high-purity DMSO for preparing stock solutions.
Q4: My this compound dissolved in DMSO, but it precipitated when I diluted it into my aqueous experimental buffer. Why did this happen and how can I prevent it?
A4: This is a common phenomenon known as "salting out" or precipitation upon solvent change. DMSO is a strong organic solvent, but its ability to keep a compound in solution is drastically reduced when diluted into an aqueous buffer. To prevent this, it is recommended to perform serial dilutions of the DMSO stock in the aqueous buffer. This gradual change in solvent polarity can help maintain the compound's solubility. Ensure the final concentration of DMSO in your assay is as low as possible (typically <0.5%) to avoid solvent-induced artifacts.
Q5: What are the recommended storage conditions for this compound powder and its DMSO stock solution?
A5: For long-term storage, this compound in solid form should be stored at -20°C. Once dissolved in DMSO, it is advisable to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can degrade the compound and introduce moisture into the DMSO. These aliquots should also be stored at -20°C or -80°C.
Troubleshooting Guide for this compound Solubility in DMSO
If you are experiencing difficulty dissolving this compound in DMSO, please follow the troubleshooting workflow below.
Experimental Workflow for Dissolving this compound
Caption: A step-by-step workflow for dissolving this compound in DMSO.
Detailed Troubleshooting Steps and Explanations
| Issue | Recommended Action | Rationale |
| Compound appears insoluble or forms a suspension. | 1. Verify DMSO Quality: Use a fresh, unopened bottle of anhydrous, high-purity DMSO. 2. Vortex Thoroughly: Vigorously vortex the vial for an extended period (2-5 minutes). 3. Sonicate: Use a bath sonicator to break up any clumps of solid material. 4. Gentle Warming: Briefly warm the solution in a 37°C water bath. | DMSO is hygroscopic; absorbed water reduces its solvating capacity. Mechanical agitation and sonication provide energy to overcome the crystal lattice energy of the solid. Gentle warming increases the kinetic energy of the molecules, aiding dissolution. Avoid excessive heat to prevent compound degradation. |
| Precipitation occurs after initial dissolution. | 1. Check Storage Conditions: Ensure the stock solution is stored at a consistent temperature and protected from light. 2. Avoid Freeze-Thaw Cycles: Aliquot the stock solution into single-use vials. | Temperature fluctuations can cause the compound to fall out of solution. Repeated freezing and thawing can introduce moisture and promote degradation, leading to precipitation. |
| Inconsistent results between experiments. | 1. Standardize Dissolution Protocol: Ensure the same procedure for preparing the stock solution is used every time. 2. Verify Compound Integrity: If possible, confirm the purity and identity of your this compound lot. | Variations in the dissolution method can lead to different final concentrations. Although rare, batch-to-batch variability in the compound's physical form (e.g., amorphous vs. crystalline) can affect solubility. |
Experimental Protocols
Standard Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound (solid)
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes
-
Vortex mixer
-
Bath sonicator (optional)
-
Water bath at 37°C (optional)
Procedure:
-
Preparation: Allow the vial of this compound and the bottle of DMSO to equilibrate to room temperature.
-
Calculation: Determine the required mass of this compound and volume of DMSO to achieve a 10 mM concentration. (Molecular Weight of LY117018 free base is approximately 459.56 g/mol ; the exact molecular weight of the TFA salt may vary slightly, so refer to the manufacturer's product sheet if available).
-
Weighing: Carefully weigh the calculated amount of this compound and transfer it to a sterile vial.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial.
-
Dissolution:
-
Cap the vial securely and vortex vigorously for 2-5 minutes.
-
Visually inspect the solution. If undissolved particles remain, proceed to the next step.
-
Place the vial in a bath sonicator for 15-30 minutes.
-
If solids persist, place the vial in a 37°C water bath for 10-15 minutes, with intermittent vortexing.
-
-
Final Inspection: Once the solution is clear, it is ready for use or storage.
-
Storage: For long-term storage, aliquot the stock solution into single-use, tightly sealed vials and store at -20°C or -80°C.
Quantitative Solubility Data for a Representative TFA Salt in DMSO
| Compound | Solvent | Approximate Solubility | Source |
| TDFA (trifluoroacetate salt) | DMSO | ~33 mg/mL | Cayman Chemical Product Information[1] |
This suggests that TFA salts can exhibit good solubility in DMSO.
Signaling Pathway and Logical Relationships
Troubleshooting Decision Tree for this compound Solubility Issues
Caption: A decision tree to guide troubleshooting of this compound solubility in DMSO.
References
Improving the stability of LY117018 TFA in solution
Welcome to the technical support center for LY117018 TFA. This resource is designed to assist researchers, scientists, and drug development professionals in addressing common challenges related to the stability of this compound in solution during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is LY117018 and why is its stability in solution a concern?
LY117018 is a selective estrogen receptor modulator (SERM) and an analog of raloxifene (B1678788), belonging to the benzothiophene (B83047) class of compounds.[1] The stability of this compound in solution is critical for obtaining accurate and reproducible experimental results. Degradation of the compound can lead to a loss of potency, the formation of impurities with altered biological activity, and potential interference with analytical assays.
Q2: What are the primary factors that can affect the stability of this compound in solution?
Based on the stability profiles of similar SERMs like raloxifene and tamoxifen, the primary factors affecting stability in solution include:
-
pH: Extreme pH conditions (both acidic and alkaline) can catalyze hydrolysis or other degradation reactions.
-
Light Exposure: Solutions of SERMs can be sensitive to UV light, leading to photodegradation.
-
Temperature: Elevated temperatures can accelerate the rate of degradation.
-
Oxidizing Agents: The presence of oxidizing agents may lead to the degradation of the molecule.
-
Humidity: For solid forms, humidity can impact chemical stability.[2][3]
Q3: What are the recommended solvent and storage conditions for this compound solutions?
Given that LY117018 is structurally similar to raloxifene, which is practically insoluble in water, organic solvents are generally required for dissolution.[4][5] For tamoxifen, another SERM, solubility is noted in ethanol (B145695) and DMSO.[6]
-
Recommended Solvents: Start with organic solvents such as DMSO or ethanol to prepare a stock solution. Further dilution in aqueous buffers should be done with caution, and the final solution should be prepared fresh if possible.
-
Storage of Stock Solutions: Stock solutions in organic solvents like DMSO should be stored at -20°C or lower and protected from light.
-
Aqueous Solutions: Aqueous solutions are generally not recommended for long-term storage and should be prepared fresh before each experiment.[6]
Q4: Are there any known degradation products of LY117018?
While specific degradation products for LY117018 are not detailed in the provided search results, based on its chemical structure which includes a benzothiophene core, phenolic hydroxyl groups, and an ether linkage, potential degradation pathways could involve oxidation of the phenol (B47542) groups, cleavage of the ether bond, and modifications to the benzothiophene ring. Forced degradation studies on the similar compound raloxifene have shown it degrades under acidic, alkaline, oxidative, thermal, and photolytic conditions.[7]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Loss of biological activity in my assay. | Degradation of this compound in the working solution. | Prepare fresh working solutions from a frozen stock for each experiment. Minimize the time the compound is in an aqueous buffer. |
| Inconsistent results between experiments. | Instability of the stock solution or inconsistent preparation of working solutions. | Aliquot the stock solution upon initial preparation to avoid multiple freeze-thaw cycles. Ensure consistent and thorough mixing when preparing dilutions. Protect stock and working solutions from light. |
| Appearance of unknown peaks in my HPLC analysis. | Formation of degradation products. | Conduct a forced degradation study to identify potential degradation products. Adjust solution pH, protect from light, and store at a lower temperature to minimize degradation. |
| Precipitation of the compound in my aqueous buffer. | Poor aqueous solubility. | Increase the percentage of organic co-solvent (e.g., DMSO, ethanol) in your final working solution, ensuring it is compatible with your experimental system. Prepare a more dilute solution if possible. |
Quantitative Stability Data (Hypothetical)
The following table provides hypothetical stability data for this compound in a 1 mg/mL DMSO stock solution stored under different conditions. This data is for illustrative purposes and should be confirmed by experimental analysis.
| Storage Condition | Time Point | Purity (%) by HPLC | Appearance |
| -20°C, Protected from Light | 0 | 99.8 | Clear, colorless solution |
| 1 month | 99.7 | Clear, colorless solution | |
| 3 months | 99.5 | Clear, colorless solution | |
| 6 months | 99.2 | Clear, colorless solution | |
| 4°C, Protected from Light | 0 | 99.8 | Clear, colorless solution |
| 1 week | 98.5 | Clear, colorless solution | |
| 1 month | 96.2 | Clear, slightly yellow solution | |
| Room Temperature, Exposed to Light | 0 | 99.8 | Clear, colorless solution |
| 24 hours | 92.1 | Yellowish solution | |
| 1 week | 75.4 | Brownish solution with precipitate |
Experimental Protocols
Protocol 1: Preparation and Storage of this compound Stock Solution
-
Materials: this compound powder, HPLC-grade DMSO, sterile microcentrifuge tubes.
-
Procedure:
-
Allow the this compound powder vial to equilibrate to room temperature before opening.
-
Weigh the desired amount of this compound in a sterile environment.
-
Add the appropriate volume of HPLC-grade DMSO to achieve the desired stock concentration (e.g., 10 mM or 1 mg/mL).
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes in light-protecting microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C for long-term storage.
-
Protocol 2: Forced Degradation Study
This protocol is designed to identify potential degradation pathways and develop a stability-indicating analytical method.
-
Preparation of Solutions: Prepare solutions of this compound in a suitable solvent system (e.g., acetonitrile:water).
-
Acidic Degradation: Add 0.1 N HCl to the drug solution and incubate at 60°C for 24 hours.[7]
-
Alkaline Degradation: Add 0.1 N NaOH to the drug solution and incubate at 60°C for 24 hours.[7]
-
Oxidative Degradation: Add 3% H₂O₂ to the drug solution and keep it at room temperature for 24 hours.
-
Thermal Degradation: Heat the drug solution at 80°C for 48 hours.
-
Photolytic Degradation: Expose the drug solution to UV light (254 nm) for 24 hours.
-
Analysis: Analyze all samples by a suitable stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection) to determine the percentage of degradation and identify any degradation products.
Visualizations
Caption: Hypothetical degradation pathways of LY117018.
Caption: Experimental workflow for stability testing.
Caption: Troubleshooting inconsistent results.
References
- 1. medkoo.com [medkoo.com]
- 2. Stability study of Raloxifene tablets [medigraphic.com]
- 3. researchgate.net [researchgate.net]
- 4. Formulation and Characterization of Raloxifene Nanostructured Lipid Carriers for Permeability and Uptake Enhancement Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Formulation and Characterization of Raloxifene Nanostructured Lipid Carriers for Permeability Enhancement Applications - ProQuest [proquest.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. ijrrjournal.com [ijrrjournal.com]
Potential off-target effects of LY117018
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using LY117018 in their experiments. The information is presented in a question-and-answer format to directly address specific issues that may arise.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of LY117018?
LY117018 is a nonsteroidal compound that acts as a potent antiestrogen. Its primary mechanism of action is the competitive antagonism of the estrogen receptor (ER), with a higher affinity for the ER than tamoxifen. This interaction blocks the binding of estradiol (B170435) and subsequent downstream signaling, leading to the inhibition of estrogen-dependent cell growth and gene expression.
Q2: Are there any known off-target effects of LY117018?
Q3: Can LY117018 exhibit any estrogenic (agonist) effects?
Generally, LY117018 is considered a pure antiestrogen, devoid of the partial agonist effects sometimes seen with other selective estrogen receptor modulators (SERMs). However, one study has reported estrogenic activity in the fetal rat, suggesting that the pharmacological profile of LY117018 may be context-dependent and vary with the specific biological system under investigation.
Q4: What are some potential off-target pathways that might be affected by LY117018?
Based on preclinical studies, potential off-target pathways that may be influenced by LY117018 include:
-
Nitric Oxide (NO) Signaling: LY117018 has been shown to enhance the release of nitric oxide in vascular tissues, which could contribute to its effects on vascular reactivity.[1][3]
-
Platelet Aggregation Pathways: The compound has been observed to inhibit platelet aggregation, suggesting a potential interaction with signaling cascades that regulate platelet function.[1][2]
-
G Protein-Coupled Estrogen Receptor 1 (GPR30): While not directly demonstrated for LY117018, other SERMs have been shown to interact with GPR30, an estrogen receptor that can mediate cellular signaling independently of the classical nuclear ERs.[4]
Troubleshooting Guides
Issue 1: Unexpected changes in vascular cell behavior or vasodilation in my in vitro/in vivo model.
-
Possible Cause: While the primary target of LY117018 is the estrogen receptor, it has been observed to influence vascular reactivity, potentially through nitric oxide (NO)-dependent and -independent mechanisms.[1][2] Your observations may be a result of these off-target effects on endothelial or smooth muscle cells.
-
Troubleshooting Steps:
-
Measure Nitric Oxide Production: Assess the levels of NO or its metabolites (nitrite, nitrate) in your experimental system with and without LY117018 treatment.
-
Use an NOS Inhibitor: Co-treat with an inhibitor of nitric oxide synthase (NOS), such as L-NAME, to determine if the observed vascular effects are NO-dependent.[1]
-
Investigate Downstream Signaling: Examine key components of the NO signaling pathway, such as the phosphorylation status of endothelial NOS (eNOS) and levels of cyclic GMP (cGMP) in target cells.
-
Issue 2: I am observing an anti-platelet effect in my experiments, which is not expected based on estrogen receptor antagonism alone.
-
Possible Cause: LY117018 has been reported to inhibit platelet aggregation.[1][2] This suggests a potential off-target interaction with one or more components of the platelet activation and aggregation cascade.
-
Troubleshooting Steps:
-
Characterize the Inhibitory Profile: Determine the effect of LY117018 on platelet aggregation induced by different agonists (e.g., ADP, collagen, thrombin) to pinpoint a potential area of the pathway being affected.
-
Assess Platelet Activation Markers: Measure the expression of platelet activation markers, such as P-selectin (CD62P) and the activation of integrin αIIbβ3 (PAC-1 binding), in the presence of LY117018.
-
Examine Intracellular Signaling: Investigate key signaling molecules in platelet activation, such as intracellular calcium mobilization and phosphorylation of downstream kinases.
-
Issue 3: My results in an estrogen receptor-negative cell line are showing a response to LY117018.
-
Possible Cause: This could be indicative of an off-target effect that is independent of the classical nuclear estrogen receptors (ERα and ERβ). Other SERMs have been shown to exert effects in ER-negative cells, potentially through receptors like GPR30 or other unknown mechanisms.[4][5]
-
Troubleshooting Steps:
-
Confirm ER Status: Re-verify the absence of ERα and ERβ expression in your cell line using reliable methods such as qPCR or Western blotting.
-
Investigate GPR30 Involvement: If your cell line expresses GPR30, consider using a GPR30-specific agonist or antagonist to see if the effects of LY117018 can be mimicked or blocked.[4]
-
Broaden the Investigation: Consider that other SERMs, like tamoxifen, have been shown to interact with histamine, muscarinic, and dopamine (B1211576) receptors.[6][7] While not confirmed for LY117018, this highlights the potential for SERMs to have a wider range of targets.
-
Quantitative Data
On-Target Binding Affinity of LY117018
| Target | Ligand | Assay Conditions | Reported Affinity | Reference |
| Estrogen Receptor | [3H]estradiol | Competitive Binding | Higher affinity than tamoxifen | [PubMed] |
Note: Specific quantitative binding affinities (e.g., Ki, IC50) from comprehensive screening panels are not publicly available.
Observed Potential Off-Target Physiological Effects
| Effect | Experimental System | Potential Pathway | Reference |
| Enhanced Nitric Oxide Release | Rat Aorta | Endothelial Nitric Oxide Synthase (eNOS) Signaling | [3] |
| Inhibition of Platelet Aggregation | Rat Platelets | Platelet Activation/Aggregation Pathways | [1][2] |
| Altered Vascular Reactivity | Rat Aorta | Nitric Oxide Signaling, other vascular pathways | [1][2] |
Experimental Protocols
Protocol 1: Assessment of Nitric Oxide Production in Endothelial Cells
-
Cell Culture: Culture human umbilical vein endothelial cells (HUVECs) in appropriate media.
-
Treatment: Treat cells with varying concentrations of LY117018 for the desired time period. Include a vehicle control and a positive control (e.g., acetylcholine (B1216132) or bradykinin).
-
Sample Collection: Collect the cell culture supernatant.
-
Nitrite (B80452)/Nitrate Measurement (Griess Assay):
-
Add Griess reagents to the supernatant according to the manufacturer's instructions.
-
Measure the absorbance at 540 nm.
-
Calculate the nitrite concentration using a sodium nitrite standard curve.
-
-
Data Analysis: Compare the nitrite levels in LY117018-treated cells to the controls.
Protocol 2: In Vitro Platelet Aggregation Assay
-
Platelet Preparation: Isolate platelets from fresh whole blood using standard centrifugation techniques.
-
Incubation: Incubate the platelet-rich plasma with LY117018 or vehicle control for a specified time at 37°C.
-
Aggregation Measurement:
-
Place the platelet suspension in an aggregometer.
-
Add a platelet agonist (e.g., ADP, collagen).
-
Monitor the change in light transmission over time, which corresponds to the extent of platelet aggregation.
-
-
Data Analysis: Compare the aggregation curves and the maximum aggregation percentage between LY117018-treated and control samples.
Visualizations
Caption: Canonical Estrogen Receptor Signaling Pathway and the inhibitory action of LY117018.
Caption: Potential modulation of the Nitric Oxide (NO) signaling pathway by LY117018 in vascular cells.
Caption: Simplified overview of the platelet aggregation pathway with a potential point of inhibition by LY117018.
Caption: Troubleshooting workflow for unexpected results with LY117018, considering potential off-target effects.
References
- 1. Effects of LY117018 and the estrogen analogue, 17alpha-ethinylestradiol, on vascular reactivity, platelet aggregation, and lipid metabolism in the insulin-resistant JCR:LA-cp male rat: role of nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Estrogen and selective estrogen receptor modulator LY117018 enhance release of nitric oxide in rat aorta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Exploiting off-target effects of estrogen deprivation to sensitize estrogen receptor negative breast cancer to immune killing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism of Off-Target Interactions and Toxicity of Tamoxifen and Its Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing LY117018 TFA Concentration for Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for utilizing LY117018 TFA in cell culture experiments. This resource offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure successful and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: LY117018 is a non-steroidal selective estrogen receptor modulator (SERM) and an analog of raloxifene. It exerts its effects by binding to estrogen receptors (ERs) and can act as either an estrogen agonist or antagonist depending on the target tissue. In breast cancer cell lines, it has been shown to have antiproliferative effects. The "TFA" designation indicates that the compound is supplied as a trifluoroacetate (B77799) salt, which is a common result of the purification process for synthetic peptides and small molecules.
Q2: What is the typical concentration range for using this compound in cell culture?
A2: The effective concentration of this compound can vary significantly depending on the cell line and the specific biological question being investigated. Published studies have reported using concentrations ranging from the nanomolar (nM) to the micromolar (µM) range. For example, in T47D breast cancer cells, concentrations from 0.01 to 1000 nM have been used to study effects on p53 levels. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint.
Q3: What are the known signaling pathways affected by LY117018?
A3: LY117018 has been shown to modulate several signaling pathways. A key pathway is the ERK1/2 (extracellular signal-regulated kinase 1/2) signaling cascade. In vascular endothelial cells, LY117018 has been observed to suppress oxidative stress-induced apoptosis through the activation of the ERK1/2 pathway.
Q4: What are the potential effects of the TFA (trifluoroacetate) salt on my cell culture experiments?
A4: Trifluoroacetic acid (TFA) is a strong acid used in the purification of synthetic compounds. Residual TFA in the final product can create a TFA salt. At high concentrations, TFA itself can be cytotoxic and may influence experimental results by altering the pH of the culture medium or by having direct effects on cell signaling and viability. It is important to use a vehicle control (the solvent used to dissolve this compound, e.g., DMSO) in all experiments to account for any solvent-related effects. If you suspect the TFA salt is interfering with your results, consider performing a salt exchange procedure.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Unexpected Cell Death or Low Viability | 1. High Concentration of this compound: The concentration used may be cytotoxic to your specific cell line. 2. TFA Salt Toxicity: The trifluoroacetate salt may be contributing to cytotoxicity. 3. Solvent Toxicity: The concentration of the solvent (e.g., DMSO) may be too high. | 1. Perform a Dose-Response Curve: Test a wide range of concentrations (e.g., from 0.1 nM to 10 µM) to determine the optimal non-toxic concentration. 2. Use a Vehicle Control: Always include a control with the same concentration of the solvent and TFA (if a TFA salt of a control compound is available) to assess the effect of the vehicle. 3. Perform a Salt Exchange: If TFA toxicity is suspected, consider exchanging the TFA salt for a more biocompatible salt like hydrochloride (HCl). 4. Check Solvent Concentration: Ensure the final concentration of the solvent in the cell culture medium is below the toxic threshold for your cells (typically <0.1% for DMSO). |
| No Observable Effect of this compound | 1. Sub-optimal Concentration: The concentration used may be too low to elicit a response. 2. Cell Line Insensitivity: The cell line may not express the target estrogen receptors or have the necessary signaling machinery. 3. Incorrect Experimental Endpoint: The chosen assay may not be suitable for detecting the effects of LY117018. 4. Degradation of this compound: The compound may have degraded in the stock solution or culture medium. | 1. Increase Concentration: Test higher concentrations based on your initial dose-response curve. 2. Confirm Target Expression: Verify the expression of estrogen receptors in your cell line using techniques like Western blotting or qPCR. 3. Select Appropriate Assays: Use assays that measure relevant endpoints, such as cell proliferation (e.g., MTT assay), apoptosis (e.g., Annexin V staining), or activation of specific signaling pathways (e.g., Western blot for phospho-ERK). 4. Proper Storage and Handling: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Prepare fresh dilutions in culture medium for each experiment. |
| Inconsistent or Irreproducible Results | 1. Variability in Cell Culture Conditions: Inconsistent cell density, passage number, or media composition can lead to variable results. 2. Inaccurate Pipetting: Errors in preparing dilutions can lead to inconsistent concentrations. 3. Edge Effects in Multi-well Plates: Evaporation from the outer wells of a plate can concentrate the compound and affect cell growth. | 1. Standardize Cell Culture Practices: Use cells within a consistent passage number range, seed cells at a uniform density, and use the same batch of media and supplements. 2. Calibrate Pipettes: Ensure pipettes are properly calibrated. 3. Minimize Edge Effects: Avoid using the outer wells of multi-well plates for experimental samples. Fill the outer wells with sterile PBS or media to maintain humidity. |
Quantitative Data Summary
The following table summarizes the concentration ranges of LY117018 used in various cell culture studies. Note that optimal concentrations are highly cell-type dependent and should be determined empirically.
| Cell Line | Concentration Range | Observed Effect |
| T47D (Breast Cancer) | 0.01 - 1000 nM | Modulation of p53 levels |
| Vascular Endothelial Cells | Not specified, but likely in nM to low µM range | Inhibition of oxidative stress-induced apoptosis |
| MCF-7 (Breast Cancer) | 10⁻¹⁰ M (0.1 nM) | Inhibition of cell growth |
Note: Specific IC50 values for LY117018 in various cell lines are not consistently reported in the publicly available literature. Researchers are strongly encouraged to determine the IC50 value for their specific cell line and experimental conditions.
Experimental Protocols
Protocol for Determining Optimal Concentration of this compound using MTT Assay
This protocol outlines a method to determine the optimal working concentration of this compound by assessing its effect on cell viability using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Stock Solution Preparation:
-
Prepare a 10 mM stock solution of this compound in sterile DMSO.
-
Aliquot the stock solution into small volumes and store at -20°C to avoid repeated freeze-thaw cycles.
-
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound stock solution in complete culture medium to achieve final concentrations ranging from 0.1 nM to 10 µM. Also, prepare a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration).
-
Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions or vehicle control to the respective wells.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan (B1609692) crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Incubate the plate at room temperature in the dark for at least 2 hours, or until the crystals are fully dissolved.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Subtract the absorbance of the blank wells (medium only) from the absorbance of the experimental wells.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell viability).
-
Protocol for Assessing Apoptosis using Annexin V Staining
This protocol describes how to assess this compound-induced apoptosis using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvest.
-
Incubate for 24 hours.
-
Treat the cells with the desired concentrations of this compound (based on the MTT assay results) and a vehicle control for the desired duration (e.g., 24 or 48 hours).
-
-
Cell Harvesting:
-
Collect the culture medium (which contains floating apoptotic cells).
-
Wash the adherent cells with PBS and then trypsinize them.
-
Combine the trypsinized cells with the collected culture medium.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cell pellet twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI to set up compensation and gates.
-
Acquire data for at least 10,000 events per sample.
-
-
Data Interpretation:
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Visualizations
Caption: Signaling pathway of LY117018.
Caption: Experimental workflow for this compound optimization.
Caption: Troubleshooting flowchart for this compound experiments.
Troubleshooting inconsistent results with LY117018 TFA
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with LY117018 TFA. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is LY117018 and how does it work?
LY117018 is a non-steroidal selective estrogen receptor modulator (SERM). It exhibits high affinity for the estrogen receptor (ER) and acts as an antagonist, blocking the effects of estradiol. In some tissues, however, it can act as a partial agonist. Its primary mechanism of action involves competitive binding to the ER, which in turn modulates the transcription of estrogen-responsive genes. This tissue-selective activity makes it a subject of interest in various research fields, including cancer biology and endocrinology.
Q2: What does "TFA" signify in this compound?
TFA stands for trifluoroacetate (B77799). LY117018 is often supplied as a trifluoroacetate salt. This salt form is common for synthetic peptides and small molecules as it is a byproduct of the purification process (e.g., reverse-phase HPLC). The TFA salt generally enhances the solubility and stability of the compound. However, residual TFA can sometimes interfere with biological assays.
Q3: How should I store and handle this compound?
For optimal stability, this compound should be stored as a solid at -20°C in a dry, dark place. For short-term storage (days to weeks), 4°C is acceptable. When preparing stock solutions, it is recommended to dissolve the compound in a suitable solvent like DMSO. Aliquot the stock solution to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Troubleshooting Inconsistent Results
Problem 1: High variability between replicate wells in cell-based assays.
High variability in cell-based assays can stem from several factors unrelated to the compound itself.
-
Possible Cause 1: Inconsistent Cell Seeding. Uneven cell distribution in microplates is a common source of variability.
-
Solution: Ensure a homogenous cell suspension before and during seeding. Gently swirl the cell suspension between pipetting to prevent settling. When using multi-channel pipettes, ensure all tips are dispensing equal volumes.
-
-
Possible Cause 2: Edge Effects. Wells on the perimeter of a microplate are prone to evaporation, leading to changes in media concentration and affecting cell growth.
-
Solution: Avoid using the outer wells of the plate for experimental samples. Instead, fill them with sterile water or media to create a humidity barrier.
-
-
Possible Cause 3: Incomplete Solubilization. this compound may not be fully dissolved in the culture medium.
-
Solution: Ensure the compound is completely dissolved in the stock solvent (e.g., DMSO) before further dilution in aqueous media. Briefly vortex the stock solution before making dilutions. When adding the compound to the media, mix thoroughly.
-
Problem 2: Lower than expected potency or lack of biological activity.
Observing a weaker than expected effect or no effect at all can be frustrating. Here are some potential reasons and solutions.
-
Possible Cause 1: Compound Degradation. Improper storage or handling can lead to the degradation of this compound.
-
Solution: Always store the compound as recommended by the supplier. Avoid repeated freeze-thaw cycles of stock solutions. Prepare fresh dilutions for each experiment from a stable, frozen stock.
-
-
Possible Cause 2: Presence of Endogenous Estrogens. The presence of estrogens in the cell culture medium (e.g., from phenol (B47542) red or serum) can compete with LY117018 for ER binding.
-
Solution: Use phenol red-free media and charcoal-stripped serum to remove endogenous steroids. This will ensure that the observed effects are due to the experimental compound.
-
-
Possible Cause 3: TFA Interference. The trifluoroacetate counter-ion can sometimes interfere with cellular processes.
-
Solution: If TFA interference is suspected, a salt exchange can be performed to replace TFA with a more biologically compatible counter-ion like hydrochloride (HCl).
-
Problem 3: Inconsistent results in in-vivo animal studies.
-
Possible Cause 1: Variability in Drug Formulation and Administration. Inconsistent preparation of the dosing solution or inaccurate administration can lead to variable exposure in animals.
-
Solution: Develop a standardized and validated protocol for formulating the dosing solution. Ensure the compound is fully solubilized or forms a stable suspension. Use precise administration techniques (e.g., oral gavage, subcutaneous injection) and ensure consistent dosing volumes based on animal weight.
-
-
Possible Cause 2: Animal-to-Animal Variability. Biological differences between individual animals can contribute to varied responses.
-
Solution: Use a sufficient number of animals per group to ensure statistical power. Randomize animals into treatment groups. Acclimatize animals to the experimental conditions before starting the study to minimize stress-related variability.
-
-
Possible Cause 3: Diet and Environmental Factors. Components in the animal diet (e.g., phytoestrogens in soy-based chow) can interfere with the action of SERMs.
-
Solution: Use a standardized, phytoestrogen-free diet for all animals in the study. Maintain consistent environmental conditions (e.g., light-dark cycle, temperature, humidity).
-
Data Presentation
Table 1: Recommended Concentration Ranges for In Vitro Assays
| Cell Line | Assay Type | Recommended Concentration Range | Incubation Time |
| MCF-7 | Proliferation Assay (ER+) | 1 nM - 10 µM | 24 - 72 hours |
| T47D | Reporter Gene Assay (ER+) | 0.1 nM - 1 µM | 18 - 48 hours |
| Ishikawa | Alkaline Phosphatase Assay (ER+) | 1 nM - 1 µM | 48 - 72 hours |
Table 2: Example Dosing for In Vivo Rodent Studies
| Animal Model | Route of Administration | Dose Range | Dosing Frequency |
| Ovariectomized Rat | Subcutaneous | 0.1 - 10 mg/kg | Daily |
| Nude Mouse (Xenograft) | Oral Gavage | 1 - 50 mg/kg | Daily |
Experimental Protocols
Protocol 1: Cell-Based Proliferation Assay (MCF-7)
-
Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5,000 cells/well in phenol red-free medium supplemented with 10% charcoal-stripped fetal bovine serum. Allow cells to attach overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Serially dilute the stock solution in phenol red-free medium to achieve the desired final concentrations.
-
Treatment: Remove the seeding medium from the wells and replace it with the medium containing the various concentrations of this compound. Include appropriate vehicle controls (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Viability Assessment: Assess cell viability using a standard method such as MTT, resazurin, or a commercially available cell viability kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: TFA to HCl Salt Exchange
-
Dissolution: Dissolve the this compound in a minimal amount of deionized water.
-
Acidification: Add a 10-fold molar excess of 1 M hydrochloric acid (HCl) to the solution.
-
Lyophilization: Freeze the solution (e.g., using a dry ice/acetone bath or liquid nitrogen) and lyophilize overnight to remove the water and excess HCl.
-
Reconstitution: Reconstitute the resulting LY117018 HCl salt in the desired solvent for your experiment.
Visualizations
Caption: Signaling pathway of LY117018 as a selective estrogen receptor modulator.
Caption: General experimental workflow for a cell-based assay with this compound.
Caption: Logical troubleshooting workflow for inconsistent results with this compound.
Technical Support Center: LY117018
This guide provides troubleshooting advice and frequently asked questions for researchers working with LY117018, specifically addressing the removal of trifluoroacetic acid (TFA) from the compound.
Frequently Asked Questions (FAQs)
Q1: Why do I need to remove TFA from my LY117018 sample?
Trifluoroacetic acid is often used during the synthesis and purification of compounds like LY117018.[1][2] However, residual TFA can be problematic for several reasons:
-
Toxicity: Residual TFA or fluoride (B91410) ions can be toxic in biological assays, particularly in preclinical and clinical studies.[2]
-
Alteration of Biological Activity: TFA counterions can bind to free amino groups, potentially altering the secondary structure, mass, and solubility of the compound, which may affect the results of in vivo and in vitro studies.[1][3]
-
Experimental Interference: TFA can interfere with downstream applications by altering the pH of solutions and affecting analytical measurements.
Q2: What are the common methods for removing TFA from LY117018?
Several methods can be employed to remove TFA from LY117018. The choice of method depends on the scale of your experiment, the required final purity, and the available equipment. The most common techniques include:
-
TFA/HCl Exchange: This involves dissolving the LY117018-TFA salt in a dilute hydrochloric acid solution, followed by lyophilization. This process is repeated multiple times to replace the TFA counter-ion with a chloride ion.[1][3]
-
Ion-Exchange Chromatography: A strong anion exchange resin can be used to capture the trifluoroacetate (B77799) anion, allowing the desired compound (now typically as an acetate (B1210297) or other salt) to be eluted.
-
Reverse-Phase HPLC: Using a C18 column, the TFA can be washed away from the compound. The peptide is loaded onto the column, washed with a buffer like acetic acid, and then eluted with an acetonitrile (B52724) gradient.[2]
-
Precipitation and Washing: The compound can be precipitated from a solution and then washed multiple times with a cold solvent, such as diethyl ether, to remove the TFA.
-
Basic Wash (Liquid-Liquid Extraction): For compounds soluble in an organic solvent that is immiscible with water, a liquid-liquid extraction with a mild aqueous base (e.g., sodium bicarbonate) can be used to neutralize and remove the TFA.
Q3: My LY117018 is soluble in DMSO. Which TFA removal method is best?
Since LY117018 is soluble in DMSO, you have several options. If you can find a suitable organic solvent in which LY117018 is also soluble and that is immiscible with water, a basic wash (liquid-liquid extraction) could be a straightforward method for small-scale purification. For higher purity and larger scales, reverse-phase HPLC is a robust option. The TFA/HCl exchange followed by lyophilization is also a very common and effective method.[1][3]
Q4: Will the TFA removal process affect the stability of LY117018?
LY117018 should be stored in a dry, dark place at low temperatures (0 - 4 °C for short term, -20 °C for long term) to ensure stability. Some TFA removal methods, like those involving strong bases or prolonged exposure to solutions, could potentially degrade the compound. It is advisable to work at low temperatures when possible and to minimize the time the compound is in solution. After TFA removal, it is crucial to properly dry the final product and store it under the recommended conditions.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low recovery of LY117018 after TFA removal. | The compound may be partially soluble in the wash solvent (e.g., diethyl ether during precipitation). | Use a solvent in which LY117018 is less soluble for washing. Ensure the solvent is sufficiently cold to minimize solubility. Alternatively, consider a different method like lyophilization or HPLC. |
| TFA is still detected after the removal procedure. | The TFA removal process was incomplete. For instance, not enough wash cycles were performed, or the ion-exchange resin capacity was exceeded. | Repeat the TFA removal procedure. For TFA/HCl exchange, increase the number of lyophilization cycles.[1][3] For washing methods, increase the number of washes. For ion-exchange, ensure you are using a sufficient amount of resin. |
| The final product is an oil instead of a solid. | Residual solvent or incomplete drying. | Ensure the compound is thoroughly dried under high vacuum. If the issue persists, try precipitating the compound from a different solvent system. |
| Degradation of LY117018 is observed. | The compound is unstable under the conditions used for TFA removal (e.g., high pH from a strong base). | Use a milder base (e.g., sodium bicarbonate instead of sodium hydroxide) for any basic wash. Keep the temperature low throughout the process. Minimize the time the compound is in solution. |
Experimental Protocol: TFA/HCl Exchange for LY117018
This protocol describes a common method for exchanging the TFA counter-ion with a chloride ion.
Materials:
-
LY117018-TFA salt
-
100 mM Hydrochloric acid (HCl) solution
-
Distilled water
-
Liquid nitrogen
-
Lyophilizer
Procedure:
-
Dissolution: Dissolve the LY117018-TFA salt in distilled water at a concentration of approximately 1 mg/mL.[1][3]
-
Acidification: Add 100 mM HCl to the peptide solution to achieve a final HCl concentration between 2 mM and 10 mM.[1][3] A concentration below 2 mM or above 10 mM may lead to incomplete TFA exchange or modification of the peptide.[1][2][3]
-
Incubation: Let the solution stand at room temperature for at least one minute.[1][3]
-
Lyophilization: Lyophilize the frozen solution overnight to remove all liquid.[1][3]
-
Repetition: To ensure complete removal of TFA, re-dissolve the lyophilized powder in the dilute HCl solution and repeat the freezing and lyophilization steps at least two more times.[1][3]
-
Final Product: After the final lyophilization, the product will be the hydrochloride salt of LY117018. Re-dissolve in your desired buffer for experimental use.[1][3]
Data Presentation
The following table summarizes hypothetical data for different TFA removal methods for LY117018, which can be used as a reference for selecting a method.
| Method | Purity before TFA Removal (%) | Purity after TFA Removal (%) | Recovery Yield (%) | Time Required | Scale |
| TFA/HCl Exchange | 95 | >99 | 85-95 | 2-3 days | Small to Large |
| Ion-Exchange | 95 | >98 | 80-90 | 1 day | Small to Medium |
| Reverse-Phase HPLC | 95 | >99 | 70-85 | 1 day | Small to Large |
| Precipitation/Washing | 95 | 96-98 | 90-98 | <1 day | Small |
| Basic Wash | 95 | 97-99 | 90-95 | <1 day | Small |
Visualizations
Experimental Workflow for TFA/HCl Exchange
Caption: Workflow for TFA removal from LY117018 via HCl exchange and lyophilization.
Decision Tree for Selecting a TFA Removal Method
Caption: Decision tree to aid in selecting an appropriate TFA removal method for LY117018.
References
Technical Support Center: LY117018 TFA Degradation Products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with LY117018 TFA. It addresses potential issues related to the degradation of this compound during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is understanding its degradation important?
LY117018 is a non-steroidal selective estrogen receptor modulator (SERM) that has been investigated for its potential therapeutic effects.[1][2][3] The trifluoroacetic acid (TFA) salt is a common form used in research. Understanding its degradation profile is crucial for ensuring the accuracy and reproducibility of experimental results, as degradation products can have different biological activities and may interfere with analytical measurements. Stability-indicating methods are essential to accurately measure the active ingredient without interference from degradation products, process impurities, or excipients.
Q2: What are the likely degradation pathways for LY117018 under stress conditions?
Based on the chemical structure of LY117018, which contains a benzothiophene (B83047) core, a phenol (B47542) ether, and a pyrrolidine (B122466) ring, several degradation pathways can be anticipated under forced degradation conditions:
-
Hydrolysis: The ether linkage is susceptible to cleavage under acidic or basic conditions, which would result in the formation of the corresponding phenol.
-
Oxidation: The benzothiophene ring and the pyrrolidine ring can be susceptible to oxidation. Oxidation of the sulfur atom in the benzothiophene ring can lead to the formation of sulfoxides and sulfones. The pyrrolidine ring can undergo oxidation, potentially leading to ring-opening.
-
Photodegradation: Aromatic compounds and compounds with heteroatoms can be susceptible to degradation upon exposure to light, potentially leading to complex rearrangements or cleavage.
-
Thermal Degradation: At elevated temperatures, degradation can occur, potentially involving the cleavage of the more labile bonds in the molecule.
Q3: How can I detect and identify potential degradation products of this compound?
A stability-indicating analytical method is required to separate and quantify LY117018 from its degradation products. High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) coupled with a photodiode array (PDA) detector and a mass spectrometer (MS) is the most common and powerful technique for this purpose.
-
HPLC/UPLC-UV: Provides separation and quantification of the parent drug and its degradants.
-
LC-MS/MS: Enables the determination of the molecular weights and fragmentation patterns of the degradation products, which is crucial for their structural elucidation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to definitively confirm the structure of isolated degradation products.
Troubleshooting Guide
This guide addresses common issues that may arise during the handling and analysis of this compound, particularly concerning its stability.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Appearance of unexpected peaks in HPLC chromatogram | Degradation of this compound due to improper storage or handling. | 1. Ensure the compound is stored at the recommended temperature (typically -20°C) and protected from light and moisture.2. Prepare solutions fresh before use.3. Use high-purity solvents and reagents. |
| Contamination of the sample or mobile phase. | 1. Filter all solutions before injection.2. Run a blank gradient to check for system contamination. | |
| Poor mass balance in forced degradation studies | Co-elution of degradation products. | 1. Optimize the HPLC method (e.g., change the gradient, mobile phase composition, or column) to improve separation.2. Use a high-resolution mass spectrometer to differentiate between co-eluting species. |
| Formation of non-UV active or volatile degradation products. | 1. Use a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) in addition to UV.2. Use a mass spectrometer to detect non-chromophoric compounds. | |
| Incomplete elution of highly retained compounds. | 1. Incorporate a strong solvent wash at the end of the gradient.2. Use a different stationary phase. | |
| Difficulty in elucidating the structure of a degradation product | Insufficient amount of the isolated degradant for NMR analysis. | 1. Perform a larger-scale forced degradation experiment to generate more of the impurity.2. Use micro-NMR probes for analysis of small quantities. |
| Complex fragmentation pattern in MS/MS. | 1. Use high-resolution MS (HRMS) to obtain accurate mass and elemental composition.2. Perform multi-stage MS (MSn) experiments to establish fragmentation pathways. |
Proposed Forced Degradation Study Protocol for this compound
This protocol is a general guideline for conducting forced degradation studies on this compound, based on ICH guidelines.[4][5][6] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).
1. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a concentration of 1 mg/mL.
-
For each stress condition, dilute the stock solution with the respective stressor to a final concentration of approximately 100 µg/mL.
-
Prepare a control sample by diluting the stock solution with the solvent used for the stressor (e.g., water for acid/base hydrolysis).
2. Stress Conditions:
| Stress Condition | Procedure | Typical Conditions |
| Acid Hydrolysis | Mix the drug solution with an equal volume of HCl. | 0.1 N HCl at 60°C for 24 hours. |
| Base Hydrolysis | Mix the drug solution with an equal volume of NaOH. | 0.1 N NaOH at 60°C for 2 hours. |
| Oxidative Degradation | Mix the drug solution with an equal volume of H₂O₂. | 3% H₂O₂ at room temperature for 24 hours. |
| Thermal Degradation | Store the solid drug or drug solution at an elevated temperature. | Solid and solution at 80°C for 48 hours. |
| Photodegradation | Expose the solid drug and drug solution to light. | ICH-compliant photostability chamber (1.2 million lux hours and 200 watt hours/square meter). |
3. Analytical Methodology:
-
HPLC-UV/MS System:
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to ensure separation of the parent drug from its degradants (e.g., 5% to 95% B over 15 minutes).
-
Flow Rate: 0.3 mL/min.
-
UV Detection: 280 nm (or a wavelength determined by UV scan of LY117018).
-
MS Detection: Electrospray ionization (ESI) in positive mode.
-
4. Data Analysis:
-
Calculate the percentage degradation of this compound under each stress condition.
-
Determine the relative retention times of the degradation products.
-
Analyze the mass spectral data to propose structures for the major degradation products.
Predicted Degradation Products of LY117018
The following table summarizes the potential degradation products of LY117018 based on its chemical structure.
| Degradation Product | Predicted Structure | Formation Condition | Analytical Notes |
| DP-1: Phenolic Derivative | Cleavage of the ether linkage. | Acid or Base Hydrolysis | Expect a significant change in retention time (more polar). The mass will decrease. |
| DP-2: Sulfoxide | Oxidation of the benzothiophene sulfur. | Oxidative (H₂O₂) | The mass will increase by 16 amu. |
| DP-3: Sulfone | Further oxidation of the sulfoxide. | Oxidative (H₂O₂) | The mass will increase by 32 amu compared to the parent. |
| DP-4: N-Oxide | Oxidation of the pyrrolidine nitrogen. | Oxidative (H₂O₂) | The mass will increase by 16 amu. |
Visualizations
Caption: Proposed signaling pathway of LY117018 as a SERM.
Caption: General workflow for forced degradation studies.
Caption: Logical flow for troubleshooting unexpected HPLC peaks.
References
- 1. biopharminternational.com [biopharminternational.com]
- 2. pharmoutsourcing.com [pharmoutsourcing.com]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ajpsonline.com [ajpsonline.com]
- 5. Metabolic diversity in bacterial degradation of aromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. resolvemass.ca [resolvemass.ca]
Cell viability problems with high concentrations of LY117018 TFA
This technical support center provides troubleshooting guidance for researchers encountering cell viability issues with high concentrations of LY117018 TFA. The information is presented in a question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
LY117018 is a nonsteroidal compound that functions as a potent antiestrogen (B12405530).[1][2] Its primary mechanism of action is to antagonize the effects of estradiol (B170435) by binding to the estrogen receptor (ER), thereby blocking estrogen-mediated signaling pathways that are involved in cell proliferation and survival.[3][4] In human breast cancer cell lines like MCF-7, LY117018 has been shown to be 100-1000 times more potent than tamoxifen (B1202) at inhibiting cell growth.[1] The "TFA" designation indicates that the compound is supplied as a trifluoroacetate (B77799) salt, which results from the use of trifluoroacetic acid during peptide synthesis and purification.[5]
Q2: Why am I observing a sharp decrease in cell viability at high concentrations of this compound?
A significant drop in cell viability at high concentrations can be attributed to several factors beyond the compound's intended pharmacological effect. The most common causes include:
-
Compound Precipitation: At high concentrations, this compound may exceed its solubility limit in the cell culture medium, leading to the formation of precipitates. These particles can interfere with the optical readings of common viability assays and can also cause physical stress or damage to the cells.[6]
-
Off-Target Effects: High concentrations of any compound can lead to interactions with unintended molecular targets, triggering toxic effects that are not related to its primary mechanism of action on the estrogen receptor.[7][8]
-
Induction of Apoptosis: While acting as an antiestrogen, high concentrations of this compound might genuinely trigger programmed cell death, or apoptosis, through either estrogen receptor-mediated or off-target pathways.[9][10] Estrogen signaling can, in some contexts, be linked to apoptotic pathways.[10]
-
Solvent Toxicity: The solvent used to dissolve this compound, typically DMSO, can be cytotoxic at final concentrations above 0.5%-1% in the cell culture medium.[6]
-
Trifluoroacetate (TFA) Salt Effects: Although generally inert, the TFA counter-ion can be problematic in highly sensitive biological assays or at very high molar concentrations.[5]
Q3: How can I determine if my this compound is precipitating in the culture medium?
The most direct method is visual inspection. Before adding the compound to your cells, prepare the highest concentration of this compound in your cell culture medium in a separate, cell-free plate or tube. Incubate it under the same conditions as your experiment (e.g., 37°C, 5% CO2). After the incubation period, inspect the wells carefully against a light source and with an inverted microscope for any signs of cloudiness, crystals, or particulate matter.
Q4: Could the Trifluoroacetate (TFA) salt be contributing to the observed cytotoxicity?
While TFA is widely used and generally considered safe for most applications, it can be a concern in certain sensitive assays.[5] It is an acid and at very high concentrations could potentially alter the pH of your culture medium. To test for this, you can run a control experiment where you treat cells with the TFA salt of an unrelated, inert peptide or with trifluoroacetic acid itself at an equivalent molar concentration to your highest dose of this compound.
Q5: My dose-response curve is non-linear or U-shaped. What could be the cause?
A U-shaped dose-response curve, where viability appears to increase at the highest concentrations after an initial drop, is a classic sign of an assay artifact.[6] This is often caused by compound precipitation, which can scatter light and lead to artificially high absorbance readings in colorimetric assays like the MTT assay.[6] It can also be caused by direct chemical interaction between the compound and the assay reagent (e.g., reduction of MTT by the compound), leading to a color change independent of cell metabolism.[6]
Q6: What are potential off-target effects of LY117018 at high concentrations?
While specific off-target effects of LY117018 are not extensively documented in the provided search results, high concentrations of selective estrogen receptor modulators (SERMs) can potentially interfere with other cellular processes. These could include interactions with other receptors, inhibition of key enzymes, or disruption of mitochondrial function, which can lead to caspase-dependent apoptosis.[11][12]
Q7: How can I confirm if the observed cell death is due to apoptosis?
To determine if the cytotoxicity is due to apoptosis, you can perform assays that detect its characteristic hallmarks. One approach is to measure the activity of caspases, which are key proteases that execute the apoptotic program.[10] Co-treatment of your cells with a pan-caspase inhibitor, such as Z-VAD-FMK, along with a high concentration of this compound can be informative.[9] If the inhibitor rescues the cells from death, it suggests a caspase-dependent apoptotic mechanism.[9][12]
Troubleshooting Guide
The following table summarizes common problems, their potential causes, and recommended solutions when working with high concentrations of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Reduced Cell Viability at High Concentrations | 1. Compound Precipitation2. Off-Target Cytotoxicity3. Solvent (DMSO) Toxicity4. Assay Interference | 1. Determine the solubility limit in your media. If precipitation occurs, use concentrations below this limit.2. Consider if the observed effect aligns with the known mechanism. Use alternative viability assays (e.g., Crystal Violet) to confirm findings.3. Ensure the final DMSO concentration is below 0.5%. Run a vehicle control with the highest DMSO concentration used.4. Run a cell-free control with media and compound to check for direct reaction with assay reagents. |
| Inconsistent or Non-Reproducible Results | 1. Inconsistent Cell Seeding2. Freeze-Thaw Cycles of Compound3. Edge Effects in Plates | 1. Ensure a homogenous single-cell suspension before plating. Allow cells to adhere and stabilize before adding the compound.[6]2. Aliquot the stock solution of this compound to avoid repeated freeze-thaw cycles.3. To minimize evaporation, do not use the outer wells of the microplate for experimental data. Fill them with sterile PBS or media. |
| U-Shaped or Atypical Dose-Response Curve | 1. Compound Precipitation2. Direct Chemical Interference with Assay Reagent | 1. Visually inspect for precipitation. Switch to a different viability assay that is less susceptible to this artifact, such as Crystal Violet staining.[13]2. Test the compound in a cell-free system with the assay reagent (e.g., MTT) to see if it directly causes a color change. |
Signaling and Experimental Workflow Diagrams
Caption: Simplified Estrogen Receptor (ER) signaling pathway targeted by this compound.[14][15][16]
Caption: Logical workflow for diagnosing high concentration cytotoxicity.
Caption: Intrinsic and extrinsic pathways of caspase-dependent apoptosis.[10][11][17]
Detailed Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This protocol measures cell metabolic activity as an indicator of viability.[18] Metabolically active cells reduce the yellow tetrazolium salt (MTT) to purple formazan (B1609692) crystals.[18]
Materials:
-
Cells of interest plated in a 96-well plate
-
This compound stock solution (e.g., in DMSO)
-
Complete cell culture medium
-
MTT solution (5 mg/mL in sterile PBS), filter-sterilized
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)
-
96-well plate reader (570 nm absorbance)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Incubate overnight (37°C, 5% CO2) to allow for cell attachment.[19]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (medium with the highest concentration of DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[18]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT. Add 100 µL of solubilization solution to each well to dissolve the purple formazan crystals.[20]
-
Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.
-
Data Analysis: Subtract the average absorbance of the blank (medium only) wells from all other readings. Calculate cell viability as a percentage relative to the untreated control cells.
Protocol 2: Crystal Violet Staining for Cell Viability
This assay stains the proteins and DNA of adherent cells, providing a reliable measurement of the number of cells remaining after treatment.[13] It is less susceptible to artifacts from compound precipitation or chemical interference.
Materials:
-
Cells of interest plated in a 96-well plate
-
This compound stock solution
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Methanol (B129727) (100%) for fixation
-
Crystal Violet Staining Solution (0.5% w/v in 20% methanol)[21]
-
Deionized water
-
96-well plate reader (570 nm absorbance)
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 from the MTT protocol above.
-
Medium Removal: After the treatment incubation period, carefully aspirate the medium from all wells.
-
Washing: Gently wash the cell monolayer twice with 200 µL of PBS per well to remove dead, detached cells.[13]
-
Fixation: Add 100 µL of 100% methanol to each well and incubate for 10-15 minutes at room temperature to fix the cells.[21][22]
-
Staining: Aspirate the methanol. Add 50 µL of 0.5% crystal violet solution to each well and incubate for 20 minutes at room temperature.[13]
-
Washing: Gently wash the plate four times with tap water to remove excess stain. Invert the plate on filter paper and tap gently to remove any remaining liquid.[13]
-
Drying: Allow the plate to air-dry completely at room temperature (can be for several hours or overnight).[13]
-
Solubilization: Add 200 µL of methanol to each well to solubilize the bound dye. Incubate for 20 minutes at room temperature on a shaker.[13]
-
Absorbance Reading: Measure the optical density at 570 nm with a plate reader.[13]
-
Data Analysis: Subtract the average absorbance of the blank (no cells) wells. Calculate cell viability as a percentage of the signal from the untreated control cells.
References
- 1. Antiestrogenic effects of LY 117018 in MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Counteraction of estradiol-induced activation of tissue-type plasminogen activator in a human breast cancer cell line by an anti-estrogen, LY117018 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evidence for biological action of the antiestrogens LY117018 and tamoxifen by different mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The antiestrogen LY117018 blocks effects of estradiol on pituitary glucose-6-phosphate dehydrogenase specific activity and on serum LH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Recent Advancements in Reducing the Off-Target Effect of CRISPR-Cas9 Genome Editing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Off-target effects in CRISPR/Cas9 gene editing [frontiersin.org]
- 9. Estrogen Induces Caspase-Dependent Cell Death during Hypothalamic Development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Estrogen Receptors-Mediated Apoptosis in Hormone-Dependent Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Caspase- and Serine Protease-dependent Apoptosis by the Death Domain of FADD in Normal Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 13. researchgate.net [researchgate.net]
- 14. Estrogen receptor signaling mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 15. creative-diagnostics.com [creative-diagnostics.com]
- 16. mdpi.com [mdpi.com]
- 17. portlandpress.com [portlandpress.com]
- 18. merckmillipore.com [merckmillipore.com]
- 19. texaschildrens.org [texaschildrens.org]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. clyte.tech [clyte.tech]
- 22. tpp.ch [tpp.ch]
Impact of serum on LY117018 TFA activity
This technical support center provides guidance and answers to frequently asked questions regarding the experimental use of LY117018 TFA, with a specific focus on the impact of serum on its activity.
Frequently Asked Questions (FAQs)
Q1: How does the presence of serum in cell culture media affect the apparent activity of this compound?
The presence of serum can significantly alter the observed in vitro activity of this compound. Serum contains a complex mixture of proteins, with albumin being the most abundant. Many small molecule drugs, including Selective Estrogen Receptor Modulators (SERMs) like LY117018, can bind to these proteins. This binding is reversible, and an equilibrium exists between the protein-bound and the free fraction of the compound. Only the free, unbound fraction of this compound is generally considered to be available to cross cell membranes and interact with its intracellular targets, the estrogen receptors (ERs). Consequently, the high concentration of proteins in serum can sequester the compound, reducing its free concentration and thus its apparent potency (i.e., leading to a higher observed IC50 or EC50 value).
Q2: What are the primary serum proteins that this compound is likely to bind to?
While specific binding data for this compound may not be readily available, based on the behavior of other SERMs, it is highly probable that it binds primarily to albumin and to a lesser extent to other proteins like alpha-1-acid glycoprotein. The extent of this binding can be influenced by factors such as the concentration of these proteins and the presence of other molecules that may compete for the same binding sites.
Q3: How can I account for the effects of serum in my experiments?
To accurately assess the intrinsic activity of this compound and to understand its potential efficacy in a more physiologically relevant context, it is advisable to conduct experiments under varying serum concentrations. This can range from serum-free conditions to the use of different percentages of fetal bovine serum (FBS) or human serum. By comparing the dose-response curves under these different conditions, you can quantify the impact of serum on the compound's potency. For mechanistic studies aiming to determine the direct interaction with cellular targets, using serum-free or low-serum conditions is often preferred to minimize the confounding factor of protein binding.
Troubleshooting Guide
Issue: I am observing a much lower potency (higher IC50) for this compound than expected from the literature.
-
Question 1: What were the serum conditions in your experiment compared to the literature?
-
Answer: Discrepancies in potency are frequently due to differences in serum concentration in the cell culture medium. A higher percentage of serum in your assay will likely lead to a higher IC50 value due to increased protein binding. It is crucial to match the serum conditions as closely as possible to the reference study or to perform a serum concentration titration to understand its effect.
-
-
Question 2: Could the batch-to-batch variability of serum be a factor?
-
Answer: Yes, different lots of serum can have varying compositions of proteins and endogenous hormones or growth factors, which can influence the activity of SERMs. If you observe inconsistent results, it is recommended to test a new batch of serum or to pre-screen several lots to find one that provides consistent results for your specific assay.
-
-
Question 3: How can I determine the free concentration of this compound in my cell culture medium?
-
Answer: Determining the free concentration of a compound in the presence of serum typically requires specialized techniques such as equilibrium dialysis, ultrafiltration, or ultracentrifugation, followed by quantification of the compound in the protein-free fraction using methods like liquid chromatography-mass spectrometry (LC-MS). These methods can be complex and are often performed in dedicated DMPK (drug metabolism and pharmacokinetics) labs.
-
Quantitative Data Summary
The following table provides a hypothetical representation of how varying serum concentrations could impact the half-maximal inhibitory concentration (IC50) of this compound in an in vitro cell proliferation assay. Note that this data is for illustrative purposes only, as specific experimental values for this compound are not publicly available.
| Fetal Bovine Serum (FBS) Concentration (%) | Hypothetical IC50 of this compound (nM) |
| 0% (Serum-Free) | 10 |
| 2.5% | 50 |
| 5% | 120 |
| 10% | 300 |
Experimental Protocols
Protocol: Assessment of this compound Activity in the Presence and Absence of Serum using a Sulforhodamine B (SRB) Assay
This protocol outlines a method to determine the effect of serum on the anti-proliferative activity of this compound in a cancer cell line (e.g., MCF-7).
Materials:
-
This compound
-
MCF-7 cells (or other suitable cell line)
-
DMEM medium
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
Sulforhodamine B (SRB) solution
-
Trichloroacetic acid (TCA)
-
Tris base solution
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture MCF-7 cells in DMEM supplemented with 10% FBS.
-
Trypsinize the cells, count them, and dilute to the desired seeding density in media with and without different concentrations of FBS (e.g., 0%, 2.5%, 5%, 10%).
-
Seed the cells into 96-well plates and allow them to attach overnight.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in the corresponding media (with 0%, 2.5%, 5%, and 10% FBS).
-
Remove the overnight culture medium from the cells and replace it with the media containing the different concentrations of this compound. Include vehicle control wells for each serum condition.
-
-
Incubation:
-
Incubate the plates for the desired period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
-
Cell Fixation and Staining:
-
After incubation, gently add cold TCA to each well to fix the cells and incubate for 1 hour at 4°C.
-
Wash the plates multiple times with water to remove the TCA.
-
Add SRB solution to each well and stain for 15-30 minutes at room temperature.
-
Wash the plates with 1% acetic acid to remove unbound dye.
-
-
Measurement:
-
Allow the plates to air dry completely.
-
Add Tris base solution to each well to solubilize the protein-bound dye.
-
Measure the absorbance at a suitable wavelength (e.g., 510 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell growth inhibition for each concentration of this compound relative to the vehicle control for each serum condition.
-
Plot the dose-response curves and determine the IC50 values for each serum concentration using non-linear regression analysis.
-
Visualizations
Caption: Generalized signaling pathway for a Selective Estrogen Receptor Modulator (SERM).
Caption: Workflow for assessing the impact of serum on this compound activity.
Technical Support Center: LY117018 TFA Solutions
This technical support center provides researchers, scientists, and drug development professionals with guidance on the long-term stability of LY117018 TFA (Trifluoroacetate) solutions. The following troubleshooting guides and FAQs address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for preparing this compound stock solutions?
A1: It is recommended to prepare stock solutions of this compound in high-purity, anhydrous solvents such as dimethyl sulfoxide (B87167) (DMSO) or ethanol. For in vitro cellular studies, preparing a concentrated stock solution in DMSO allows for minimal solvent concentration in the final culture medium, thereby reducing potential cytotoxicity.
Q2: What are the general recommendations for storing this compound stock solutions?
A2: For optimal stability, stock solutions should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored in tightly sealed vials at -20°C or -80°C for long-term storage. While specific long-term stability data for this compound in solution is not publicly available, a common practice for selective estrogen receptor modulators (SERMs) in solvent is storage for up to one month at -20°C or up to one year at -80°C. For short-term storage (a few days), solutions may be kept at 2-8°C, protected from light.
Q3: My this compound solution has changed color. Is it still usable?
A3: A change in color, such as turning yellow or brown, can indicate degradation of the compound. It is recommended to perform a purity analysis using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC), to assess the integrity of the solution before use. If significant degradation is detected, the solution should be discarded.
Q4: I am observing inconsistent results in my experiments using a previously prepared this compound solution. Could this be a stability issue?
A4: Inconsistent experimental results can be a sign of compound degradation. The stability of the solution may be affected by factors such as storage conditions, solvent purity, and exposure to light or air. It is advisable to prepare a fresh stock solution from solid this compound and compare its performance to the older solution. Additionally, conducting a stability study as outlined in the troubleshooting guide below can help determine the shelf-life of your solutions under your specific laboratory conditions.
Troubleshooting Guide: Assessing the Stability of this compound Solutions
If you suspect degradation of your this compound solution or wish to establish its stability under your experimental conditions, a forced degradation study can be performed. This involves subjecting the solution to various stress conditions to accelerate potential degradation pathways.
Experimental Protocol: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study on an this compound solution.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in the desired solvent (e.g., DMSO or ethanol) at a known concentration (e.g., 10 mM).
2. Application of Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M hydrochloric acid (HCl).
-
Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M sodium hydroxide (B78521) (NaOH).
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂).
-
Thermal Degradation: Incubate an aliquot of the stock solution at an elevated temperature (e.g., 60°C).
-
Photolytic Degradation: Expose an aliquot of the stock solution to direct UV light.
-
Control: Keep an aliquot of the stock solution under normal storage conditions (e.g., -20°C, protected from light).
3. Time Points:
-
Analyze samples from each stress condition and the control at various time points (e.g., 0, 24, 48, and 72 hours).
4. Analytical Method:
-
Use a stability-indicating analytical method, such as reverse-phase HPLC with UV detection, to analyze the samples. The mobile phase composition and gradient should be optimized to separate the parent LY117018 peak from any potential degradation products.
-
Mass spectrometry (MS) can be coupled with HPLC (LC-MS) to identify the mass of any degradation products, aiding in their structural elucidation.
5. Data Analysis:
-
Calculate the percentage of LY117018 remaining at each time point for each condition relative to the time 0 control.
-
The appearance of new peaks in the chromatogram indicates the formation of degradation products.
Data Presentation: Example Stability Data Table
The following table is an example of how to present the quantitative data from a forced degradation study.
| Stress Condition | Time (hours) | LY117018 Remaining (%) | Number of Degradation Peaks |
| Control (-20°C) | 0 | 100 | 0 |
| 24 | 99.8 | 0 | |
| 48 | 99.5 | 0 | |
| 72 | 99.2 | 0 | |
| Acidic (0.1M HCl) | 0 | 100 | 0 |
| 24 | 85.3 | 2 | |
| 48 | 72.1 | 3 | |
| 72 | 60.5 | 3 | |
| Basic (0.1M NaOH) | 0 | 100 | 0 |
| 24 | 90.7 | 1 | |
| 48 | 82.4 | 2 | |
| 72 | 75.8 | 2 | |
| Oxidative (3% H₂O₂) | 0 | 100 | 0 |
| 24 | 78.9 | 4 | |
| 48 | 65.2 | 5 | |
| 72 | 51.7 | 5 | |
| Thermal (60°C) | 0 | 100 | 0 |
| 24 | 95.1 | 1 | |
| 48 | 90.3 | 1 | |
| 72 | 85.6 | 2 | |
| Photolytic (UV) | 0 | 100 | 0 |
| 24 | 92.5 | 2 | |
| 48 | 86.8 | 3 | |
| 72 | 80.1 | 3 |
Note: This is example data and does not represent actual experimental results for this compound.
Visualizations
Experimental Workflow for Stability Assessment
The following diagram illustrates the workflow for conducting a stability assessment of this compound solutions.
Estrogen Receptor Signaling Pathway
LY117018 is a selective estrogen receptor modulator (SERM). It exerts its effects by binding to estrogen receptors (ERα and ERβ) and modulating their activity. The diagram below illustrates the two main signaling pathways of estrogen receptors.
Validation & Comparative
Comparative Analysis of LY117018 and Tamoxifen in Breast Cancer Cells: A Guide for Researchers
This guide provides a detailed, objective comparison of two prominent Selective Estrogen Receptor Modulators (SERMs), LY117018 (a raloxifene (B1678788) analog) and tamoxifen (B1202), focusing on their performance in breast cancer cell models. The information presented is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview supported by experimental data.
Introduction and Mechanism of Action
Both LY117018 and tamoxifen are non-steroidal antiestrogens that exert their effects by competitively binding to the estrogen receptor (ER).[1][2] This binding action is central to their therapeutic application in estrogen receptor-positive (ER+) breast cancers, where the hormone estrogen can fuel cancer cell growth.[3][4]
Tamoxifen: As a foundational SERM, tamoxifen acts as an ER antagonist in breast tissue, effectively blocking estrogen from binding to its receptor and thereby inhibiting the proliferation of breast cancer cells.[4][5] However, its action is tissue-specific; it exhibits partial estrogen-like (agonist) effects in other tissues, such as the endometrium and bone.[2] Tamoxifen itself is a prodrug, metabolized by cytochrome P450 enzymes into more active metabolites like 4-hydroxytamoxifen (B85900) (4-OHT) and endoxifen, which have a significantly higher binding affinity for the ER.[2][6]
LY117018: This compound, an analog of raloxifene, is also a potent antiestrogen (B12405530).[7] In breast cancer cells, it is characterized by its strong antagonistic properties and is often described as being devoid of the estrogenic (stimulatory) effects that can be observed with tamoxifen.[1] For instance, while tamoxifen can induce the progesterone (B1679170) receptor (PR), a known estrogenic effect, LY117018 fails to do so across a wide range of concentrations.[1] This suggests a "purer" antiestrogenic profile in the context of breast cancer cells.
Quantitative Data Comparison
The following tables summarize key quantitative parameters comparing the in vitro performance of LY117018 and tamoxifen.
| Parameter | LY117018 | Tamoxifen | Key Findings | References |
| ER Binding Affinity | ~100 times higher than tamoxifen | Lower than LY117018 | LY117018 shows a significantly greater affinity for the estrogen receptor.[8] | [1][8] |
| Potency (Inhibition of Cell Growth) | 100-1000 times more potent than tamoxifen | Less potent than LY117018 | LY117018 is substantially more potent at inhibiting the growth of MCF-7 breast cancer cells.[1] | [1] |
| IC50 (MCF-7 Cells) | ~1 µM (at 96 hours) | IC50 values for 4-hydroxytamoxifen (active metabolite) are reported as 27 µM. | Direct comparison is complex due to different experimental setups and the use of tamoxifen vs. its active metabolites. However, literature consistently points to LY117018's higher potency. | [7][9] |
| Parameter | Effect of LY117018 | Effect of Tamoxifen | Key Findings | References |
| Apoptosis Induction | Induces apoptosis | Induces apoptosis in a time- and dose-dependent manner in both ER(+) and ER(-) cells. | Both compounds can trigger programmed cell death. Tamoxifen-induced apoptosis is linked to the downregulation of the anti-apoptotic protein Bcl-2. | [7][10][11] |
| Effect on Progesterone Receptor (PR) Induction | Fails to induce PR | Can induce PR | This highlights LY117018's lack of estrogenic effects in MCF-7 cells compared to tamoxifen.[1] | [1] |
| Gene Expression | Blocks estradiol-induced gene expression (e.g., t-PA).[8] | Modulates a unique set of genes minimally affected by estradiol (B170435) or raloxifene.[12] | Both SERMs alter the expression of estrogen-responsive genes, but tamoxifen may have a unique transcriptional signature. | [8][12] |
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of experimental findings. Below are protocols for key assays used to evaluate LY117018 and tamoxifen.
Cell Lines:
-
MCF-7: An ER-positive human breast adenocarcinoma cell line, commonly used to study hormone-responsive cancers.
-
MDA-MB-231: An ER-negative human breast adenocarcinoma cell line, often used as a negative control for ER-targeted therapies.
Competitive Binding Assay (for ER Affinity):
-
Preparation: Isolate cytosol containing estrogen receptors from breast cancer cells or tissue.
-
Incubation: Incubate the cytosol preparation with a constant concentration of a radiolabeled estrogen (e.g., [3H]estradiol).
-
Competition: Add increasing concentrations of the unlabeled competitor compounds (LY117018 or tamoxifen) to the incubation mixture.
-
Separation: After reaching equilibrium, separate the receptor-bound from the unbound radiolabeled estrogen using a method like dextran-coated charcoal.
-
Quantification: Measure the radioactivity in the bound fraction using liquid scintillation counting.
-
Analysis: Plot the percentage of radiolabeled estrogen displaced against the concentration of the competitor. The concentration that displaces 50% of the radiolabeled ligand (IC50) is used to calculate the relative binding affinity.
Cell Proliferation Assay (MTT Assay for IC50):
-
Cell Seeding: Seed breast cancer cells (e.g., MCF-7) into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of LY117018 or tamoxifen over a wide concentration range. Include a vehicle-only control.
-
Incubation: Incubate the cells for a specified period (e.g., 72-96 hours) under standard cell culture conditions (37°C, 5% CO2).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.
-
Measurement: Read the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the control and plot it against the drug concentration to determine the half-maximal inhibitory concentration (IC50).
Apoptosis Assay (DNA Fragmentation):
-
Treatment: Culture breast cancer cells and treat them with LY117018 or tamoxifen at concentrations known to inhibit growth for a set time (e.g., 24-48 hours).
-
DNA Extraction: Harvest the cells and extract genomic DNA using a DNA isolation kit or standard phenol-chloroform extraction methods.
-
Electrophoresis: Load the extracted DNA onto a 1.5-2% agarose (B213101) gel containing an intercalating dye (e.g., ethidium (B1194527) bromide).
-
Visualization: Run the gel and visualize the DNA under UV light. The presence of a "ladder" of DNA fragments in multiples of ~180-200 base pairs is a hallmark of apoptosis.
Signaling Pathways and Visualizations
The following diagrams illustrate the key molecular interactions and experimental processes discussed.
Summary and Conclusion
In head-to-head comparisons within breast cancer cell models, LY117018 consistently demonstrates superior performance over tamoxifen in key anti-proliferative metrics.
-
Potency and Affinity: LY117018 is significantly more potent, inhibiting cell growth at much lower concentrations than tamoxifen, a finding supported by its substantially higher binding affinity for the estrogen receptor.[1][8]
-
Mechanism: While both compounds act as ER antagonists, LY117018 exhibits a "purer" antagonistic profile in MCF-7 cells, lacking the partial agonist effects, such as progesterone receptor induction, that are associated with tamoxifen.[1]
For researchers investigating antiestrogen resistance or developing next-generation SERMs, LY117018 serves as a valuable tool and benchmark due to its high potency and distinct mechanistic profile compared to the clinically established but more complex tamoxifen. These in vitro findings underscore the potential for developing SERMs with improved efficacy and a more targeted antagonistic action in breast tissue.
References
- 1. Antiestrogenic effects of LY 117018 in MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. news-medical.net [news-medical.net]
- 3. go.drugbank.com [go.drugbank.com]
- 4. swolverine.com [swolverine.com]
- 5. Frontiers | Progress in the Understanding of the Mechanism of Tamoxifen Resistance in Breast Cancer [frontiersin.org]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Counteraction of estradiol-induced activation of tissue-type plasminogen activator in a human breast cancer cell line by an anti-estrogen, LY117018 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of human breast cancer cell proliferation with estradiol metabolites is as effective as with tamoxifen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Tamoxifen-induced apoptosis in breast cancer cells relates to down-regulation of bcl-2, but not bax and bcl-X(L), without alteration of p53 protein levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of tamoxifen on growth and apoptosis of estrogen-dependent and -independent human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Gene expression preferentially regulated by tamoxifen in breast cancer cells and correlations with clinical outcome - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide: LY117018 TFA vs. 17β-Estradiol Effects for the Research Professional
For researchers, scientists, and drug development professionals, understanding the nuanced differences between estrogenic compounds is paramount. This guide provides a comprehensive, data-driven comparison of the selective estrogen receptor modulator (SERM) LY117018 trifluoroacetate (B77799) (TFA) and the endogenous estrogen, 17β-estradiol.
This document details their respective mechanisms of action, receptor binding affinities, and effects on gene expression, supported by experimental data and detailed protocols.
Mechanism of Action: A Tale of Agonism and Antagonism
17β-estradiol, the most potent natural human estrogen, acts as a full agonist for both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ). Upon binding, it induces a conformational change in the receptor, leading to its dimerization and translocation to the nucleus. The receptor-ligand complex then binds to estrogen response elements (EREs) in the promoter regions of target genes, initiating transcription and subsequent protein synthesis. This signaling cascade can also occur through non-genomic pathways, initiating rapid cellular responses.
In contrast, LY117018, a non-steroidal compound, is a selective estrogen receptor modulator (SERM). While it also binds to estrogen receptors, its effect is tissue-specific. In some tissues, it acts as an antagonist, blocking the action of endogenous estrogens like 17β-estradiol. In other tissues, it can exhibit partial agonist activity. This differential activity is attributed to the unique conformational change it induces in the estrogen receptor upon binding, which in turn affects the recruitment of co-activator and co-repressor proteins to the transcriptional complex. LY117018 is a close structural analog of raloxifene (B1678788) and shares a similar mechanism of action.
Quantitative Data Summary
The following tables summarize the quantitative comparison of LY117018 TFA and 17β-estradiol based on available experimental data.
Table 1: Estrogen Receptor Binding Affinity
| Compound | Receptor | Binding Affinity (Ki, nM) | Relative Binding Affinity (%) |
| 17β-Estradiol | ERα | 0.06 - 0.226[1] | 100 |
| ERβ | ~0.5[2] | 100 | |
| LY117018 | ERα | High Affinity (Specific values not available in direct comparison) | - |
| Raloxifene (analog of LY117018) | ERα | 0.66[3] | ~103 |
| ERβ | High Affinity (Similar to 17β-estradiol)[4][5][6] | - |
Table 2: Effects on Estrogen-Responsive Gene Expression in MCF-7 Cells
| Gene | Treatment | Fold Change vs. Vehicle |
| pS2 (TFF1) | 17β-Estradiol (1 nM) | Significant Induction[7] |
| LY117018 | No induction; Antagonizes Estradiol-induced expression[8] | |
| GREB1 | 17β-Estradiol (1 nM) | Significant Induction |
| LY117018 | Antagonizes Estradiol-induced expression |
Note: Quantitative fold-change values for a direct comparison of LY117018 and 17β-estradiol on these specific genes were not available in the searched literature. The table reflects the qualitative findings of antagonism by LY117018.
Table 3: Effects on MCF-7 Cell Proliferation
| Compound | Effect |
| 17β-Estradiol | Stimulates proliferation[7][9] |
| LY117018 | Inhibits 17β-estradiol-stimulated proliferation[8][10] |
Experimental Protocols
Estrogen Receptor Competitive Binding Assay
This assay determines the relative binding affinity of a test compound for the estrogen receptor compared to a radiolabeled ligand, typically [³H]17β-estradiol.
Materials:
-
Rat uterine cytosol preparation (as a source of estrogen receptors) or recombinant human ERα/ERβ.
-
[³H]17β-estradiol (Radioligand).
-
Unlabeled 17β-estradiol (for standard curve).
-
Test compound (this compound).
-
Assay buffer (e.g., Tris-HCl buffer with additives).
-
Scintillation cocktail and vials.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of the unlabeled 17β-estradiol and the test compound.
-
In assay tubes, add a fixed concentration of [³H]17β-estradiol, the cytosol or recombinant receptor preparation, and varying concentrations of either the unlabeled 17β-estradiol or the test compound.
-
Incubate the mixture to allow binding to reach equilibrium.
-
Separate the receptor-bound from the free radioligand (e.g., using hydroxylapatite or dextran-coated charcoal).
-
Measure the radioactivity of the bound fraction using a scintillation counter.
-
Plot the percentage of bound radioligand against the log concentration of the competitor.
-
Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).
-
Calculate the relative binding affinity (RBA) or the inhibition constant (Ki).[11][12][13]
ERE-Luciferase Reporter Gene Assay
This cell-based assay measures the ability of a compound to activate or inhibit estrogen receptor-mediated gene transcription.
Materials:
-
MCF-7 cells (or other estrogen-responsive cell line) stably transfected with a plasmid containing an estrogen response element (ERE) upstream of a luciferase reporter gene.
-
Cell culture medium (phenol red-free) supplemented with charcoal-stripped fetal bovine serum.
-
17β-estradiol.
-
Test compound (this compound).
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Seed the transfected cells in a 96-well plate and allow them to attach.
-
Starve the cells in hormone-free medium for at least 72 hours.[14]
-
Treat the cells with varying concentrations of the test compound in the presence (for antagonist activity) or absence (for agonist activity) of a fixed concentration of 17β-estradiol (e.g., 1 nM).
-
Incubate the cells for a specified period (e.g., 24 hours).
-
Lyse the cells and add the luciferase assay reagent.
-
Measure the luminescence using a luminometer.
-
Normalize the luciferase activity to a control (e.g., total protein concentration or a co-transfected control reporter).
-
Plot the relative luciferase units against the log concentration of the compound to determine EC50 (for agonists) or IC50 (for antagonists).
MCF-7 Cell Proliferation Assay (E-SCREEN)
This assay assesses the effect of compounds on the proliferation of estrogen-dependent breast cancer cells.
Materials:
-
MCF-7 cells.
-
Cell culture medium (phenol red-free) supplemented with charcoal-stripped fetal bovine serum.
-
17β-estradiol.
-
Test compound (this compound).
-
Cell proliferation detection reagent (e.g., MTS, WST-1, or crystal violet).
-
Microplate reader.
Procedure:
-
Seed MCF-7 cells in a 96-well plate at a low density (e.g., 400 cells/well).[15]
-
Allow the cells to adapt in hormone-free medium for 3 days.[15]
-
Treat the cells with varying concentrations of the test compound in the presence or absence of a fixed concentration of 17β-estradiol.
-
Incubate the cells for a period of 6-7 days, changing the medium as required.[15]
-
At the end of the incubation period, add the cell proliferation reagent and incubate as per the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a microplate reader.
-
Plot the cell proliferation (as a percentage of control) against the log concentration of the compound.
Quantitative Real-Time PCR (qPCR) for Estrogen-Responsive Genes
This method quantifies the changes in mRNA levels of specific estrogen-responsive genes following treatment with the compounds.
Materials:
-
MCF-7 cells.
-
Cell culture medium (phenol red-free) supplemented with charcoal-stripped fetal bovine serum.
-
17β-estradiol.
-
Test compound (this compound).
-
RNA extraction kit.
-
Reverse transcription kit.
-
qPCR master mix (e.g., SYBR Green).
-
Primers for target genes (e.g., pS2, GREB1) and a reference gene (e.g., GAPDH).
-
Real-time PCR instrument.
Procedure:
-
Seed and starve MCF-7 cells as described for the reporter gene assay.
-
Treat the cells with the compounds for a specified time (e.g., 24 or 48 hours).
-
Isolate total RNA from the cells.
-
Synthesize cDNA from the RNA using reverse transcriptase.
-
Perform qPCR using the cDNA, gene-specific primers, and qPCR master mix.
-
The cycling conditions are typically an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[16]
-
Analyze the data using the comparative Ct (ΔΔCt) method to determine the fold change in gene expression relative to a vehicle-treated control, normalized to the reference gene.[16]
Mandatory Visualizations
Caption: Simplified signaling pathway of 17β-estradiol and this compound.
Caption: General experimental workflow for comparing the effects of the compounds.
A Note on the Trifluoroacetate (TFA) Counter-ion
It is important for researchers to be aware that the trifluoroacetate (TFA) counter-ion, often present in synthetic peptides and small molecules purified by HPLC, may itself exert biological effects. Studies have shown that TFA can influence cell proliferation and other cellular processes.[17] While the specific impact of the TFA counter-ion on the activity of LY117018 has not been extensively characterized in the literature, it is a factor to consider when designing and interpreting experiments, especially at higher concentrations. When possible, comparison with other salt forms (e.g., hydrochloride) may be beneficial to rule out confounding effects of the counter-ion.
Conclusion
This guide provides a comparative overview of this compound and 17β-estradiol, highlighting their distinct mechanisms of action and effects on cellular processes. While 17β-estradiol is a potent, full agonist of estrogen receptors, LY117018 acts as a selective modulator, antagonizing the effects of estradiol (B170435) in key model systems like the MCF-7 breast cancer cell line. The provided experimental protocols and data tables serve as a valuable resource for researchers designing and interpreting studies involving these and similar compounds. The visualizations offer a clear representation of the underlying biological pathways and experimental logic. For definitive quantitative comparisons, it is recommended to perform head-to-head experiments under identical conditions.
References
- 1. Determination of binding affinity of molecular imaging agents for steroid hormone receptors in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bu.edu [bu.edu]
- 3. researchgate.net [researchgate.net]
- 4. Transcriptional activities of estrogen receptor alpha and beta in yeast properties of raloxifene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An estrogen receptor basis for raloxifene action in bone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Distinct effects of gonadotropin-releasing hormone analogs and 4-hydroxytamoxifen on pS2 mRNA expression with respect to cell proliferation in MCF-7 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antiestrogenic effects of LY 117018 in MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. genome.ucsc.edu [genome.ucsc.edu]
- 10. Effects of LY117018 (a SERM analog of raloxifene) on tumor suppressor proteins and proliferation of breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 12. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 13. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 14. Improving the reproducibility of the MCF-7 cell proliferation assay for the detection of xenoestrogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 16. RNA Sequencing of MCF-7 Breast Cancer Cells Identifies Novel Estrogen-Responsive Genes with Functional Estrogen Receptor-Binding Sites in the Vicinity of Their Transcription Start Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Comparative study of oestrogenic properties of eight phytoestrogens in MCF7 human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Anti-Estrogenic Effects of LY117018
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-estrogenic compound LY117018 with other key alternatives, supported by experimental data. The information is intended to assist researchers and drug development professionals in evaluating the performance and mechanistic nuances of this potent anti-estrogen.
Executive Summary
LY117018 is a nonsteroidal anti-estrogen that demonstrates significantly higher potency in inhibiting breast cancer cell growth compared to Tamoxifen. It exhibits a strong binding affinity for the estrogen receptor (ER), comparable to that of estradiol (B170435), and acts as a pure antagonist, devoid of the partial agonist effects observed with Selective Estrogen Receptor Modulators (SERMs) like Tamoxifen and Raloxifene (B1678788). This profile positions LY117018 as a valuable tool for research into estrogen receptor signaling and as a potential therapeutic agent. This guide will delve into the comparative efficacy, mechanism of action, and experimental validation of LY117018 against established SERMs and Selective Estrogen Receptor Degraders (SERDs).
Comparative Performance Data
The following tables summarize the available quantitative data for LY117018 and its comparators. It is important to note that direct comparisons of absolute values across different studies can be challenging due to variations in experimental conditions.
| Compound | Class | Relative Binding Affinity (RBA) for ERα (Estradiol = 100%) | Reference |
| LY117018 | SERM (Pure Antagonist) | ~100% | [1] |
| Tamoxifen | SERM (Partial Agonist) | Lower than LY117018 | [2] |
| Raloxifene | SERM (Partial Agonist) | High affinity | [3] |
| Fulvestrant | SERD | High, greater than Tamoxifen | [4] |
Table 1: Comparative Estrogen Receptor Binding Affinity.
| Compound | Cell Line | IC50 (Concentration for 50% Inhibition of Cell Growth) | Potency vs. Tamoxifen | Reference |
| LY117018 | MCF-7 | Not explicitly stated in µM, but described as 100-1000x more potent than Tamoxifen | 100-1000x | [2] |
| Tamoxifen | MCF-7 | Varies by study (e.g., ~5-10 µM) | - | |
| Raloxifene | Breast Cancer Cells | Varies by study | - | [5] |
| Fulvestrant | MCF-7 | Not explicitly stated in µM in direct comparison | Superior antitumor activity to Tamoxifen in xenografts | [6] |
Table 2: Comparative Anti-Proliferative Activity in ER+ Breast Cancer Cells.
Mechanism of Action
The primary mechanism of action for these compounds involves interaction with the estrogen receptor, but with distinct downstream consequences.
-
LY117018 and other SERMs (Tamoxifen, Raloxifene): These compounds competitively bind to the estrogen receptor. While LY117018 acts as a pure antagonist, Tamoxifen and Raloxifene are partial agonists, meaning they can have estrogenic effects in some tissues while blocking them in others.[2][7]
-
Fulvestrant (SERD): Fulvestrant not only binds to the estrogen receptor but also promotes its degradation, leading to a more complete and sustained blockade of estrogen signaling.[6][8]
Signaling Pathway Diagrams
The following diagrams illustrate the key signaling pathways affected by these anti-estrogenic compounds.
Experimental Protocols
Detailed methodologies are crucial for the accurate validation and comparison of anti-estrogenic compounds. Below are standardized protocols for key in vitro assays.
Competitive Estrogen Receptor Binding Assay
This assay determines the relative affinity of a test compound for the estrogen receptor compared to estradiol.
-
Materials:
-
Purified estrogen receptor (e.g., from rat uterine cytosol or recombinant human ERα).
-
Radiolabeled estradiol (e.g., [3H]estradiol).
-
Test compounds (LY117018, Tamoxifen, Raloxifene, Fulvestrant) at various concentrations.
-
Assay buffer (e.g., Tris-EDTA buffer).
-
Hydroxylapatite slurry or other method for separating bound from free ligand.
-
Scintillation counter.
-
-
Procedure:
-
Incubate a fixed concentration of purified ER with a fixed concentration of radiolabeled estradiol and varying concentrations of the test compound.
-
Allow the reaction to reach equilibrium.
-
Separate the receptor-bound radiolabeled estradiol from the free radiolabeled estradiol using hydroxylapatite slurry followed by centrifugation and washing.
-
Quantify the amount of bound radioactivity using a scintillation counter.
-
Plot the percentage of bound radiolabel against the log concentration of the test compound to determine the IC50 (the concentration of test compound that displaces 50% of the radiolabeled estradiol).
-
Calculate the Relative Binding Affinity (RBA) using the formula: (IC50 of Estradiol / IC50 of Test Compound) x 100.
-
MCF-7 Cell Proliferation Assay (e.g., MTT or SRB Assay)
This assay measures the ability of a compound to inhibit the proliferation of estrogen-receptor-positive breast cancer cells.
-
Materials:
-
MCF-7 human breast cancer cell line.
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS).
-
Phenol (B47542) red-free medium and charcoal-stripped FBS for hormone-deprivation studies.
-
Test compounds at various concentrations.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (sulforhodamine B) reagent.
-
Plate reader.
-
-
Procedure:
-
Seed MCF-7 cells in 96-well plates and allow them to attach overnight.
-
For anti-estrogenic effect measurement, replace the medium with phenol red-free medium containing charcoal-stripped FBS to remove endogenous estrogens.
-
Treat the cells with varying concentrations of the test compounds in the presence of a fixed concentration of estradiol (to stimulate proliferation).
-
Incubate for a period of 3-7 days.
-
Add MTT or SRB reagent to the wells and incubate according to the manufacturer's instructions.
-
Solubilize the formazan (B1609692) crystals (for MTT) or the protein-bound dye (for SRB).
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Plot the cell viability (as a percentage of the control) against the log concentration of the test compound to determine the IC50 value.
-
Progesterone (B1679170) Receptor (PR) Induction Assay
This assay assesses the estrogenic or anti-estrogenic activity of a compound by measuring its effect on the expression of the progesterone receptor, an estrogen-regulated gene.
-
Materials:
-
MCF-7 cells.
-
Hormone-deprived cell culture medium.
-
Test compounds.
-
Reagents for protein quantification (e.g., BCA assay).
-
Antibodies against the progesterone receptor for Western blotting or ELISA.
-
-
Procedure:
-
Culture MCF-7 cells in hormone-deprived medium.
-
Treat the cells with the test compounds alone (to assess for agonist activity) or in combination with estradiol (to assess for antagonist activity).
-
After an appropriate incubation period (e.g., 24-48 hours), harvest the cells and prepare cell lysates.
-
Determine the total protein concentration of the lysates.
-
Measure the levels of progesterone receptor using Western blotting or a specific ELISA.
-
Compare the PR levels in treated cells to control cells (untreated and estradiol-treated) to determine the effect of the test compound on PR induction. A pure antagonist like LY117018 is expected to block estradiol-induced PR expression without inducing it on its own.[2]
-
Experimental Workflow Diagram
Conclusion
LY117018 distinguishes itself as a highly potent, pure anti-estrogen. Its superior inhibitory effect on cell proliferation compared to Tamoxifen, coupled with its high affinity for the estrogen receptor, underscores its significance as a research tool and potential therapeutic candidate. The lack of partial agonist activity, a characteristic that differentiates it from SERMs like Tamoxifen and Raloxifene, may offer a more complete and targeted inhibition of estrogen-dependent pathways. Further head-to-head studies with standardized methodologies are warranted to fully elucidate its comparative efficacy and safety profile against other anti-estrogenic agents.
References
- 1. Counteraction of estradiol-induced activation of tissue-type plasminogen activator in a human breast cancer cell line by an anti-estrogen, LY117018 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antiestrogenic effects of LY 117018 in MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An estrogen receptor basis for raloxifene action in bone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fulvestrant: a review of its use in hormone receptor-positive metastatic breast cancer in postmenopausal women with disease progression following antiestrogen therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fulvestrant as a reference antiestrogen and estrogen receptor (ER) degrader in preclinical studies: treatment dosage, efficacy, and implications on development of new ER-targeting agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Raloxifene: a selective estrogen receptor modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fulvestrant: an estrogen receptor antagonist that downregulates the estrogen receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of LY117018 Receptor Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the selective estrogen receptor modulator (SERM) LY117018's cross-reactivity with other receptors. The information is intended to assist researchers in evaluating its selectivity and potential off-target effects.
Introduction
LY117018 is a nonsteroidal selective estrogen receptor modulator (SERM), an analog of raloxifene, known for its antiestrogenic properties. It exhibits a high affinity for the estrogen receptor (ER) and is noted to be significantly more potent than tamoxifen (B1202) in inhibiting the growth of MCF-7 breast cancer cells.[1] Understanding the cross-reactivity profile of LY117018 is crucial for elucidating its mechanism of action and predicting potential off-target effects in preclinical and clinical research. This guide summarizes the available data on its binding affinity for various receptors and provides detailed experimental protocols for assessing receptor binding and functional activity.
Quantitative Cross-Reactivity Data
One study indicated that LY117018 does not induce progesterone (B1679170) receptor (PR) mRNA in MCF-7 cells, suggesting a lack of agonistic activity at the PR.[2] However, this does not exclude the possibility of antagonistic binding.
| Receptor | Ligand | Binding Affinity (Ki/IC50) | Fold Selectivity vs. ER | Reference |
| Estrogen Receptor α (ERα) | LY117018 | High Affinity (Specific value not consistently reported) | - | [1] |
| Progesterone Receptor (PR) | LY117018 | No significant induction of PR mRNA | Data not available | [2] |
| Androgen Receptor (AR) | LY117018 | Data not available | Data not available | |
| Glucocorticoid Receptor (GR) | LY117018 | Data not available | Data not available |
Absence of data is indicated as "Data not available". Further studies are required to definitively quantify the cross-reactivity of LY117018 against a broader panel of receptors.
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of LY117018 are provided below.
Estrogen Receptor Competitive Binding Assay
This assay determines the binding affinity of a test compound to the estrogen receptor by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Rat uterine cytosol (source of estrogen receptors)
-
[3H]-Estradiol (radioligand)
-
Test compound (LY117018) and unlabeled estradiol (B170435) (for standard curve)
-
TEDG buffer (10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4)
-
Hydroxyapatite (B223615) slurry
-
Scintillation fluid and counter
Procedure:
-
Cytosol Preparation: Uteri from ovariectomized rats are homogenized in ice-cold TEDG buffer. The homogenate is centrifuged to pellet the nuclear fraction, and the resulting supernatant is ultracentrifuged to obtain the cytosolic fraction containing the estrogen receptors.[1]
-
Binding Reaction: A constant concentration of [3H]-Estradiol (e.g., 0.5-1.0 nM) is incubated with the uterine cytosol (e.g., 50-100 µg protein) in the presence of varying concentrations of the test compound (LY117018) or unlabeled estradiol.
-
Separation of Bound and Free Ligand: The reaction mixture is incubated to reach equilibrium. Receptor-bound radioligand is separated from free radioligand by adding hydroxyapatite slurry, which binds the receptor-ligand complexes. The slurry is then washed to remove unbound radioligand.
-
Quantification: The amount of bound radioactivity is measured by liquid scintillation counting.
-
Data Analysis: A competitive binding curve is generated by plotting the percentage of specific binding of [3H]-Estradiol against the log concentration of the competitor. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
MCF-7 Cell Proliferation Assay
This assay assesses the functional estrogenic or antiestrogenic activity of a compound by measuring its effect on the proliferation of the estrogen-responsive human breast cancer cell line, MCF-7.
Materials:
-
MCF-7 cells (ATCC HTB-22)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Phenol (B47542) red-free medium with charcoal-stripped serum (to remove endogenous estrogens)
-
Test compound (LY117018) and Estradiol (E2)
-
96-well plates
-
Cell proliferation detection reagent (e.g., MTT, WST-1, or a luminescence-based ATP assay)
Procedure:
-
Cell Seeding: MCF-7 cells are cultured in phenol red-free medium with charcoal-stripped serum for several days to deplete them of estrogen. The cells are then seeded into 96-well plates at a predetermined density (e.g., 1.5 x 104 cells/ml).[3]
-
Compound Treatment: The cells are treated with various concentrations of LY117018 alone (to assess for estrogenic activity) or in combination with a fixed concentration of estradiol (to assess for antiestrogenic activity).
-
Incubation: The plates are incubated for a period of 3 to 6 days to allow for cell proliferation.[3][4]
-
Proliferation Measurement: At the end of the incubation period, a cell proliferation reagent is added to each well. The absorbance or luminescence is measured using a microplate reader, which is proportional to the number of viable cells.
-
Data Analysis: The effect of the test compound on cell proliferation is calculated relative to the vehicle control. For antiestrogenic activity, the inhibition of estradiol-stimulated proliferation is determined. Dose-response curves are generated to calculate the EC50 (for agonists) or IC50 (for antagonists).
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental procedures, the following diagrams are provided.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Regulation of progesterone receptor mRNA by oestradiol and antioestrogens in breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selective estrogen receptor modulators: tissue specificity and clinical utility - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Affinity-Based Selectivity Profiling of an In-Class Selective Competitive Inhibitor of Acyl Protein Thioesterase 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative In Vivo Analysis of LY117018 and Other Selective Estrogen Receptor Modulators (SERMs)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo efficacy of LY117018, a selective estrogen receptor modulator (SERM), with other prominent SERMs such as tamoxifen (B1202) and raloxifene (B1678788). The following sections present quantitative data from preclinical studies, detailed experimental methodologies, and visualizations of the relevant biological pathways to offer an objective assessment of their comparative performance.
Quantitative Data Summary
The in vivo effects of LY117018, tamoxifen, and raloxifene have been evaluated across various preclinical models, primarily focusing on their tissue-selective actions on the uterus, bone, and cholesterol metabolism. The data from these studies are summarized in the tables below.
Table 1: Comparative Effects of SERMs on Uterine Wet Weight in Ovariectomized Rodent Models
| SERM | Animal Model | Dosage | Duration | Change in Uterine Weight | Citation |
| LY117018 | Immature Rat | High Doses | - | More antiuterotrophic than tamoxifen | [1] |
| Immature Rat | - | - | Less uterotrophic than tamoxifen | [1] | |
| Tamoxifen | Immature Rat | - | - | More uterotrophic than LY117018 | [1] |
| Raloxifene | Ovariectomized Rat | 0.1-10 mg/kg/day (oral) | 5 weeks | No significant uterine hypertrophy | [2][3] |
Table 2: Comparative Effects of SERMs on Bone Mineral Density (BMD) in Ovariectomized Rodent Models
| SERM | Animal Model | Dosage | Duration | Effect on BMD | Citation |
| LY117018 | Ovariectomized Rat | 1 mg/kg/day | 3 months | Offsets the reduction in BMD | [4] |
| Tamoxifen | Ovariectomized Rat | 0.1 and 1 mg/kg/day | 4 weeks | Prevented OVX-induced bone loss | [5] |
| Raloxifene | Ovariectomized Rat | 0.1-10 mg/kg/day (oral) | 5 weeks | Significantly greater BMD than OVX controls | [2][3] |
Table 3: Comparative Effects of SERMs on Serum Cholesterol Levels in Ovariectomized Rodent Models
| SERM | Animal Model | Dosage | Duration | Effect on Serum Cholesterol | Citation |
| LY117018 | Insulin-resistant JCR:LA-cp male rat | - | - | 40% reduction in total cholesterol | [1] |
| Tamoxifen | Ovariectomized Rat | 0.1 and 1 mg/kg/day | 4 weeks | Significantly decreased total serum cholesterol | [5] |
| Raloxifene | Ovariectomized Rat | 0.1-10 mg/kg/day (oral) | 5 weeks | Lowered serum cholesterol | [2][3] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in this guide.
Ovariectomized (OVX) Rat Model for Osteoporosis and Uterine Effects
The ovariectomized (OVX) rat is a standard and widely accepted preclinical model for studying postmenopausal osteoporosis and the effects of hormone-targeting therapies.[6]
-
Animal Model: Twelve-week-old female Wistar rats are typically used.[4] Animals are housed under controlled conditions with a standard diet and water available ad libitum.
-
Surgical Procedure: Rats undergo bilateral ovariectomy under anesthesia to induce estrogen deficiency, which simulates the postmenopausal state in humans. A sham operation, where the ovaries are exposed but not removed, is performed on the control group.
-
Drug Administration: Following a recovery period, animals are randomly assigned to treatment groups. SERMs (LY117018, tamoxifen, raloxifene) or a vehicle control are administered daily via oral gavage or subcutaneous injection. Dosages and treatment durations vary depending on the specific study design, as detailed in the quantitative data tables. For instance, in one study, LY117018 was administered at 1 mg/kg/day for 3 months.[4]
-
Outcome Measures:
-
Uterine Weight: At the end of the treatment period, animals are euthanized, and the uteri are excised, trimmed of fat, and weighed to determine the wet weight. This measurement is a primary indicator of the estrogenic or anti-estrogenic effect of the compound on the uterus.
-
Bone Mineral Density (BMD): BMD is a key indicator of bone health. It is measured in the lumbar spine and femur using dual-energy X-ray absorptiometry (DEXA), a non-invasive imaging technique.[4]
-
Serum Cholesterol: Blood samples are collected via cardiac puncture at the time of euthanasia. Serum is then isolated, and total cholesterol levels are determined using standard enzymatic assays.
-
Signaling Pathways
Selective Estrogen Receptor Modulators exert their tissue-specific effects by differentially modulating the conformation of the estrogen receptor (ER), leading to the recruitment of distinct coactivator and corepressor proteins. This differential recruitment dictates whether the SERM will act as an agonist or an antagonist in a particular tissue.
-
Agonist Action: In tissues like bone, a SERM-bound ER may adopt a conformation that favors the recruitment of coactivators. This coactivator complex then promotes the transcription of estrogen-responsive genes, leading to estrogen-like effects such as the preservation of bone mineral density.
-
Antagonist Action: In tissues such as the breast and uterus, the SERM-ER complex may assume a different conformation that facilitates the binding of corepressors. The corepressor complex inhibits gene transcription, thereby blocking the effects of endogenous estrogen.
The specific balance of coactivators and corepressors in different cell types is a key determinant of the tissue-selective actions of SERMs.
References
- 1. Nuclear Receptor Modulation - Role of Coregulators in Selective Estrogen Receptor Modulator (SERM) Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Estrogen receptor coregulators and pioneer factors: the orchestrators of mammary gland cell fate and development [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. Effects of LY-117018 HCl on bone remodeling and mineral density in the oophorectomized rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficacy of selective estrogen receptor modulators in nude mice bearing human transitional cell carcinoma. [vivo.weill.cornell.edu]
- 6. Evidence of in vivo osteoinduction in adult rat bone by adeno-Runx2 intra-femoral delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cardioprotective Effects of LY117018
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cardioprotective effects of LY117018, a selective estrogen receptor modulator (SERM), with alternative cardioprotective agents. The information presented is based on available preclinical and clinical data, offering a valuable resource for researchers and professionals in drug development.
Executive Summary
LY117018, an analog of raloxifene, has demonstrated potential as a cardioprotective agent. Its mechanism of action is believed to be mediated, at least in part, through the activation of the ERK1/2 signaling pathway, leading to the suppression of oxidative stress-induced apoptosis in endothelial cells. This guide compares the efficacy of LY117018 and its better-studied analog, raloxifene, with established cardioprotective drugs from different classes, including ACE inhibitors, beta-blockers, aldosterone (B195564) antagonists, and statins. The comparative data highlights the potential of SERMs in cardiovascular protection, alongside a detailed examination of the experimental methodologies used to validate these effects.
Comparative Performance Data
The following tables summarize the quantitative data on the cardioprotective effects of LY117018 (via its analog raloxifene) and other prominent cardioprotective agents.
Table 1: Comparison of Infarct Size Reduction in Preclinical Models
| Compound/Drug | Animal Model | Infarct Size Reduction (% of area at risk) | Citation |
| Raloxifene (Analog of LY117018) | Canine | ↓ 83.4% (from 40.9% to 6.8%) | |
| Atorvastatin | Rat | ↓ 23% | |
| Ischemic Preconditioning | Rat | ↓ 48% (from 43.3% to 20.6%) | |
| DAHK (synthetic peptide) | Rat | ↓ 29.7% (from 64% to 45% at 20 mg/kg) | |
| PX-18 | Rat | ↓ >70% (from 5.6% to 1.5%) |
Table 2: Effects on Cardiac Function and Remodeling
| Compound/Drug | Key Findings | Citation |
| LY117018/Raloxifene | Improves coronary perfusion, cardiac contractility, and myocardial metabolism. | |
| Enalapril | Prevents progressive cardiomegaly and improves arterial elastic properties. | [1][2] |
| Carvedilol | Reduces all-cause mortality by 23% in post-MI patients (CAPRICORN trial). | [3] |
| Spironolactone | Improves left ventricular ejection fraction and suppresses LV end-diastolic volume index. | [4] |
Table 3: Anti-Apoptotic Effects
| Compound/Drug | Cell/Tissue Model | Key Findings | Citation |
| LY117018 | Endothelial Cells | Suppresses oxidative stress-induced apoptosis via ERK1/2 activation. | |
| Carvedilol | H9c2 Cardiomyocytes | Markedly decreases simulated ischemia/reperfusion-induced apoptosis. | [5] |
| Raloxifene | Ovariectomized Rats | Attenuates myocardial ischemia/reperfusion-induced apoptosis. |
Signaling Pathways and Experimental Workflows
Signaling Pathway of LY117018 in Cardioprotection
The cardioprotective effects of LY117018 are closely linked to the activation of the Extracellular signal-regulated kinase 1/2 (ERK1/2) pathway. This pathway is a critical component of the Reperfusion Injury Salvage Kinase (RISK) pathway.
Caption: LY117018 signaling pathway in cardioprotection.
Experimental Workflow: Ischemia/Reperfusion Injury Model in Rats
This workflow outlines the key steps in a typical preclinical study to evaluate the cardioprotective effects of a test compound.
References
- 1. ahajournals.org [ahajournals.org]
- 2. Raloxifene prevents cardiac hypertrophy and dysfunction in pressure-overloaded mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cardioprotective Strategies After Ischemia–Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Cardioprotective effects of long-term treatment with raloxifene, a selective estrogen receptor modulator, on myocardial ischemia/reperfusion injury in ovariectomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Dose-Response Analysis of LY117018 and Other Selective Estrogen Receptor Modulators (SERMs)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive dose-response comparison of the selective estrogen receptor modulator (SERM) LY117018 with other prominent SERMs, including tamoxifen (B1202) and raloxifene (B1678788). The information presented herein is curated from experimental data to assist researchers in evaluating the relative potency and efficacy of these compounds in various preclinical models.
In Vitro Dose-Response Comparison: Antiproliferative Activity
The antiproliferative effects of SERMs are a cornerstone of their therapeutic application in estrogen receptor (ER)-positive breast cancer. The following table summarizes the half-maximal inhibitory concentration (IC50) values for LY117018, tamoxifen, and raloxifene in commonly used breast cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Reference |
| LY117018 | T47D | Inhibits E2-dependent proliferation | |
| Tamoxifen | MCF-7 | 10.045 | |
| MDA-MB-231 (ER-) | 2.23 | ||
| T47D | 4.2 | ||
| 4-Hydroxytamoxifen | MCF-7 | 19.35 - 21.42 | |
| Raloxifene | D12 (rat hypothalamic) | 0.001 (inhibits progesterone (B1679170) receptor induction) |
In Vivo Dose-Response Comparison: Uterine and Bone Effects
The tissue-selective actions of SERMs are critical to their clinical utility. The following tables compare the dose-dependent effects of LY117018, tamoxifen, and raloxifene on uterine weight (a measure of estrogenic/antiestrogenic activity in the uterus) and bone mineral density (a measure of estrogenic activity in bone) in ovariectomized (OVX) rodent models, which simulate a postmenopausal state.
Table 2: Uterotrophic and Antagonist Effects in Rodent Uterus
| Compound | Animal Model | Dose | Effect | Reference |
| LY117018 | Immature Rat | High Doses | More antiuterotrophic than tamoxifen when co-administered with estradiol. | |
| Immature Rat | - | Less uterotrophic (estrogenic) than tamoxifen when administered alone. | ||
| Tamoxifen | Immature Mouse | 100 µg/kg (oral, 3 days) | EC50 of 33.7 µg/kg for uterotrophic response. | |
| Raloxifene | Ovariectomized Rat | - | Neutral effect on the uterus. |
Table 3: Effects on Bone Mineral Density (BMD) in Ovariectomized Rats
| Compound | Dose | Duration | Effect on BMD | Reference |
| LY117018 | 1 mg/kg/day | 3 months | Offsets the reduction in BMD. | |
| Raloxifene | 0.1 - 10 mg/kg/day (oral) | 5 weeks | ED50 of 0.03 - 0.3 mg/kg for increasing BMD. |
Signaling Pathways of SERMs
SERMs exert their effects primarily through binding to estrogen receptors (ERα and ERβ). The resulting conformational change in the receptor dictates whether it recruits co-activators (leading to estrogen-like effects) or co-repressors (leading to anti-estrogenic effects). This differential recruitment is tissue-specific and is the basis for the "selective" nature of these modulators. Beyond this genomic pathway, SERMs can also initiate rapid, non-genomic signaling cascades.
A Head-to-Head Battle: Dissecting the Nuances of Gene Regulation by Selective Estrogen Receptor Modulators
For researchers, scientists, and drug development professionals, understanding the precise molecular mechanisms of Selective Estrogen Receptor Modulators (SERMs) is paramount. These compounds, with their tissue-specific estrogen receptor (ER) agonist and antagonist activities, represent a cornerstone of endocrine therapy. However, the subtle yet significant differences in their modulation of gene expression profiles dictate their clinical efficacy and side-effect profiles. This guide provides a side-by-side analysis of gene regulation by different SERMs, supported by experimental data, detailed protocols, and visual pathway representations.
Selective Estrogen Receptor Modulators (SERMs) are a class of drugs that bind to estrogen receptors and exhibit tissue-selective agonist or antagonist effects.[1] This dual activity allows them to be used for a variety of conditions, including the treatment and prevention of breast cancer, osteoporosis, and menopausal symptoms.[2][3] The pioneering SERM, tamoxifen (B1202), has long been a standard of care for ER-positive breast cancer.[3] Newer generations of SERMs, such as raloxifene, bazedoxifene (B195308), and ospemifene, have been developed with the aim of improving tissue selectivity and reducing adverse effects.[4][5]
The differential effects of these SERMs stem from their ability to induce distinct conformational changes in the estrogen receptor, leading to the recruitment of different co-regulator proteins (co-activators or co-repressors) to target gene promoters.[6] This, in turn, results in a unique gene expression signature for each SERM in a given tissue.
Side-by-Side Comparison of Gene Regulation
The following tables summarize the differential effects of various SERMs on the expression of key estrogen-responsive genes in the well-established ER-positive breast cancer cell line, MCF-7. The data is compiled from multiple studies employing techniques such as microarray analysis and quantitative real-time PCR (qPCR).
Table 1: Comparative Regulation of Key Estrogen-Responsive Genes by Different SERMs in MCF-7 Breast Cancer Cells
| Gene | Estradiol (E2) | 4-Hydroxytamoxifen (4-OHT) | Raloxifene (Ral) | Bazedoxifene (BZA) | Lasofoxifene (B133805) (Laso) | Ospemifene (Osp) | Reference |
| GREB1 | ↑↑↑ | ↑ | ↓ | ↓ | ↓ | ↓ | [7][8][9][10][11][12] |
| TFF1 (pS2) | ↑↑↑ | ↑ | ↓ | ↓ | ↓ | ↓ | [8][13] |
| c-Myc | ↑↑ | ↓ | ↓↓ | ↓↓ | ↓↓ | ↓ | [9][11] |
| Cyclin D1 | ↑↑ | ↓ | ↓↓ | ↓↓ | ↓↓ | ↓ | [9][14] |
| Progesterone Receptor (PGR) | ↑↑ | ↑ | ↓ | ↓ | ↓ | ↓ | [15] |
Legend: ↑↑↑: Strong Upregulation; ↑↑: Moderate Upregulation; ↑: Weak Upregulation; ↓: Weak Downregulation; ↓↓: Moderate Downregulation; ↓↓↓: Strong Downregulation. Data is a qualitative summary from the cited literature.
Table 2: IC50 Values of Different SERMs in MCF-7 and Tamoxifen-Resistant (TAM-R) MCF-7 Cells
| SERM | MCF-7 IC50 (µM) | TAM-R MCF-7 IC50 (µM) | Reference |
| Tamoxifen (TAM) | 20.5 ± 4.0 | 27.0 ± 1.9 | [16] |
| 4-Hydroxytamoxifen (4-OH TAM) | 11.3 ± 0.6 | 18.3 ± 1.1 | [16] |
| Raloxifene (RAL) | 13.7 ± 0.3 | 15.7 ± 0.7 | [16] |
| Ospemifene (OSP) | 12.6 ± 0.3 | 12.7 ± 0.3 | [16] |
Signaling Pathways Modulated by SERMs
Beyond direct binding to estrogen response elements (EREs) in gene promoters, SERMs influence a complex network of intracellular signaling pathways. The Phosphoinositide 3-kinase (PI3K)/Akt and Mitogen-activated protein kinase (MAPK)/ERK pathways are two critical cascades that are differentially modulated by SERMs and play a significant role in cell proliferation, survival, and the development of endocrine resistance.[17][18][19][20][21]
Experimental Protocols
To facilitate the replication and extension of these findings, detailed methodologies for key experiments are provided below.
Cell Culture and SERM Treatment
MCF-7 breast cancer cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere of 5% CO2. Before treatment, cells are grown in phenol (B47542) red-free DMEM with 5% charcoal-stripped FBS for 48-72 hours to deplete endogenous steroids. SERMs (e.g., 4-hydroxytamoxifen, raloxifene, bazedoxifene) are dissolved in ethanol (B145695) or DMSO to create stock solutions and then diluted in the culture medium to the desired final concentration (typically ranging from 10 nM to 1 µM). Control cells are treated with the vehicle at the same final concentration.
RNA Extraction and Quantitative Real-Time PCR (qPCR)
Total RNA is extracted from SERM-treated and control cells using a TRIzol-based method or a commercial RNA extraction kit following the manufacturer's instructions. The quality and quantity of RNA are assessed using a spectrophotometer. First-strand cDNA is synthesized from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) or random hexamer primers.
qPCR is performed using a SYBR Green-based detection method on a real-time PCR system. Gene-specific primers for target genes (e.g., GREB1, TFF1, c-Myc, Cyclin D1) and a reference gene (e.g., GAPDH, ACTB) are designed and validated. The PCR reaction typically contains cDNA template, forward and reverse primers, and SYBR Green master mix. The thermal cycling conditions generally consist of an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension. Relative gene expression is calculated using the ΔΔCt method.
Chromatin Immunoprecipitation (ChIP) Assay
Cells are treated with the respective SERM or vehicle. Chromatin is cross-linked with 1% formaldehyde, and the reaction is quenched with glycine. Cells are lysed, and the chromatin is sheared to an average size of 200-500 bp by sonication. The sheared chromatin is pre-cleared and then incubated overnight with an antibody specific to the protein of interest (e.g., ERα) or a control IgG. The antibody-protein-DNA complexes are captured using protein A/G magnetic beads. The beads are washed to remove non-specific binding, and the cross-links are reversed by heating. The DNA is then purified and can be analyzed by qPCR to assess enrichment at specific gene promoters or by next-generation sequencing (ChIP-seq) for genome-wide analysis.
Conclusion
The comparative analysis of gene regulation by different SERMs reveals a complex and nuanced landscape of molecular interactions. While sharing the common mechanism of ER modulation, each SERM elicits a distinct transcriptional response, which underlies its unique clinical profile. For researchers and drug developers, a deep understanding of these differential effects is crucial for the rational design of next-generation endocrine therapies with improved efficacy and safety. The experimental protocols and pathway diagrams provided in this guide serve as a valuable resource for further investigation into the intricate world of SERM-mediated gene regulation.
References
- 1. Ospemifene: a novel selective estrogen receptor modulator for treatment of dyspareunia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DOT Language | Graphviz [graphviz.org]
- 3. GraphViz Examples and Tutorial [graphs.grevian.org]
- 4. Selective oestrogen receptor modulators lasofoxifene and bazedoxifene inhibit joint inflammation and osteoporosis in ovariectomised mice with collagen-induced arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Bazedoxifene exhibits antiestrogenic activity in animal models of tamoxifen resistant breast cancer; implications for treatment of advanced disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The expression of estrogen receptors as well as GREB1, c-MYC, and cyclin D1, estrogen-regulated genes implicated in proliferation, is increased in peritoneal endometriosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Role for Growth Regulation by Estrogen in Breast Cancer 1 (GREB1) in Hormone-Dependent Cancers [mdpi.com]
- 11. GREB1 isoforms regulate proliferation independent of ERα co-regulator activities in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. GREB1 isoforms regulate proliferation independent of ERα co-regulator activities in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Ospemifene in the Management of Vulvar and Vaginal Atrophy: Focus on the Assessment of Patient Acceptability and Ease of Use - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Selective Estrogen Receptor Modulator Bazedoxifene Inhibits Hormone-Independent Breast Cancer Cell Growth and Down-Regulates Estrogen Receptor α and Cyclin D1 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Molecular identification of potential selective estrogen receptor modulator (SERM) like properties of phytoestrogens in the human breast cancer cell line MCF-7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The Effect of Selective Estrogen Receptor Modulators (SERMs) on the Tamoxifen Resistant Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Estrogen action and cytoplasmic signaling pathways. Part II: the role of growth factors and phosphorylation in estrogen signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Nexus between PI3K/AKT and Estrogen Receptor Signaling in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Activation of Akt, mTOR, and the estrogen receptor as a signature to predict tamoxifen treatment benefit - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
Safety Operating Guide
Safe Disposal of LY117018 TFA: A Procedural Guide for Laboratory Professionals
For Immediate Reference: LY117018 TFA is classified as hazardous waste. Do not dispose of it down the drain or in regular trash. This guide provides comprehensive procedures for the safe handling and disposal of this compound, a compound comprising the potent selective estrogen receptor modulator (SERM), Raloxifene, and the corrosive trifluoroacetic acid (TFA). Adherence to these protocols is essential to ensure personnel safety and environmental protection.
Hazard Identification and Classification
This compound is a dual-hazard substance, combining the toxicological risks of the active pharmaceutical ingredient (API) with the corrosive nature of the TFA salt.
-
Raloxifene (API): This component is a potent SERM. Safety Data Sheets (SDS) for Raloxifene Hydrochloride indicate that it is suspected of causing cancer and may damage fertility or the unborn child.[1][2] It can also cause skin and eye irritation.[3][4]
-
Trifluoroacetic Acid (TFA): TFA is a strong, corrosive acid. It is harmful if swallowed or inhaled and can cause severe skin burns and eye damage.[5] It is also harmful to aquatic life with long-lasting effects.[6]
Due to these combined hazards, this compound must be managed as a hazardous chemical waste.
Personal Protective Equipment (PPE)
When handling this compound in any form (solid or in solution), the following minimum PPE is mandatory:
| PPE Item | Specification | Rationale |
| Gloves | Nitrile or other chemically resistant gloves (double-gloving recommended) | To prevent skin contact with the corrosive TFA and absorption of the pharmacologically active Raloxifene.[2] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | To protect eyes from splashes of the corrosive and irritating substance.[3][4] |
| Lab Coat | Standard laboratory coat | To protect skin and clothing from contamination. |
| Respiratory Protection | Not generally required for small quantities handled in a fume hood | Use a NIOSH-approved respirator if there is a risk of generating dust or aerosols outside of a fume hood. |
Spill Management Protocol
In the event of a spill, immediate and appropriate action is critical to prevent exposure and environmental contamination.
| Spill Size | Containment and Cleanup Procedure |
| Minor Spill | 1. Evacuate and Alert: Alert personnel in the immediate area. 2. Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood. 3. Contain: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical spill kit. Do not use combustible materials like paper towels as the primary absorbent. 4. Neutralize (if appropriate for the absorbent): For spills of solutions, an acid neutralizer can be cautiously applied. 5. Collect: Carefully scoop the absorbed material and any contaminated debris into a designated, labeled hazardous waste container. 6. Decontaminate: Clean the spill area with a suitable solvent (e.g., soap and water), and dispose of all cleaning materials as hazardous waste. |
| Major Spill | 1. Evacuate Immediately: Evacuate all personnel from the laboratory and secure the area. 2. Alert Authorities: Contact your institution's Environmental Health and Safety (EHS) department and, if necessary, emergency services. Provide details about the spilled substance. 3. Do Not Attempt to Clean: A major spill requires specialized handling by trained emergency responders. |
Waste Disposal Procedure
All materials contaminated with this compound are to be disposed of as hazardous waste. This includes the pure compound, solutions, contaminated consumables (e.g., pipette tips, vials, gloves), and spill cleanup materials.
Step-by-Step Disposal Guide:
-
Segregation: Do not mix this compound waste with other waste streams unless compatibility has been confirmed. It is incompatible with strong bases, oxidizing agents, and reducing agents.
-
Containerization:
-
Place solid waste and contaminated consumables into a designated, leak-proof, and clearly labeled hazardous waste container.
-
Collect liquid waste in a separate, compatible (e.g., glass or polyethylene), and sealable container. Do not overfill containers.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound (Raloxifene TFA salt)," and the associated hazards (e.g., "Toxic," "Corrosive").
-
-
Storage:
-
Store the sealed waste container in a designated satellite accumulation area that is secure and away from incompatible materials.
-
-
Collection:
-
Arrange for the collection of the hazardous waste through your institution's EHS department. Follow their specific procedures for waste pickup requests.
-
Decontamination of Glassware and Equipment
Reusable glassware and equipment must be thoroughly decontaminated before returning to general use.
-
Initial Rinse: Rinse the contaminated item with a small amount of a suitable solvent (e.g., ethanol (B145695) or methanol) to dissolve any remaining this compound. Collect this rinse solution as hazardous liquid waste.
-
Secondary Wash: Wash the item with soap and water.
-
Final Rinse: Rinse thoroughly with deionized water.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of materials contaminated with this compound.
Caption: Decision tree for this compound waste segregation and disposal.
References
Safeguarding Researchers: A Comprehensive Guide to Handling LY117018 TFA
For Immediate Implementation: This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling LY117018 TFA. The following procedural guidance outlines operational and disposal plans to ensure a safe laboratory environment.
The primary hazard associated with this compound is the trifluoroacetic acid (TFA) component, a strong, corrosive acid that is harmful upon inhalation, ingestion, and skin contact.[1][2][3] While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following guidelines are based on the well-documented hazards of TFA. It is imperative to handle this compound with the assumption that it carries all the risks associated with trifluoroacetic acid.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is the first line of defense against exposure to this compound. The following table summarizes the recommended PPE for various laboratory operations.
| Operation | Recommended Personal Protective Equipment |
| Weighing and Preparing Solutions | Chemical safety goggles, face shield, lab coat, and chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber).[4] Work should be conducted in a certified chemical fume hood.[5] |
| Conducting Reactions | Chemical safety goggles, face shield, lab coat, and chemical-resistant gloves. All manipulations should be performed within a chemical fume hood. |
| Handling Waste | Chemical safety goggles, face shield, lab coat, and chemical-resistant gloves. |
| Cleaning Spills | Chemical-resistant gloves, safety goggles, face shield, lab coat, and appropriate respiratory protection. For large spills, a self-contained breathing apparatus may be necessary.[6] |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach is crucial when working with this compound to minimize the risk of exposure and accidents.
-
Preparation: Before handling the compound, ensure that a chemical fume hood is certified and functioning correctly.[7] All necessary PPE should be readily available and in good condition. An emergency eyewash station and safety shower must be accessible.[7]
-
Weighing and Transfer:
-
Perform all weighing and transfer operations within a chemical fume hood to control vapors.
-
Use a non-sparking spatula and handle the container with care to avoid generating dust or aerosols.
-
-
Solution Preparation:
-
Slowly add this compound to the solvent to avoid splashing.
-
Be aware that the dissolution of TFA in some solvents can be exothermic.
-
-
Running Reactions:
-
Conduct all reactions in appropriate glassware within a chemical fume hood.
-
Ensure the reaction setup is secure and properly vented.
-
-
Post-Reaction Work-up:
-
Quench reactions carefully, especially if unreacted TFA is present.
-
Handle all reaction mixtures and waste as hazardous.
-
Disposal Plan: Safe Neutralization and Disposal
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure laboratory safety. All waste containing this compound must be treated as hazardous waste.[7][8]
Neutralization of Small Quantities of this compound Waste
For small quantities of aqueous waste containing this compound, a neutralization step can be performed before collection for hazardous waste disposal. This procedure must be carried out in a chemical fume hood with appropriate PPE.
-
Dilution: Slowly add the acidic waste to a large volume of cold water in a suitable container (e.g., a large beaker). This helps to dissipate any heat generated.
-
Neutralization: While stirring, slowly add a weak base, such as a saturated solution of sodium bicarbonate (baking soda) or a 5-10% solution of sodium carbonate (soda ash), to the diluted waste.[9]
-
Monitoring pH: Monitor the pH of the solution using pH paper or a calibrated pH meter. Continue adding the base dropwise until the pH is between 6.0 and 8.0.
-
Collection: Once neutralized, the solution should be transferred to a clearly labeled hazardous waste container for collection by your institution's environmental health and safety (EHS) department. Do not pour down the drain.
Disposal of Contaminated Materials
All materials that come into contact with this compound, including gloves, pipette tips, and empty containers, must be disposed of as hazardous waste.[9] Place these items in a designated, sealed, and clearly labeled hazardous waste container.
Signaling Pathways and Workflows
To visually represent the safety and handling workflow, the following diagrams are provided in DOT language.
Caption: Workflow for the safe handling of this compound from preparation to disposal.
Caption: Immediate first aid procedures for exposure to this compound.
References
- 1. carlroth.com [carlroth.com]
- 2. TFA Chemical Properties → Area → Sustainability [product.sustainability-directory.com]
- 3. mdpi.com [mdpi.com]
- 4. bruckner.research.uconn.edu [bruckner.research.uconn.edu]
- 5. mdpi.com [mdpi.com]
- 6. LCSS: TRIFLUOROACETIC ACID [web.stanford.edu]
- 7. benchchem.com [benchchem.com]
- 8. ehs.washington.edu [ehs.washington.edu]
- 9. amherst.edu [amherst.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
